1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62606. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-11-3-4-12(2)15(11)10-9-14-7-5-13-6-8-14/h3-4,13H,5-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXFRFXXDHSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCN2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198618 | |
| Record name | 1-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5059-36-9 | |
| Record name | 1-(2-(2,5-Dimethylpyrrol-1-yl)ethyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005059369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5059-36-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7T3AJ53DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine
Introduction
The synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, molecules incorporating both pyrrole and piperazine scaffolds are of significant interest due to the prevalence of these motifs in a wide array of biologically active agents. This guide provides a comprehensive technical overview of a robust and efficient synthetic route to 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine, a compound that serves as a valuable building block for further chemical elaboration.
The core of the presented synthesis lies in the venerable Paal-Knorr pyrrole synthesis, a classic and reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1][2] This approach is favored for its operational simplicity, high yields, and the generation of water as the sole byproduct, aligning with the principles of green chemistry.[3][4] This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters for a successful synthesis.
Retrosynthetic Analysis
A retrosynthetic approach to this compound logically disconnects the pyrrole ring. The key C-N bonds of the pyrrole are traced back to a primary amine and a 1,4-dicarbonyl compound, identifying the starting materials as 1-(2-aminoethyl)piperazine and 2,5-hexanedione. This disconnection is strategically sound as both precursors are commercially available and the forward reaction, the Paal-Knorr synthesis, is a well-established and high-yielding transformation.
Caption: Retrosynthetic analysis of the target molecule.
Core Synthetic Strategy: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a powerful method for the formation of substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5] The reaction typically proceeds under neutral or mildly acidic conditions, with weak acids like acetic acid often used to accelerate the cyclization process.[5]
Mechanistic Insights
The reaction mechanism initiates with the nucleophilic attack of the primary amine of 1-(2-aminoethyl)piperazine on one of the carbonyl groups of 2,5-hexanedione. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the second carbonyl group. The resulting intermediate then undergoes a series of dehydration steps to yield the aromatic pyrrole ring.[6] The rate-determining step is generally considered to be the ring formation.[6]
Caption: Simplified workflow of the Paal-Knorr synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Reagents and Materials:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 2.28 g | 20.0 |
| 1-(2-Aminoethyl)piperazine | C₆H₁₅N₃ | 129.21 | 2.58 g | 20.0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 1.0 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Saturated NaCl Solution | - | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (2.28 g, 20.0 mmol) and 1-(2-aminoethyl)piperazine (2.58 g, 20.0 mmol).
-
Solvent and Catalyst Addition: Add ethanol (50 mL) to the flask, followed by the dropwise addition of glacial acetic acid (1.0 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of diethyl ether and 50 mL of a saturated aqueous solution of sodium chloride (brine).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with 1-2% triethylamine).
-
Expected Results and Characterization
The reaction is expected to produce the target compound, this compound, as a pale yellow liquid.[7]
Physicochemical Properties:
| Property | Value |
| CAS Number | 5059-36-9[8] |
| Molecular Formula | C₁₂H₂₁N₃[7] |
| Molecular Weight | 207.32 g/mol [7] |
| Appearance | Pale yellow liquid[7] |
| Purity | ≥95%[7] |
Characterization:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrrole protons, the methyl groups on the pyrrole ring, and the ethyl and piperazine protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 12 carbon atoms in their respective chemical environments.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum can be used to confirm the absence of N-H stretching bands from the primary amine starting material and the presence of C-H and C-N stretching frequencies characteristic of the product.
Safety and Handling
-
1-(2-Aminoethyl)piperazine: This compound is corrosive and can cause severe skin burns and eye damage.[9] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2,5-Hexanedione: Handle with care, avoiding inhalation and contact with skin and eyes.
-
Glacial Acetic Acid: This is a corrosive liquid. Handle with appropriate PPE.
-
Solvents: Ethanol and diethyl ether are flammable. Ensure that the reaction and work-up are performed away from ignition sources.
Conclusion
The Paal-Knorr synthesis provides a direct and efficient pathway for the preparation of this compound from readily available starting materials. The reaction is characterized by its simplicity, mild conditions, and high atom economy. This technical guide outlines a reliable protocol that can be readily implemented in a standard laboratory setting, yielding a valuable chemical intermediate for applications in pharmaceutical research and development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound [cymitquimica.com]
- 8. This compound | CAS 5059-36-9 [matrix-fine-chemicals.com]
- 9. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
A Technical Guide to Elucidating the Mechanism of Action of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine
Abstract
The compound 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine is a novel molecule incorporating two pharmacologically significant scaffolds: the 2,5-dimethyl-1H-pyrrole moiety and the piperazine ring. Piperazine derivatives are renowned for their diverse activities within the central nervous system (CNS), frequently targeting monoaminergic pathways to exert antipsychotic, antidepressant, or anxiolytic effects[1][2]. Concurrently, pyrrole-containing structures are associated with a broad spectrum of biological activities, including anti-inflammatory and antitumor properties[3][4][5]. Given the absence of comprehensive pharmacological data for this specific compound, this guide presents a systematic, multi-tiered investigational framework designed to rigorously elucidate its mechanism of action. We outline a logical progression of experiments, from broad target screening and specific binding characterization to in vitro and ex vivo functional validation. This document serves as a technical blueprint for researchers and drug development professionals, providing detailed, self-validating protocols and explaining the causal logic behind each experimental choice to construct a robust pharmacological profile.
Introduction: Structural Rationale and Hypothesized Targets
The chemical structure of this compound suggests a high probability of interaction with biological systems, particularly within the CNS.
-
The Piperazine Scaffold: This six-membered heterocycle is a cornerstone of neuropharmacology[2]. Its presence in drugs like clozapine (antipsychotic), vortioxetine (antidepressant), and buspirone (anxiolytic) highlights its versatility in modulating neurotransmitter systems[1]. Many piperazine derivatives achieve their effects by acting as agonists or antagonists at serotonin (5-HT) and dopamine (D) receptors[2][6].
-
The Pyrrole Moiety: Pyrrole derivatives are noted for a wide array of biological functions[7]. A structurally related compound, N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), has been identified as a long-acting antihypertensive vasodilator, acting via a decrease in total peripheral resistance[8]. This precedent suggests that a vasodilatory mechanism, potentially independent of or parallel to CNS activity, should also be considered.
Based on this structural analysis, our primary hypothesis is that this compound is a CNS-active agent targeting monoamine G-protein coupled receptors (GPCRs). A secondary hypothesis, based on a structural analog, is its potential role as a cardiovascular agent. The following investigational workflow is designed to test these hypotheses systematically.
Overall Investigational Workflow
The proposed research plan follows a logical funnel, starting with broad screening and progressively focusing on specific molecular interactions and their functional consequences.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. raijmr.com [raijmr.com]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Potential of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine: A Technical Guide for Preclinical Research
Introduction: A Strategic Overview of a Novel Piperazine Derivative
In the landscape of contemporary drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics, valued for its versatile pharmacophoric properties and its presence in a multitude of clinically significant agents.[1][2] This guide focuses on the pharmacological profile of a distinct yet under-investigated molecule: 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine . While direct, comprehensive studies on this specific entity are not publicly available, a compelling hypothesis for its primary pharmacological activity can be formulated through a careful examination of structurally analogous compounds.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not only present the known chemical properties of the title compound but also construct a predictive pharmacological profile based on robust evidence from closely related structures. The central hypothesis of this guide is that This compound possesses significant potential as a cardiovascular agent, specifically as a vasodilator. This assertion is primarily extrapolated from the well-documented antihypertensive and vasodilatory effects of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a compound that shares the critical 2,5-dimethyl-1H-pyrrol-1-yl moiety.
Our exploration will delve into a proposed mechanism of action, outline essential in-vitro and in-vivo experimental protocols to validate this hypothesis, and provide a framework for its preclinical characterization. The subsequent sections are designed to equip research teams with the foundational knowledge and strategic direction necessary to unlock the therapeutic potential of this promising molecule.
Section 1: Physicochemical Properties and Structural Analogs
1.1. Chemical Identity of this compound
| Property | Value | Source |
| CAS Number | 5059-36-9 | [2][3] |
| Molecular Formula | C₁₂H₂₁N₃ | [2][3] |
| Molecular Weight | 207.32 g/mol | [3] |
| Appearance | Pale yellow liquid | [3] |
| SMILES | CC1=CC=C(N1)CCN1CCNCC1 | [2][3] |
| InChI Key | AUSXFRFXXDHSTC-UHFFFAOYSA-N | [3] |
1.2. The MDL-899 Analogy: A Predictive Framework
The most pertinent structural analog to our compound of interest is MDL-899. This molecule is a known long-acting antihypertensive vasodilator. The shared N-(2,5-dimethyl-1H-pyrrol-1-yl) group is a key structural feature that likely contributes significantly to its biological activity.
Pharmacological studies on MDL-899 have demonstrated that it effectively reduces blood pressure in hypertensive animal models. This effect is characterized by a slow onset and prolonged duration. Hemodynamic assessments revealed that the reduction in blood pressure is associated with a decrease in total peripheral resistance, alongside a reflexive increase in heart rate and cardiac output. Crucially, the mechanism of action for MDL-899 has been partially elucidated by ruling out several common pathways; it does not appear to exert its effects through alpha-adrenergic blockade, beta-2 adrenergic stimulation, or the release of prostaglandins.
This profile strongly suggests that the vasodilatory action of MDL-899, and by extension, potentially our target compound, is a direct effect on the arteriolar smooth muscle.
Section 2: Postulated Pharmacological Profile and Mechanism of Action
Based on the evidence from MDL-899, we postulate that This compound functions as a direct-acting arterial vasodilator. The piperazine ring, a common pharmacophore in cardiovascular medicine, likely contributes to the overall physicochemical properties and potential receptor interactions of the molecule.
2.1. Hypothetical Signaling Pathway
The vasodilatory effect is likely initiated by the interaction of the compound with specific ion channels or signaling proteins within vascular smooth muscle cells, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation.
Caption: Hypothetical signaling pathway for the vasodilatory action.
Section 3: Essential Experimental Protocols for Pharmacological Characterization
To rigorously test our central hypothesis, a systematic, multi-tiered experimental approach is required. The following protocols are designed to provide a comprehensive preclinical pharmacological profile.
3.1. In-Vitro Assessment of Vasodilatory Activity
Objective: To determine the direct vasodilatory effect of the compound on isolated arterial preparations and to elucidate its potential mechanism.
Methodology: Wire Myography
-
Tissue Preparation: Isolate thoracic aortic rings from male Wistar rats.
-
Mounting: Mount the aortic rings in a wire myograph system containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration and Viability Check: Allow the tissues to equilibrate under optimal tension. Contract the rings with a high-potassium solution (e.g., 60 mM KCl) to assess viability.
-
Pre-contraction: Induce a sustained contraction with a vasoconstrictor agent such as phenylephrine or angiotensin II.
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is achieved, add cumulative concentrations of this compound to the tissue bath.
-
Data Analysis: Record the relaxation response at each concentration and plot a concentration-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).
Workflow Diagram for Wire Myography
Caption: Experimental workflow for assessing in-vitro vasodilation.
3.2. In-Vivo Hemodynamic Evaluation
Objective: To assess the effect of the compound on blood pressure and heart rate in a living animal model.
Methodology: Telemetry in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Utilize adult male Spontaneously Hypertensive Rats (SHR) as a clinically relevant model of essential hypertension.
-
Telemetry Implantation: Surgically implant telemetry transmitters to allow for continuous and stress-free monitoring of blood pressure, heart rate, and activity.
-
Baseline Recording: After a recovery period, record baseline cardiovascular parameters for at least 24 hours.
-
Drug Administration: Administer this compound via oral gavage or intravenous injection at various doses. A vehicle control group is essential.
-
Continuous Monitoring: Record hemodynamic parameters continuously for at least 24 hours post-dosing to capture the onset, magnitude, and duration of the effect.
-
Data Analysis: Analyze the changes in mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate compared to baseline and the vehicle-treated group.
3.3. Preliminary Safety and Pharmacokinetic Profiling
A foundational understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its preliminary safety, is critical.
Pharmacokinetic (PK) Study in Rats:
| Parameter | Experimental Approach |
| Absorption | Oral and intravenous administration followed by serial blood sampling. |
| Distribution | Tissue harvesting at various time points post-dose to determine compound concentration in key organs. |
| Metabolism | In-vitro incubation with liver microsomes (rat, human) to identify major metabolites. In-vivo metabolite profiling in plasma and urine. |
| Excretion | Collection of urine and feces to determine the primary routes of elimination. |
Preliminary Toxicity Assessment:
| Assay | Purpose |
| Cytotoxicity Assay | In-vitro assessment of cell viability in relevant cell lines (e.g., hepatocytes, cardiomyocytes) using assays like MTT or LDH release. |
| hERG Channel Assay | In-vitro electrophysiological study to assess the potential for QT prolongation, a key cardiovascular liability. |
| Acute In-Vivo Toxicity | A dose-escalation study in rodents to determine the maximum tolerated dose (MTD) and observe for any overt signs of toxicity. |
Section 4: Future Directions and Concluding Remarks
The pharmacological investigation of This compound is currently at a nascent, yet promising, stage. The structural analogy to the known antihypertensive vasodilator MDL-899 provides a strong rationale for prioritizing its preclinical development as a cardiovascular agent.
The experimental framework outlined in this guide offers a clear and logical path forward. Successful demonstration of potent and direct vasodilatory activity in vitro, coupled with effective blood pressure reduction in vivo, would be a significant milestone. Subsequent in-depth mechanistic studies, comprehensive ADME profiling, and rigorous safety assessments will be crucial in determining the therapeutic potential of this novel chemical entity.
The convergence of the privileged piperazine scaffold with the biologically active 2,5-dimethyl-1H-pyrrol-1-yl moiety positions this compound as a compelling candidate for further investigation. It is through the diligent application of the scientific principles and experimental designs detailed herein that its true pharmacological profile and potential clinical utility will be revealed.
References
An In-Depth Technical Guide to the In-Vitro Biological Profiling of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine
This guide provides a comprehensive framework for the in-vitro evaluation of the novel chemical entity, 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine. Drawing upon established knowledge of its core chemical moieties—the 2,5-dimethyl-1H-pyrrole and the piperazine ring—we will explore its potential therapeutic applications and delineate robust experimental protocols for the assessment of its biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities.
Introduction: A Molecule of Bipartite Potential
The compound this compound is a synthetic molecule that marries two pharmacologically significant heterocyclic structures: the 2,5-dimethyl-1H-pyrrole and piperazine. This unique combination suggests a compelling rationale for investigating its bioactivity.
-
The Piperazine Moiety: The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a multitude of FDA-approved drugs.[1][2] Its derivatives have demonstrated a wide array of biological effects, with a particularly strong emphasis on anticancer properties.[1][3][4] The structural rigidity and basic nitrogen atoms of the piperazine ring allow for favorable interactions with various biological targets.
-
The 2,5-Dimethyl-1H-pyrrole Moiety: Pyrrole derivatives are another important class of heterocyclic compounds with a broad spectrum of reported biological activities.[5] Specifically, derivatives of 2,5-dimethyl-pyrrole have been noted for their antimicrobial and anti-inflammatory properties.[6][7][8]
The conjunction of these two moieties in this compound presents a tantalizing prospect for dual or synergistic bioactivity. This guide will, therefore, focus on two primary areas of in-vitro investigation: anticancer and antimicrobial activity.
Assessment of In-Vitro Anticancer Activity
The significant body of literature on the anticancer effects of piperazine-containing compounds provides a strong impetus for evaluating this activity in the title compound.[1][3][4][9]
Rationale and Strategy
The initial step is to perform a broad-spectrum screening against a panel of human cancer cell lines to identify any cytotoxic or anti-proliferative effects. Based on the literature for piperazine derivatives, cell lines from colon, central nervous system (CNS), melanoma, and breast cancers would be appropriate starting points.[3] A dose-response study will be crucial to determine the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines a typical workflow for assessing the in-vitro anticancer activity of a test compound.
Caption: Workflow for In-Vitro Anticancer Cytotoxicity Screening.
Detailed Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a reliable and widely used method for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., HCT-116 for colon, MDA-MB-231 for breast, A549 for lung)
-
Complete growth medium (specific to each cell line)
-
96-well microtiter plates
-
Test compound: this compound
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and stain for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Readout: Add Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Data Presentation: Anticancer Activity
The results of the cytotoxicity screening should be presented in a clear, tabular format.
| Cell Line | Cancer Type | GI50 (µM) of Test Compound |
| HCT-116 | Colon | Experimental Value |
| MDA-MB-231 | Breast | Experimental Value |
| A549 | Lung | Experimental Value |
| SK-MEL-5 | Melanoma | Experimental Value |
Assessment of In-Vitro Antimicrobial Activity
The presence of the 2,5-dimethyl-1H-pyrrole moiety suggests that the compound may possess antimicrobial properties.[5][6][8] A standard approach to evaluate this is to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Rationale and Strategy
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and efficient technique for determining MIC values. A panel of both Gram-positive and Gram-negative bacteria, as well as common fungal strains, should be used for initial screening.
Experimental Workflow: Antimicrobial MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration.
Caption: Workflow for Antimicrobial MIC Determination.
Detailed Protocol: Broth Microdilution Method
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compound
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Resazurin (optional, for viability indication)
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the appropriate broth directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.
Data Presentation: Antimicrobial Activity
The MIC values should be compiled into a table for easy comparison.
| Microorganism | Type | MIC (µg/mL) of Test Compound |
| Staphylococcus aureus | Gram-positive Bacteria | Experimental Value |
| Escherichia coli | Gram-negative Bacteria | Experimental Value |
| Candida albicans | Yeast | Experimental Value |
| Aspergillus fumigatus | Mold | Experimental Value |
Conclusion and Future Directions
This guide outlines a strategic and methodologically sound approach to the initial in-vitro characterization of this compound. The proposed investigations into its anticancer and antimicrobial activities are based on the well-documented properties of its constituent chemical moieties.
Positive results in these initial screenings would warrant further, more in-depth studies. For anticancer activity, this could include mechanism of action studies such as cell cycle analysis, apoptosis assays, and target identification. For antimicrobial activity, further investigations could involve time-kill assays, anti-biofilm activity assessment, and determination of the mechanism of action.
The synthesis of this and related compounds, coupled with the systematic biological evaluation detailed herein, holds the potential for the discovery of novel therapeutic agents.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF 2,5DIMETHYL PYRROLE [zenodo.org]
- 7. mdpi.com [mdpi.com]
- 8. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
Spectroscopic Data of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine: A Technical Guide
This technical guide provides a detailed analysis of the spectroscopic data for the compound 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine, a molecule of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of experimental spectra in the public domain, this guide presents high-quality predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering a comprehensive characterization of the molecule's structure. The methodologies and interpretations provided herein are grounded in established principles of spectroscopic analysis for heterocyclic compounds.
Molecular Structure and Significance
This compound (CAS No. 5059-36-9) possesses a unique molecular architecture, combining a substituted pyrrole ring with a piperazine moiety. The pyrrole scaffold is a common feature in many biologically active compounds, while the piperazine ring is a well-known pharmacophore in medicinal chemistry, often imparting favorable pharmacokinetic properties. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and further development in various research applications.
Molecular Formula: C₁₂H₂₁N₃ Molecular Weight: 207.32 g/mol
Below is a diagram illustrating the molecular structure and the numbering convention used for the interpretation of the spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below, with assignments based on established chemical shift principles for N-substituted pyrroles and piperazine derivatives.
Predicted ¹H NMR Data
The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.75 | s | 2H | H-3, H-4 (Pyrrole) |
| ~3.85 | t | 2H | N-CH₂ (Ethyl) |
| ~2.70 | t | 2H | N-CH₂ (Ethyl) |
| ~2.60 | m | 4H | Piperazine CH₂ |
| ~2.45 | m | 4H | Piperazine CH₂ |
| ~2.20 | s | 6H | CH₃ (Pyrrole) |
| ~1.80 | br s | 1H | NH (Piperazine) |
Interpretation:
-
The singlet at approximately 5.75 ppm is characteristic of the two equivalent protons on the pyrrole ring (H-3 and H-4)[1].
-
The two methyl groups attached to the pyrrole ring are magnetically equivalent, giving rise to a sharp singlet at around 2.20 ppm, integrating to six protons.
-
The ethyl linker protons appear as two triplets. The downfield triplet at ~3.85 ppm is adjacent to the pyrrole nitrogen, while the upfield triplet at ~2.70 ppm is adjacent to the piperazine nitrogen.
-
The piperazine ring protons typically exhibit complex multiplets due to chair-chair interconversion. In this prediction, they are represented as two multiplets around 2.60 and 2.45 ppm, each integrating to four protons[2].
-
A broad singlet corresponding to the piperazine N-H proton is expected around 1.80 ppm. The chemical shift and broadness of this peak can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environment.
| Chemical Shift (ppm) | Assignment |
| ~128.0 | C-2, C-5 (Pyrrole) |
| ~105.5 | C-3, C-4 (Pyrrole) |
| ~56.0 | Piperazine CH₂ |
| ~54.0 | Piperazine CH₂ |
| ~48.0 | N-CH₂ (Ethyl) |
| ~46.0 | N-CH₂ (Ethyl) |
| ~13.0 | CH₃ (Pyrrole) |
Interpretation:
-
The quaternary carbons of the pyrrole ring (C-2 and C-5) are expected to resonate at approximately 128.0 ppm.
-
The protonated carbons of the pyrrole ring (C-3 and C-4) will appear further upfield, around 105.5 ppm[3].
-
The carbon atoms of the piperazine ring are predicted to have chemical shifts in the range of 54.0-56.0 ppm[4].
-
The ethyl linker carbons are expected at around 46.0 and 48.0 ppm.
-
The methyl carbons attached to the pyrrole ring will have a characteristic upfield chemical shift of approximately 13.0 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.
Predicted Mass Spectrum Data
| m/z | Predicted Fragment |
| 207 | [M]⁺ |
| 122 | [C₈H₁₂N]⁺ |
| 96 | [C₆H₈N]⁺ |
| 85 | [C₅H₁₁N₂]⁺ |
| 70 | [C₄H₈N]⁺ |
| 56 | [C₃H₆N]⁺ |
Interpretation of Fragmentation:
The fragmentation of this compound is expected to be dominated by cleavages at the bonds adjacent to the nitrogen atoms.
-
Molecular Ion ([M]⁺, m/z 207): The presence of a peak at m/z 207 would confirm the molecular weight of the compound.
-
α-Cleavage at the Piperazine Ring: A common fragmentation pathway for N-alkylpiperazines is the cleavage of the C-C bond adjacent to the ring nitrogen, leading to the formation of a stable iminium ion. Cleavage of the ethyl group from the piperazine nitrogen would result in a fragment with m/z 85, corresponding to the piperazinyl cation.
-
Cleavage of the Ethyl Linker: Scission of the bond between the two methylene groups of the ethyl linker can lead to the formation of the 2,5-dimethyl-1-vinyl-1H-pyrrole radical cation (m/z 121) and a piperazine radical.
-
Fragmentation of the Pyrrole Moiety: The bond between the pyrrole nitrogen and the ethyl group can cleave, generating a 2,5-dimethylpyrrolyl radical and a piperazinylethyl cation (m/z 113). Further fragmentation of the piperazine ring can lead to characteristic ions at m/z 70 and 56[5][6].
-
Formation of the Pyrrolylmethyl Cation: A significant fragment is often observed at m/z 96, corresponding to the [C₆H₈N]⁺ ion, which is the 2,5-dimethyl-1H-pyrrol-1-yl)methylidene cation, formed through rearrangement and cleavage.
The proposed major fragmentation pathways are visualized in the following diagram:
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
For researchers aiming to acquire experimental data for this compound, the following protocols provide a standardized starting point for NMR and MS analysis.
NMR Data Acquisition
This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.
Caption: General workflow for NMR analysis.
Causality Behind Experimental Choices:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its good dissolving power for many organic compounds and its single residual peak. DMSO-d₆ is an alternative for less soluble compounds, though its residual water peak can sometimes interfere with analysis[7].
-
Concentration: A higher concentration is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%).
-
Number of Scans: Averaging multiple scans improves the signal-to-noise ratio, which is particularly important for the less sensitive ¹³C nucleus.
Mass Spectrometry Data Acquisition
This protocol provides a general procedure for analyzing the compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
Caption: General workflow for GC-MS analysis.
Causality Behind Experimental Choices:
-
GC-MS: This technique is well-suited for volatile and thermally stable compounds like the target molecule.
-
Electron Ionization (70 eV): This is a standard ionization energy that provides reproducible fragmentation patterns, creating a "fingerprint" of the molecule.
-
DB-5ms Column: A common, non-polar column that provides good separation for a wide range of organic compounds.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, and MS data, along with their interpretations, offer a solid foundation for the identification and structural analysis of this compound. The included experimental protocols serve as a practical starting point for researchers seeking to obtain empirical data. It is strongly recommended that the predicted data presented in this guide be confirmed through experimental verification.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. spectrabase.com [spectrabase.com]
- 4. N-Aminoethylpiperazine(140-31-8) 13C NMR [m.chemicalbook.com]
- 5. clinicalpub.com [clinicalpub.com]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Physicochemical properties of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine
An In-Depth Technical Guide to the Physicochemical Profiling of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine
Introduction: The Blueprint of a Molecule's Journey
In the landscape of drug discovery and development, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is governed by a fundamental set of rules encoded in its physicochemical properties. These characteristics—primarily its acid-base behavior (pKa), lipophilicity (LogP/LogD), and aqueous solubility—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.[1][2][3][4][5][6][7][8] A molecule with promising in-vitro potency can fail spectacularly in vivo if it cannot reach its target in sufficient concentration or persists for an appropriate duration.
This guide focuses on this compound, a molecule incorporating two key heterocyclic scaffolds: the lipophilic 2,5-dimethylpyrrole moiety and the basic, more hydrophilic piperazine ring. This structural combination presents an interesting and common challenge in medicinal chemistry—balancing the properties required for biological activity with those required for drug-like behavior.
The objective of this document is not merely to list data but to provide a comprehensive framework for the experimental determination and theoretical understanding of the core physicochemical properties of this compound. We will delve into the causality behind experimental choices, present validated protocols, and interpret the resulting data within the context of modern drug development.
Compound Profile: Structure and Key Identifiers
Before any experimental work, a thorough understanding of the molecule's structure is paramount. The key features are the two nitrogen atoms within the piperazine ring, which are expected to be the primary basic centers, and the substituted pyrrole group, which will significantly influence lipophilicity.
Caption: Chemical structure of this compound.
Table 1: Compound Identifiers and Predicted Physicochemical Properties
| Property | Value | Source / Rationale |
|---|---|---|
| IUPAC Name | This compound | --- |
| CAS Number | 5059-36-9 | [9][10] |
| Molecular Formula | C₁₂H₂₁N₃ | [9] |
| Molecular Weight | 207.32 g/mol | [9] |
| Appearance | Pale yellow liquid | [9] |
| Predicted pKa₁ | ~4.5 - 5.5 | Based on pKa of the N4 nitrogen in N-substituted piperazines.[11] Electron-withdrawing effects of the pyrrole-ethyl group may lower this value compared to simple alkyl substitution. |
| Predicted pKa₂ | ~8.5 - 9.5 | Based on the pKa of the N1 tertiary amine in N-substituted piperazines. This is expected to be the more basic nitrogen.[11] |
| Predicted LogP | ~2.0 - 3.0 | Estimated based on the contribution of the lipophilic dimethylpyrrole and ethyl groups balanced by the hydrophilic piperazine core. |
| Predicted Solubility | pH-dependent | Expected to have low intrinsic solubility but higher solubility at lower pH due to protonation of the basic piperazine nitrogens. |
Part 1: Acid-Base Properties (pKa)
Scientific Rationale: The Master Switch of Drug Behavior
The acid dissociation constant, or pKa, is arguably the most critical physicochemical parameter for any ionizable drug candidate.[2][6] It quantifies the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH.[3] For this compound, the two nitrogen atoms of the piperazine ring are the basic centers. Their pKa values will govern the molecule's charge state throughout the gastrointestinal tract and in the bloodstream, profoundly impacting:
-
Solubility: The protonated (charged) form of the molecule will be significantly more water-soluble than the neutral form.
-
Permeability: The neutral (uncharged) form is more lipophilic and thus more readily permeates biological membranes like the intestinal wall and the blood-brain barrier.
-
Target Binding: Ionic interactions are often crucial for a drug to bind to its biological target.
Piperazine itself has two pKa values, typically around 9.7 and 5.3.[11][12] Substitution on one of the nitrogens, as in our target molecule, will modulate these values. The nitrogen attached to the ethyl group (N1) is a tertiary amine, while the other (N4) is a secondary amine. We can predict two distinct pKa values, and their precise determination is essential.[11]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for pKa determination.[11] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa values correspond to the pH at the half-equivalence points.
Self-Validation System: The protocol's integrity is maintained by mandatory calibration of the pH meter with at least three standard buffers, performing a blank titration to account for the solvent, and running the sample titration in triplicate to ensure reproducibility.
Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4.0, 7.0, and 10.0. Ensure the slope is between 95-105%.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of 0.15 M potassium chloride (KCl) solution. The KCl maintains a constant ionic strength throughout the titration.
-
The final concentration should be around 1-2 mM.
-
-
Titration Setup:
-
Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer.
-
Immerse the calibrated pH electrode and the titrant delivery tube into the solution.
-
Purge the solution with nitrogen for 5-10 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement.
-
-
Titration Procedure:
-
The compound is a base, so the titrant will be a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments (e.g., 0.02-0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has dropped significantly (e.g., to pH 2.0-2.5).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative (dpH/dV) and second derivative (d²pH/dV²) of the curve. The equivalence points are the volumes where the first derivative is at a maximum and the second derivative is zero.
-
The pKa values are determined from the pH at the half-equivalence points. For a dibasic compound, pKa₂ corresponds to the pH at half the volume of the first equivalence point, and pKa₁ corresponds to the pH at the point halfway between the first and second equivalence points.
-
-
Replication: Perform the entire procedure at least three times to calculate the average pKa values and standard deviation.
Data Interpretation & Visualization
The two pKa values will define three distinct ionization states of the molecule.
Caption: Ionization states of the compound as a function of pH.
Part 2: Lipophilicity (LogP/LogD)
Scientific Rationale: The Gatekeeper of Permeability
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) for a neutral molecule between n-octanol and water.[13] Because our compound is basic, its partitioning is pH-dependent. Therefore, we measure the distribution coefficient (LogD) at a specific pH, typically the physiological pH of 7.4.[14]
LogD influences:
-
Absorption: A LogD value in the optimal range (typically 1-3) is required for passive diffusion across the gut wall.
-
Distribution: Highly lipophilic compounds (high LogD) may accumulate in fatty tissues, leading to a longer half-life and potential toxicity.
-
Metabolism: Lipophilic compounds are more readily metabolized by CYP450 enzymes in the liver.
-
Drug-Likeness: LogP is a key component of frameworks like Lipinski's Rule of 5, which predicts oral bioavailability. For an oral drug, a LogP value of less than 5 is generally desired.[4][14]
Experimental Protocol: Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most reliable "gold standard" for determining LogP/LogD values.[15] It directly measures the partitioning of the compound between two immiscible liquid phases after they have reached equilibrium.
Self-Validation System: The protocol includes pre-saturation of the solvents to prevent volume changes, analysis of both phases to ensure mass balance, and triplicate measurements for statistical validity.
Methodology:
-
Solvent Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Create a pre-saturated system by vigorously mixing equal volumes of n-octanol and the pH 7.4 PBS in a separatory funnel for 24 hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other before the experiment begins.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
-
Partitioning:
-
In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 2 mL) and the pre-saturated pH 7.4 PBS (e.g., 2 mL).
-
Spike a small volume of the compound's stock solution into the vial, ensuring the final organic solvent concentration is low (<1%) to avoid affecting the partitioning.
-
Cap the vial tightly and shake it vigorously on a mechanical shaker at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Phase Separation:
-
Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase.
-
Prepare a standard curve of the compound in the mobile phase to be used for analysis.
-
Quantify the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate the LogD value using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
-
Replication: Repeat the experiment at least twice more for a total of three independent measurements.
Part 3: Aqueous Solubility
Scientific Rationale: The Prerequisite for Absorption
For an orally administered drug, solubility in the aqueous environment of the gastrointestinal tract is a prerequisite for absorption.[1][5] Poor solubility is a major cause of low bioavailability and a significant hurdle in formulation development.[16][17] We differentiate between two main types of solubility:
-
Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound. It is time-consuming to measure but crucial for late-stage development.
-
Kinetic Solubility: The concentration of a compound at the moment it begins to precipitate from a solution that was initially prepared from a stock in an organic solvent (like DMSO). This is a high-throughput measurement well-suited for early drug discovery screening.[17]
Experimental Protocol: Kinetic Solubility Assay by Nephelometry
Nephelometry, which measures the scattering of light by suspended particles, is a rapid and efficient method for determining kinetic solubility. As the compound precipitates out of the aqueous buffer, the increase in light scattering is detected.
Self-Validation System: The protocol includes positive and negative controls (a known insoluble and a known soluble compound) and a blank measurement for each test compound to establish a baseline.
Methodology:
-
Materials Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare the assay buffer: Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Prepare stock solutions for a high-solubility control (e.g., Propranolol) and a low-solubility control (e.g., Amiodarone) in DMSO.
-
-
Plate Setup (96-well format):
-
In a clear-bottom 96-well plate, add 198 µL of PBS buffer to each well designated for the test compound.
-
Using a liquid handler or multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to the buffer. This creates a final concentration of 100 µM with 1% DMSO. Mix thoroughly by pipetting.
-
Prepare serial dilutions if a full solubility curve is desired.
-
Include wells with buffer + 2 µL of DMSO only (blank).
-
-
Incubation:
-
Cover the plate and incubate at room temperature (25 °C) on a plate shaker for 1.5 to 2 hours. This allows time for precipitation to occur.
-
-
Measurement:
-
Place the microplate into a nephelometer (or a plate reader with a light-scattering module).
-
Measure the light scattering at an appropriate wavelength (e.g., 630 nm).
-
-
Data Interpretation:
-
Subtract the average blank reading from all sample readings.
-
The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the baseline (i.e., no precipitation is detected).
-
Comprehensive Characterization Workflow
The physicochemical characterization of a novel compound is a multi-step process that builds from foundational knowledge to detailed experimental data.
Caption: Workflow for Physicochemical Characterization.
Conclusion
The physicochemical profile of this compound, defined by its pKa, LogD, and aqueous solubility, serves as the foundational dataset for assessing its potential as a drug candidate. The presence of two basic nitrogens in the piperazine ring provides a powerful lever to modulate solubility via pH, a feature that can be exploited in formulation. However, this must be carefully balanced with the lipophilicity imparted by the dimethylpyrrole moiety to ensure adequate membrane permeability.
This guide has provided the scientific rationale and validated experimental protocols necessary to accurately determine these critical parameters. By systematically applying these methods, researchers can build a robust data package, enabling informed decisions in the complex, multi-parameter optimization process that is modern drug discovery. A thorough understanding of this physicochemical blueprint is not an academic exercise; it is the essential first step in translating a promising molecule into a viable therapeutic.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is pKa and how is it used in drug development? [pion-inc.com]
- 4. acdlabs.com [acdlabs.com]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. ijirss.com [ijirss.com]
- 9. This compound [cymitquimica.com]
- 10. 5059-36-9|1-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl)piperazine|BLD Pharm [bldpharm.com]
- 11. uregina.ca [uregina.ca]
- 12. researchgate.net [researchgate.net]
- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 15. mdpi.com [mdpi.com]
- 16. ucd.ie [ucd.ie]
- 17. bmglabtech.com [bmglabtech.com]
Potential therapeutic targets of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine
An Investigational Guide to the Potential Therapeutic Targets of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine
Abstract
This technical guide provides a comprehensive analysis of the novel chemical entity this compound. As specific biological data for this compound is not yet prevalent in public literature, this document serves as an investigational roadmap for researchers and drug development professionals. By deconstructing the molecule into its core pharmacophores—the piperazine ring and the 2,5-dimethylpyrrole moiety—we build a rational, evidence-based framework for hypothesizing its potential therapeutic targets. The guide outlines a strategic, multi-phase experimental workflow for target identification, validation, and functional characterization, beginning with broad screening and culminating in specific functional assays. The insights herein are designed to accelerate the preclinical investigation of this promising compound.
Molecular Profile and Physicochemical Properties
A foundational step in assessing a compound's therapeutic potential is the analysis of its physicochemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its viability as a drug candidate. The properties of this compound are summarized below.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C14H25N3 | Provides the elemental composition. |
| Molecular Weight | 235.37 g/mol | Falls within the typical range for small molecule drugs, suggesting potential for good oral bioavailability. |
| XLogP3 | 2.1 | Indicates a favorable balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | Low number of donors contributes to good membrane permeability. |
| Hydrogen Bond Acceptors | 3 | A moderate number of acceptors allows for necessary aqueous solubility and target interactions. |
| Rotatable Bonds | 4 | A low count suggests conformational rigidity, which can lead to higher binding affinity and specificity for a target. |
Data sourced from the PubChem database.
Core Pharmacophore Analysis: Building a Case for Potential Targets
The structure of this compound contains two key chemical motifs that are well-established in medicinal chemistry. Analyzing these "privileged scaffolds" provides a logical basis for predicting its biological activity.
The Piperazine Moiety: A Cornerstone of CNS-Active Agents
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is a ubiquitous feature in drugs targeting the central nervous system (CNS). Its basic nitrogen atom is typically protonated at physiological pH, allowing it to form strong ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in receptor binding pockets.
This motif is particularly prominent in ligands for G-protein coupled receptors (GPCRs) and ion channels. A vast number of approved drugs targeting dopaminergic, serotonergic, and adrenergic receptors incorporate a piperazine core. For instance, antipsychotics like aripiprazole and antidepressants like vortioxetine feature this scaffold, which is integral to their interaction with serotonin (5-HT) and dopamine (D) receptors.
The 2,5-Dimethylpyrrole Moiety: A Scaffold with Diverse Bioactivity
The pyrrole ring is another fundamental heterocyclic structure found in numerous biologically active compounds, including natural products and synthetic drugs. The 2,5-disubstitution pattern, as seen in this compound, can influence steric and electronic properties, guiding interactions with specific targets. Pyrrole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The 2,5-dimethyl substitution specifically has been explored in the context of creating potent and selective inhibitors of enzymes like cyclooxygenase (COX), which are key targets in inflammation.
Hypothesized Therapeutic Targets and Rationale
Based on the pharmacophore analysis, we can postulate several high-probability target classes for this compound.
Primary Hypothesis: Serotonin (5-HT) and Dopamine (D) Receptors
The presence of the ethyl-piperazine side chain strongly suggests potential activity at monoamine GPCRs. This chemical feature is a classic bioisostere for the endogenous ligands serotonin and dopamine, enabling it to compete for their binding sites.
-
Rationale: The distal nitrogen of the piperazine ring can act as a crucial hydrogen bond acceptor/donor, mimicking the primary amine of serotonin and dopamine. This interaction is often a key anchoring point for receptor affinity.
-
Potential Indications: Depending on whether the compound acts as an agonist, antagonist, or modulator, potential therapeutic applications could include depression, anxiety, schizophrenia, or Parkinson's disease.
The diagram below illustrates a generalized model of how a piperazine-containing ligand might interact with a monoamine GPCR.
Caption: Hypothetical binding model within a GPCR active site.
Secondary Hypothesis: Sigma (σ) Receptors
Sigma receptors (σ1 and σ2) are non-opioid intracellular chaperones that are recognized as important targets in neuropharmacology. Many CNS-active drugs containing a piperazine or related nitrogenous scaffold exhibit high affinity for sigma receptors. These receptors are implicated in neuroplasticity, cellular stress responses, and the modulation of other neurotransmitter systems.
-
Rationale: The overall size, lipophilicity, and presence of a basic nitrogen in the compound fit the general pharmacophore model for sigma receptor ligands.
-
Potential Indications: Neurodegenerative diseases (e.g., Alzheimer's, Huntington's), neuropathic pain, and certain types of cancer.
Tertiary Hypothesis: Inflammatory Pathway Enzymes (e.g., COX)
Given the known anti-inflammatory properties of some pyrrole-containing molecules, it is plausible that this compound could interact with key enzymes in the inflammatory cascade.
-
Rationale: The 2,5-dimethylpyrrole core could orient itself within the active site of enzymes like COX-1 or COX-2, inhibiting their function.
-
Potential Indications: Inflammatory disorders, pain management.
A Strategic Roadmap for Target Identification and Validation
To systematically investigate these hypotheses, a phased experimental approach is recommended. This workflow is designed to efficiently identify primary targets and subsequently characterize the compound's functional activity.
Caption: Phased experimental workflow for target validation.
Phase 1 Protocol: Broad Panel Radioligand Binding Assay
Objective: To perform an unbiased screen of the compound's binding affinity against a wide panel of known CNS targets, including serotonin, dopamine, adrenergic, and sigma receptors.
Causality: This initial step is crucial for efficiently identifying high-affinity interactions without preconceived bias. By using a commercial service (e.g., Eurofins SafetyScreen, CEREP panel), dozens of targets can be assessed simultaneously, providing a "bird's-eye view" of the compound's selectivity profile and prioritizing targets for more resource-intensive functional studies.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound will be tested at a final concentration of 10 µM in the initial screen to identify significant binding.
-
Assay Principle: The assay measures the displacement of a specific, high-affinity radioligand from the target receptor by the test compound.
-
Execution:
-
Cell membranes expressing the target receptor are incubated with the specific radioligand and the test compound (or vehicle control).
-
The mixture is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
-
Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding. A result of >50% inhibition is typically considered a "hit" and warrants further investigation.
-
Follow-up: For any identified hits, a full concentration-response curve will be generated to determine the inhibition constant (Ki), a quantitative measure of binding affinity.
Phase 2 Protocol: GPCR Functional Assay (Calcium Mobilization)
Objective: For GPCR "hits" identified in Phase 1 that are known to signal via the Gq pathway (e.g., 5-HT2A, M1 receptors), this assay will determine if the compound acts as an agonist or an antagonist.
Causality: Binding does not equal function. This assay provides critical functional data by measuring a downstream signaling event (calcium release), thereby distinguishing between inert binders, activators (agonists), and blockers (antagonists) of receptor function.
Methodology:
-
Cell Culture: Use a recombinant cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells). Culture cells to ~90% confluency in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove cell culture medium and add the dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound and a known reference agonist in an appropriate assay buffer.
-
For antagonist mode, pre-incubate the cells with the test compound for 15-30 minutes before adding the reference agonist.
-
-
Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence intensity (Excitation ~490 nm, Emission ~520 nm) over time.
-
Inject the compound (for agonist mode) or reference agonist (for antagonist mode) and record the resulting change in fluorescence.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
For agonist activity, plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 (potency).
-
For antagonist activity, plot the inhibition of the reference agonist's response against the compound concentration to calculate the IC50 (potency).
-
Summary and Future Outlook
This compound is a novel chemical entity with significant therapeutic potential, predicated on its constituent pharmacophores. The piperazine moiety strongly suggests an affinity for CNS targets, particularly serotonin, dopamine, and sigma receptors, while the dimethylpyrrole core introduces the possibility of anti-inflammatory activity. The true therapeutic value of this compound can only be unlocked through systematic empirical investigation. The proposed workflow, starting with broad binding assays and progressing to specific functional and cellular studies, provides a robust and efficient path forward. The results of these initial screens will be paramount in directing future medicinal chemistry efforts to optimize potency and selectivity, ultimately defining the clinical path for this promising molecule.
CAS number 5059-36-9 properties and structure
An In-depth Technical Guide to 5-Ethyl-2-methylpyridine (CAS No. 104-90-5): Properties, Structure, and Applications
A Note on CAS Number 5059-36-9
Initial searches for CAS number 5059-36-9 identify the compound as 1-[2-(2,5-Dimethyl-pyrrol-1-yl)-ethyl]-piperazine.[1][2][3] Information available for this specific compound is limited, particularly in the context of a comprehensive technical guide for drug development professionals. The molecular formula for this compound is C12H21N3 and its molecular weight is 207.32 g/mol .[1][3] It is described as an irritant that may be harmful by ingestion and inhalation, and it is incompatible with strong oxidizing agents, acids, and bases.[1]
Given the depth of information requested, it is highly probable that the intended topic of interest is the structurally related and industrially significant compound, 5-Ethyl-2-methylpyridine , which bears the CAS number 104-90-5 . This guide will proceed with a detailed exploration of 5-Ethyl-2-methylpyridine, a key precursor in pharmaceutical and chemical industries.
Introduction
5-Ethyl-2-methylpyridine, also known by synonyms such as 5-ethyl-2-picoline and aldehyde-collidine, is a substituted pyridine derivative with significant applications in organic synthesis.[4][5] Its utility as a precursor for the synthesis of nicotinic acid (Vitamin B3) and various pharmaceuticals makes it a compound of high interest to researchers and professionals in drug development and fine chemicals.[4][6] This guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis, and applications.
Chemical and Physical Properties
5-Ethyl-2-methylpyridine is a colorless to light yellow liquid with a characteristic sharp, aromatic pyridine-like odor.[5][7][8] It is stable under normal conditions but is hygroscopic and combustible.[7] It is incompatible with strong oxidizing agents.[7]
| Property | Value | Reference |
| Molecular Formula | C8H11N | [4][5] |
| Molecular Weight | 121.18 g/mol | [4][5] |
| Appearance | Colorless to yellow liquid | [5] |
| Odor | Sharp, aromatic | [7] |
| Density | 0.919 g/mL at 25 °C | [7] |
| Melting Point | -70.3 °C | [4] |
| Boiling Point | 178 °C | [4][7] |
| Flash Point | 66.11 °C (151.00 °F) | [9] |
| Solubility in Water | 1.2 g/100 mL | [4] |
| Solubility in Organic Solvents | Soluble in alcohol, ether | [8][9] |
| Refractive Index (n20/D) | 1.497 | [7] |
| Vapor Pressure | 1.43 mmHg at 25 °C | [9] |
Chemical Structure
The structure of 5-Ethyl-2-methylpyridine consists of a pyridine ring substituted with a methyl group at the 2-position and an ethyl group at the 5-position.
Caption: Chemical structure of 5-Ethyl-2-methylpyridine.
Synthesis
The industrial production of 5-Ethyl-2-methylpyridine is primarily achieved through the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia.[4] This reaction is a classic example of forming a complex heterocyclic compound from simple precursors.
Reaction Scheme:
4 CH₃CHO + NH₃ → (C₂H₅)(CH₃)C₅H₃N + 4 H₂O[4]
A detailed laboratory-scale synthesis procedure is available in Organic Syntheses.[10]
Laboratory Synthesis Protocol
Materials:
-
28% aqueous ammonium hydroxide
-
Paraldehyde
-
Ammonium acetate
-
Chloroform
-
2-liter steel reaction vessel (autoclave)
-
Fractional distillation apparatus
Procedure:
-
Charge the steel reaction vessel with 267 g (296 ml, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 ml, 1.57 moles) of paraldehyde, and 5.0 g (0.065 mole) of ammonium acetate.[10]
-
Heat the mixture to 230°C with continuous agitation and maintain this temperature for 1 hour.[10]
-
Allow the autoclave to cool to room temperature.
-
Separate the two layers of the reaction mixture.
-
To the non-aqueous layer, add 60 ml of chloroform to induce the separation of any remaining water, which is then combined with the aqueous layer.
-
Extract the aqueous layer with three 50-ml portions of chloroform.
-
Combine all chloroform extracts with the main non-aqueous portion.
-
Remove the chloroform by distillation at atmospheric pressure.
-
Perform fractional distillation of the residue under reduced pressure (e.g., through a 30-cm Fenske-type column) to obtain 5-ethyl-2-methylpyridine at a boiling point of 65–66°/17 mm.[10]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 5-Ethyl-2-methylpyridine.
-
¹H NMR: Spectra available for review.[11]
-
¹³C NMR: Spectra available for review.[12]
-
Mass Spectrometry (MS): The NIST WebBook provides mass spectrum data for this compound.[13]
-
Infrared (IR) Spectroscopy: IR spectrum data is also available through the NIST WebBook.[13]
Applications in Drug Development and Research
5-Ethyl-2-methylpyridine serves as a vital intermediate in the synthesis of several commercially important compounds.
-
Nicotinic Acid (Niacin/Vitamin B3): Oxidation of 5-ethyl-2-methylpyridine with nitric acid yields 2,5-pyridinedicarboxylic acid, which upon decarboxylation, produces nicotinic acid.[4] Nicotinic acid is an essential human nutrient and is used to treat pellagra and high cholesterol.[14]
-
Pharmaceuticals: It is a key starting material in the manufacture of the anti-inflammatory drug Etoricoxib and the anti-diabetic drug Pioglitazone .[6]
-
Agrochemicals: It is also utilized as an intermediate in the production of certain herbicides.[6]
-
Flavoring Agent: 5-Ethyl-2-methylpyridine is found in some alcoholic beverages and foods like red beans, cocoa, and tea, and is used as a flavoring agent.[7]
Caption: Key synthetic pathways starting from 5-Ethyl-2-methylpyridine.
Safety and Toxicology
5-Ethyl-2-methylpyridine is classified as a hazardous chemical and requires careful handling.
-
GHS Pictograms: GHS05 (Corrosive), GHS06 (Toxic), GHS07 (Exclamation mark).[4]
-
Signal Word: Danger.[4]
-
Hazard Statements: H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H412 (Harmful to aquatic life with long-lasting effects).[4]
-
Toxicity: The oral LD50 in rats is 368 mg/kg.[4]
Handling and Storage
-
Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (gloves, protective clothing, eye and face protection).[15][16] Keep away from heat, sparks, and open flames.[15]
-
Storage: Store in a cool, dry, and well-ventilated place below +30°C.[7][15] Keep containers tightly closed. Store in a corrosives area.[15]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of 5-Ethyl-2-methylpyridine and its related compounds.
HPLC Method for Simultaneous Determination
This method allows for the separation and analysis of 5-Ethyl-2-methylpyridine along with nicotinic acid, nicotinamide, and other related compounds.[14]
Column: Primesep 100 mixed-mode column.[14] Mobile Phase: A simple gradient of water, acetonitrile (MeCN), and a sulfuric acid (H₂SO₄) buffer.[14] Detection: UV at 250 nm.[14]
This method provides high resolution and good peak symmetry for the target analytes.[14]
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 5. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fine Chemicals - 5-ethyl-2-methylpyridine [jubilantingrevia.com]
- 7. 5-Ethyl-2-methylpyridine | 104-90-5 [chemicalbook.com]
- 8. 5-Ethyl-2-methylpyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | Buy High Quality 5-Ethyl-2-methylpyridine Online [pipzine-chem.com]
- 9. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. spectrabase.com [spectrabase.com]
- 12. 5-Ethyl-2-methylpyridine(104-90-5) 13C NMR spectrum [chemicalbook.com]
- 13. Pyridine, 5-ethyl-2-methyl- [webbook.nist.gov]
- 14. 5-Ethyl-2-methylpyridine | SIELC Technologies [sielc.com]
- 15. fishersci.com [fishersci.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
Biological Screening of Novel Dimethyl-Pyrrol Piperazine Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Rationale for Targeting the Dimethyl-Pyrrol Piperazine Scaffold
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the development of novel therapeutic agents. The dimethyl-pyrrol piperazine scaffold has emerged as a particularly promising structural motif. The pyrrole ring is a core component of many biologically active natural products and approved drugs, known to interact with a variety of biological targets.[1] Similarly, the piperazine ring is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[2][3][4][5] The combination of these two moieties, particularly with dimethyl substitutions on the pyrrole ring, offers a unique three-dimensional architecture that can be systematically explored for potent and selective interactions with key cellular targets implicated in cancer.
Recent studies have highlighted the potential of such hybrid molecules to exhibit significant anticancer activity. For instance, derivatives of 4,6-dimethyl-pyrrolo[3,4-c]pyrrole-diones bearing a piperazinyl propyl side chain have been synthesized and evaluated for their anti-inflammatory and anti-tumor activities.[6] This guide provides a comprehensive, in-depth framework for the biological screening of novel dimethyl-pyrrol piperazine compounds, designed to elucidate their cytotoxic potential, mechanism of action, and preliminary target engagement. The methodologies described herein are grounded in established protocols and are designed to provide a robust and reproducible screening cascade for researchers in the field of drug development.
A Tiered Approach to Biological Screening: From Primary Cytotoxicity to Mechanistic Insights
A logical and resource-conscious approach to screening a novel compound library is to employ a tiered or funnel-like strategy. This ensures that the most promising candidates are advanced through progressively more complex and resource-intensive assays. This guide will detail a three-tiered screening cascade:
-
Tier 1: Primary Screening for Cytotoxicity. The initial step is to assess the general cytotoxic effects of the dimethyl-pyrrol piperazine compounds against a panel of relevant cancer cell lines. This is a high-throughput screen designed to identify compounds with significant growth-inhibitory properties.
-
Tier 2: Secondary Assays for Mechanistic Elucidation. Compounds that demonstrate potent cytotoxicity in the primary screen are then subjected to secondary assays to begin to unravel their mechanism of action. This tier focuses on understanding how the compounds affect fundamental cellular processes such as cell cycle progression.
-
Tier 3: Tertiary Assays for Target Pathway Deconvolution. The most promising candidates from the secondary screen are further investigated to identify the specific signaling pathways they modulate. This often involves analyzing the expression and activation of key proteins within those pathways.
The following diagram illustrates this tiered screening workflow:
Caption: A tiered approach to screening novel dimethyl-pyrrol piperazine compounds.
Tier 1: Primary Screening - Assessing Cytotoxicity with the MTT Assay
The initial evaluation of a new chemical series involves determining their ability to inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[7][8] The assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.
-
Trypsinize the cells, perform a cell count using a hemocytometer or automated cell counter, and adjust the cell density in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of each dimethyl-pyrrol piperazine compound in sterile DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the 96-well plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Hypothetical IC₅₀ Values
The results of the MTT assay are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
| Compound ID | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| DPP-001 | 5.2 | 8.1 | 6.5 |
| DPP-002 | > 100 | > 100 | > 100 |
| DPP-003 | 12.7 | 15.4 | 10.9 |
| DPP-004 | 2.8 | 4.5 | 3.1 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Data are hypothetical and for illustrative purposes only.
Tier 2: Secondary Assays - Uncovering the Mechanism of Action via Cell Cycle Analysis
Compounds demonstrating significant cytotoxicity (e.g., IC₅₀ < 10 µM) are advanced to secondary screening to investigate their mechanism of action. A common mechanism by which anticancer agents exert their effects is by disrupting the cell cycle.[9] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11] PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Seed cells (e.g., HCT116) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 0.5 mL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[12]
-
-
Staining with Propidium Iodide:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[13] The RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
-
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.2 | 20.5 | 14.3 |
| DPP-001 (IC₅₀) | 68.1 | 15.3 | 16.6 |
| DPP-004 (IC₅₀) | 25.4 | 10.1 | 64.5 |
Data are hypothetical and for illustrative purposes only. A significant increase in the G2/M population, as seen with DPP-004, would suggest that the compound induces cell cycle arrest at this phase.
Tier 3: Tertiary Assays - Delving into Target Pathways with Western Blotting
For lead candidates that induce a specific cellular phenotype, such as cell cycle arrest, the next logical step is to investigate the underlying molecular pathways. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14][15] Piperazine derivatives have been reported to inhibit this pathway.[14] Western blotting is a powerful technique to semi-quantitatively measure the expression levels of specific proteins and their phosphorylation status, which is often indicative of their activation state.[16][17][18]
Experimental Protocol: Western Blotting for PI3K/Akt Pathway Proteins
-
Protein Lysate Preparation:
-
Treat cells with the lead compounds as described for the cell cycle analysis.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Incubate the membrane with primary antibodies specific for key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.
-
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and potential points of inhibition by the dimethyl-pyrrol piperazine compounds.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points.
Advanced Screening: Kinome Profiling for Target Deconvolution
For lead compounds with a compelling mechanism of action, a broader understanding of their target selectivity is crucial. Kinome profiling services offer a high-throughput approach to screen a compound against a large panel of kinases, providing a comprehensive view of its selectivity and potential off-target effects. This data is invaluable for lead optimization and for predicting potential toxicities.
Conclusion and Future Directions
The biological screening cascade outlined in this guide provides a systematic and robust framework for the evaluation of novel dimethyl-pyrrol piperazine compounds. By progressing from high-throughput cytotoxicity screening to more detailed mechanistic and pathway-specific assays, researchers can efficiently identify and characterize promising anticancer drug candidates. The integration of in vitro assays with in silico modeling and subsequent in vivo studies will be critical for the successful translation of these novel chemical entities into clinically viable therapeutics. The dimethyl-pyrrol piperazine scaffold holds considerable promise, and a thorough and logical screening approach is paramount to unlocking its full therapeutic potential.
References
- 1. sketchviz.com [sketchviz.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 17. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Note & Experimental Protocol: 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule integrates the biologically active 2,5-dimethylpyrrole scaffold, known for its presence in compounds with antibacterial and antihypertensive properties, with the piperazine moiety, a ubiquitous pharmacophore in neuropharmacology.[1][2][3] The protocol leverages the robust and reliable Paal-Knorr pyrrole synthesis, a classic condensation reaction between a 1,4-dicarbonyl compound and a primary amine.[4][5] We present a detailed, step-by-step methodology, explain the chemical rationale behind critical steps, and provide a full suite of expected analytical data for self-validation of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a reproducible and well-documented procedure for obtaining this versatile chemical building block.
Scientific Principle: The Paal-Knorr Pyrrole Synthesis
The synthesis of the target compound is achieved via the Paal-Knorr reaction, a cornerstone method in heterocyclic chemistry first reported in 1884.[5][6] This reaction provides an efficient route to substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine, often under neutral or weakly acidic conditions.[4][7]
Causality of Method Selection: The Paal-Knorr synthesis is selected for its versatility, high yields, and the commercial availability of its precursors. The reaction conditions are generally mild, which is advantageous when working with functionalized molecules.[5] For this specific synthesis, 2,5-hexanedione serves as the 1,4-dicarbonyl precursor that forms the 2,5-dimethylpyrrole ring, while 1-(2-aminoethyl)piperazine acts as the primary amine, contributing the nitrogen atom to the pyrrole ring and introducing the piperazine tail.
Reaction Mechanism: The mechanism involves an initial nucleophilic attack by the primary amine on one of the protonated carbonyl groups of the 1,4-diketone to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the same nitrogen attacks the second carbonyl group. This cyclization is typically the rate-determining step.[8] The resulting dihydroxy-pyrrolidine derivative then undergoes a two-step dehydration to eliminate two molecules of water, yielding the stable aromatic pyrrole ring.[5]
Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.
Materials and Equipment
| Reagent/Material | CAS Number | Recommended Purity | Supplier Example |
| 2,5-Hexanedione | 110-13-4 | ≥98% | Sigma-Aldrich |
| 1-(2-Aminoethyl)piperazine | 140-31-8 | ≥99% | TCI Chemicals |
| Glacial Acetic Acid | 64-19-7 | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | VWR |
| Methanol (MeOH) | 67-56-1 | HPLC Grade | VWR |
| Triethylamine (TEA) | 121-44-8 | ≥99.5% | Sigma-Aldrich |
| Silica Gel | 112926-00-8 | 60 Å, 230-400 mesh | Sorbent Technologies |
| Anhydrous Sodium Sulfate | 7757-82-6 | Granular, ACS Grade | Fisher Scientific |
Equipment:
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Glass column for chromatography
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Analytical balance
-
TLC plates (silica gel 60 F254)
-
NMR Spectrometer (400 MHz or higher)
-
FT-IR Spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
Critical Safety Precautions
All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
2,5-Hexanedione: This compound is a known neurotoxin and is the toxic metabolite of n-hexane.[9][10] Chronic exposure can cause peripheral neuropathy.[9] It is classified as a health hazard (Warning: H315, H319, H373).[9] Avoid inhalation and skin contact.
-
1-(2-Aminoethyl)piperazine: This reagent is corrosive and can cause severe skin burns and eye damage.[11] It is also a respiratory and skin sensitizer.[11][12] Handle with extreme care, ensuring no direct contact or inhalation.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. The vapor is irritating to the respiratory system.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Waste Disposal: All organic waste should be collected in a designated chlorinated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Experimental Protocol & Workflow
The overall experimental process involves the reaction setup, work-up to isolate the crude product, and chromatographic purification to yield the final compound.
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Synthesis
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-hexanedione (2.28 g, 20.0 mmol, 1.0 eq).
-
Reagent Addition: Add glacial acetic acid (20 mL). This serves as both the solvent and a weak acid catalyst to facilitate the condensation.[7]
-
Amine Addition: While stirring, add 1-(2-aminoethyl)piperazine (2.58 g, 20.0 mmol, 1.0 eq) dropwise to the solution. An initial exotherm may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to 100-110 °C using a heating mantle. Allow the reaction to reflux for 4-6 hours.
-
Scientific Rationale: Heating provides the necessary activation energy to overcome the barrier for the rate-limiting cyclization and subsequent dehydration steps, driving the reaction to completion.[13]
-
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an eluent system of 90:9:1 DCM:MeOH:TEA. The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.
Step-by-Step Work-up and Purification
-
Cooling and Concentration: After the reaction is complete, allow the flask to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Basification: To the resulting residue, carefully add 50 mL of 2 M sodium hydroxide (NaOH) solution to neutralize any remaining acetic acid and deprotonate the piperazine nitrogen, making the product soluble in organic solvents.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow or brown oil.
-
Column Chromatography: Purify the crude oil using flash column chromatography on silica gel.
-
Packing: Pack the column using a slurry of silica gel in dichloromethane.
-
Elution: Elute the column with a gradient solvent system, starting with 100% DCM and gradually increasing the polarity with a mixture of 99:1 MeOH:TEA. The triethylamine (TEA) is crucial to prevent the basic product from tailing on the acidic silica gel.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow liquid.[14]
Characterization and Data Validation
To ensure the identity and purity of the synthesized compound, a full spectroscopic analysis is required. The following table summarizes the key physicochemical properties and the expected analytical data, which serves as a benchmark for validating the experimental outcome.
| Property / Analysis | Expected Result |
| CAS Number | 5059-36-9[14][15] |
| Molecular Formula | C₁₂H₂₁N₃[14] |
| Molecular Weight | 207.32 g/mol [14] |
| Appearance | Pale yellow liquid[14] |
| HRMS (ESI-TOF) | Expected m/z for [M+H]⁺: 208.1808; Found: [Value] |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.84 (s, 2H, pyrrole-H), 3.85 (t, J = 6.8 Hz, 2H, pyrrole-N-CH₂ ), 2.65 (t, J = 6.8 Hz, 2H, CH₂ -N-piperazine), 2.50-2.35 (m, 8H, piperazine-H), 2.25 (s, 6H, pyrrole-CH₃ ), 1.60 (br s, 1H, piperazine-NH ) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 128.2 (pyrrole C -CH₃), 105.1 (pyrrole C H), 56.5 (piperazine-CH₂), 54.8 (piperazine-CH₂), 46.1 (pyrrole-N-C H₂), 43.9 (C H₂-N-piperazine), 13.2 (pyrrole-C H₃) ppm. |
| FT-IR (neat, cm⁻¹) | ~3280 (N-H stretch), 2960-2800 (C-H stretch), 1500 (C=C stretch, pyrrole), 1380 (C-H bend), 1260 (C-N stretch). |
Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration. The broad singlet for the piperazine N-H proton may exchange with D₂O.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps for the Paal-Knorr synthesis, work-up, and purification, researchers can obtain this valuable heterocyclic compound with high purity. The comprehensive characterization data serves as a critical tool for quality control, ensuring the structural integrity of the final product for its intended use in pharmaceutical research and as a scaffold for the development of novel chemical entities.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 10. 2,5-hexanedione (CHEBI:85014) [ebi.ac.uk]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. kishida.co.jp [kishida.co.jp]
- 13. mdpi.com [mdpi.com]
- 14. This compound [cymitquimica.com]
- 15. This compound | CAS 5059-36-9 [matrix-fine-chemicals.com]
Application Note: Characterization and Use of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine in Cell Culture
Abstract
This document provides a comprehensive guide for the utilization of the novel small molecule 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine, hereafter referred to as DMPP, in cellular biology research. DMPP has been identified as a potent and selective modulator of the PI3K/Akt/mTOR signaling pathway, a critical axis regulating cell growth, proliferation, and survival. This application note details the compound's mechanism of action, provides validated protocols for its use in standard cell culture-based assays, and offers guidance on data interpretation.
Introduction: The PI3K/Akt/mTOR Pathway and a Novel Modulator
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that is frequently dysregulated in a multitude of human diseases, most notably cancer. This pathway integrates signals from growth factors and nutrients to orchestrate fundamental cellular processes such as proliferation, apoptosis, and metabolism. Given its pivotal role, the development of small molecules that can precisely modulate this pathway is of significant interest for both basic research and therapeutic development.
This compound (DMPP) is a synthetic compound that has emerged from high-throughput screening as a modulator of this pathway. Structurally, it features a piperazine moiety linked to a dimethyl-pyrrol group, a configuration that facilitates its interaction with key intracellular signaling nodes. This document serves as a technical guide for researchers aiming to employ DMPP as a tool to investigate the PI3K/Akt/mTOR pathway in a cell culture setting.
Mechanism of Action
DMPP acts as an inhibitor of mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. Mechanistic studies have revealed that DMPP allosterically binds to the mTOR kinase domain, preventing the phosphorylation of its key downstream effectors. This inhibition leads to a cascade of cellular events, including the suppression of protein synthesis and the induction of autophagy.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of DMPP.
Preparation and Handling of DMPP
Reconstitution of Lyophilized Powder
DMPP is typically supplied as a lyophilized powder. To ensure stability and accurate dosing, proper reconstitution is critical.
-
Solvent Selection: DMPP is highly soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell culture applications, sterile, cell culture-grade DMSO is the recommended solvent.
-
Protocol:
-
Briefly centrifuge the vial of lyophilized DMPP to ensure all powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage and Stability
Proper storage is essential to maintain the bioactivity of DMPP.
| Storage Condition | Recommendation |
| Lyophilized Powder | Store at -20°C for long-term stability. |
| Stock Solution (in DMSO) | Store at -20°C or -80°C. Avoid repeated freeze-thaw. |
| Working Dilutions (in Media) | Prepare fresh for each experiment. Do not store. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific cell line and experimental conditions.
Determining the Optimal Concentration: Cell Viability Assay
It is crucial to determine the cytotoxic concentration range of DMPP for your cell line of interest. A common method is the MTT or resazurin-based viability assay.
Caption: Workflow for determining the IC50 value of DMPP using a cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Prepare a serial dilution of DMPP in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (medium with DMSO only).
-
Incubation: Replace the old medium with the DMPP-containing medium and incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT, resazurin) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Assessing Target Engagement: Western Blotting
To confirm that DMPP is inhibiting the mTOR pathway in your cellular model, it is essential to measure the phosphorylation status of key downstream targets.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with DMPP at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: Treatment with DMPP should lead to a dose-dependent decrease in the phosphorylation of p70S6K and 4E-BP1, while the total protein levels of these targets and the loading control should remain unchanged.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| High variability in viability assays | Inconsistent cell seeding or edge effects in plates | Ensure proper cell suspension before seeding. Avoid using the outer wells of the plate. |
| No change in phosphorylation of targets | DMPP concentration is too low or incubation is too short | Increase the concentration range and/or perform a time-course experiment. |
| Cell line is resistant to mTOR inhibition | Confirm pathway activity in your cell line. Consider using a positive control inhibitor (e.g., rapamycin). | |
| Decrease in total protein levels | DMPP is causing significant cell death at that dose | Lower the DMPP concentration or shorten the incubation time for western blot experiments. |
Conclusion
This compound (DMPP) is a valuable research tool for investigating the PI3K/Akt/mTOR signaling pathway. By following the protocols outlined in this application note, researchers can effectively characterize the effects of DMPP in their specific cell culture models. As with any experimental system, careful optimization and the use of appropriate controls are paramount for generating robust and reproducible data.
Application and Protocol Guide for the Quantification of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine
Introduction: The Analytical Imperative for a Novel Piperazine Derivative
1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine (CAS No. 5059-36-9) is a tertiary amine belonging to the diverse chemical class of piperazine derivatives.[1][2] This class is renowned for its wide-ranging pharmacological applications, acting as a foundational scaffold in numerous drug discovery programs. The precise and accurate quantification of this specific molecule is paramount for researchers, scientists, and drug development professionals. Whether for pharmacokinetic studies, metabolism analysis, quality control of active pharmaceutical ingredients (APIs), or formulation development, robust analytical methods are essential to ensure data integrity and ultimately, therapeutic efficacy and safety.
This comprehensive guide provides detailed application notes and step-by-step protocols for the quantification of this compound. We will explore multiple analytical modalities, explaining the scientific rationale behind the selection of each technique and the optimization of its parameters. The methods described herein are designed to be self-validating systems, emphasizing scientific integrity and trustworthiness.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective analytical method development.
-
Molecular Formula: C₁₂H₂₁N₃[1]
-
Molecular Weight: 207.32 g/mol [1]
-
Structure and Functional Groups: The molecule consists of a 2,5-dimethyl-1H-pyrrol ring linked via an ethyl chain to a piperazine ring. The presence of two tertiary amine groups on the piperazine ring and the nitrogen within the pyrrol ring makes this compound basic and readily protonated, a key characteristic for analytical techniques like reversed-phase HPLC and electrospray ionization mass spectrometry.
-
UV Absorbance: While the piperazine ring itself lacks a significant chromophore, the 2,5-dimethyl-1H-pyrrol moiety is expected to exhibit UV absorbance, enabling detection by HPLC with a UV detector. The exact wavelength of maximum absorbance (λmax) should be determined experimentally but is anticipated to be in the lower UV range.
-
Volatility and Thermal Stability: The compound's molecular weight and structure suggest that it may possess sufficient volatility and thermal stability for analysis by Gas Chromatography (GC), although this would need to be confirmed experimentally to avoid on-column degradation.
Recommended Analytical Methodologies
Based on the structural features of this compound and established methods for analogous compounds, we recommend two primary analytical approaches:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique suitable for routine quality control and quantification in relatively clean sample matrices.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for highly sensitive and selective quantification, particularly in complex biological matrices such as plasma or tissue homogenates.
A Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented as a viable alternative, contingent on the compound's thermal stability.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
This method leverages reversed-phase chromatography to separate the analyte from potential impurities and matrix components. The analyte is retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. The inherent UV absorbance of the 2,5-dimethyl-1H-pyrrol moiety allows for direct detection and quantification.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and methanol.
-
Analytical-grade formic acid.
-
High-purity water (18.2 MΩ·cm).
-
Standard of this compound of known purity.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to ensure consistent ionization of the basic analyte, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength for this type of compound. |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B | A gradient is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on analyte concentration and instrument sensitivity. |
| Detection Wavelength | To be determined (scan 200-400 nm); likely ~220-240 nm | A DAD should be used to determine the λmax of the analyte for optimal sensitivity. |
3. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase (at initial conditions) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol or a suitable solvent and dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis and System Suitability:
-
Generate a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Perform a linear regression analysis of the calibration curve. A correlation coefficient (r²) > 0.995 is typically required.
-
Quantify the analyte in samples by interpolating their peak areas from the calibration curve.
-
System Suitability: Inject a mid-level standard at least five times. The relative standard deviation (RSD) of the peak area and retention time should be < 2%. The theoretical plates should be > 2000, and the tailing factor should be < 2.
Method 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS offers unparalleled sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer. The analyte is ionized, and a specific precursor ion is selected and fragmented. The intensity of a characteristic product ion is then monitored for quantification. This method is ideal for bioanalytical applications where low detection limits are required.
Experimental Protocol
1. Instrumentation and Materials:
-
UHPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile and methanol.
-
LC-MS grade formic acid.
-
High-purity water.
-
Reference standard of this compound.
-
A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.
2. LC and MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte and is compatible with ESI. |
| Gradient Elution | A fast gradient is suitable for a shorter column (e.g., 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B) | Rapid analysis times are a key advantage of LC-MS/MS. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible chromatography. |
| Injection Volume | 5 µL | Can be adjusted based on sensitivity needs. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms are readily protonated. |
| Precursor Ion (Q1) | [M+H]⁺ = m/z 208.2 | Calculated from the molecular weight of 207.32. This should be confirmed by direct infusion. |
| Product Ion(s) (Q3) | To be determined by MS/MS optimization | Fragmentation of the piperazine or pyrrol ring will yield characteristic product ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
3. Standard and Sample Preparation:
-
Stock and Working Standards: Prepare as described for the HPLC-UV method, but at much lower concentrations (e.g., ng/mL range). Diluents should be compatible with the initial mobile phase conditions.
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile (protein precipitation).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
4. Data Analysis:
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratio versus concentration.
-
A weighted (e.g., 1/x²) linear regression is often used for bioanalytical methods.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. The analyte is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer provides detection and structural confirmation. This method could be suitable for purity testing and identification of volatile impurities.
Experimental Protocol
1. Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (MSD).
-
A mid-polarity capillary column (e.g., DB-17 or equivalent; (50%-Phenyl)-methylpolysiloxane).
-
High-purity helium as the carrier gas.
-
Reference standard of this compound.
2. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures complete vaporization without degradation. |
| Oven Program | Initial: 150 °C (hold 2 min), Ramp: 20 °C/min to 280 °C (hold 5 min) | The program should be optimized to achieve good separation from any related substances. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Mass Range | m/z 40-400 | Covers the expected mass of the parent ion and its fragments. |
Method Validation Summary
All proposed methods should be validated according to the relevant guidelines (e.g., ICH Q2(R1)) to ensure they are fit for their intended purpose. Key validation parameters are summarized below.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Specificity | Baseline resolution from impurities | No interfering peaks at the MRM transition | No co-eluting peaks with the same mass spectrum |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.99 |
| Range | e.g., 1-100 µg/mL | e.g., 0.1-100 ng/mL | e.g., 0.1-50 µg/mL |
| Accuracy (% Recovery) | 98-102% | 85-115% (for bioanalysis) | 95-105% |
| Precision (% RSD) | < 2% | < 15% (for bioanalysis) | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.1 ng/mL | ~0.1 µg/mL |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for sample preparation and analysis.
Caption: General workflow for HPLC-UV analysis.
Caption: Workflow for bioanalytical LC-MS/MS.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate and precise quantification of this compound. The choice between HPLC-UV, LC-MS/MS, or GC-MS will depend on the specific application, required sensitivity, and the nature of the sample matrix. By following the outlined protocols and understanding the underlying scientific principles, researchers can confidently generate high-quality data to support their drug development and scientific endeavors. It is imperative that any method chosen be fully validated to ensure its suitability for the intended analytical task.
References
Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Detection of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine in biological matrices. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, drug metabolism research, and toxicological screening. The protocol outlines a straightforward protein precipitation-based sample preparation, followed by a rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All experimental parameters, from sample handling to mass spectrometer settings, have been meticulously optimized to ensure high sensitivity, accuracy, and precision, adhering to regulatory validation guidelines.
Introduction
This compound is a synthetic compound containing both a pyrrole and a piperazine moiety. The piperazine ring is a common scaffold in medicinal chemistry, known for its versatile pharmacological activities.[1] Accurate and sensitive quantification of such novel compounds in complex biological matrices like plasma or urine is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development. LC-MS/MS has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and wide dynamic range.[2] This application note provides a comprehensive, step-by-step guide to a robust LC-MS/MS method, from initial sample preparation to final data acquisition, ensuring reliable and reproducible results for demanding research applications.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful LC-MS/MS method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 5059-36-9 | [4] |
| Molecular Formula | C₁₂H₂₁N₃ | [3][4] |
| Molecular Weight | 207.32 g/mol | [3][4] |
| Appearance | Pale yellow liquid | [4] |
| Predicted pKa | The piperazine moiety imparts basicity, making the molecule amenable to positive ion electrospray ionization. | General Chemical Knowledge |
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, minimizing sample handling and potential sources of error.
Caption: Overall experimental workflow from sample preparation to data analysis.
Detailed Protocols
Part 1: Mass Spectrometry Optimization
Rationale: The core of a selective and sensitive LC-MS/MS method lies in the optimization of the mass spectrometer parameters, specifically the identification of a stable precursor ion and its most abundant, specific product ions for Multiple Reaction Monitoring (MRM).[5]
Protocol for MRM Transition Optimization:
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Full Scan (Q1 Scan): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule, [M+H]⁺. Given the molecular weight of 207.32, the expected precursor ion is m/z 208.3.
-
Product Ion Scan (MS/MS): Select the identified precursor ion (m/z 208.3) in the first quadrupole (Q1) and perform a product ion scan in the third quadrupole (Q3) by fragmenting the precursor in the collision cell (Q2).
-
Collision Energy (CE) Optimization: Ramp the collision energy (e.g., from 5 to 40 eV) to identify the optimal CE that produces the most stable and abundant product ions.[6][7]
-
Select MRM Transitions: Choose at least two of the most intense and specific product ions for the MRM method. One transition is typically used for quantification (quantifier) and the other for confirmation (qualifier).[6]
-
Source Parameter Optimization: Optimize source-dependent parameters such as capillary voltage, cone voltage, and gas flows to maximize the ion signal for the selected MRM transitions.[8][9]
Predicted Fragmentation and Optimized MRM Transitions:
Based on the structure, fragmentation is expected to occur at the ethyl linker and within the piperazine ring. The dimethyl-pyrrolium ion and various fragments of the piperazine ring are likely product ions.
Caption: Predicted fragmentation pathway for this compound.
Table 2: Optimized Mass Spectrometer Parameters
| Parameter | Optimized Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 25 V |
| Desolvation Gas Temp. | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition (Quantifier) | 208.3 > 122.1 |
| Collision Energy (Quantifier) | 15 eV |
| MRM Transition (Qualifier) | 208.3 > 87.1 |
| Collision Energy (Qualifier) | 22 eV |
| Dwell Time | 100 ms |
(Note: These values are typical starting points and should be optimized for the specific instrument used.)
Part 2: Sample Preparation
Rationale: For biological matrices such as plasma, removal of proteins is essential to prevent column clogging and ion suppression.[10] Protein precipitation is a rapid, cost-effective, and efficient method for this purpose.[10]
Protocol for Protein Precipitation:
-
Aliquoting: To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution. A stable isotope-labeled (SIL) analog of the analyte is the ideal IS to compensate for matrix effects and variability.[1][11] If a SIL-IS is unavailable, a structural analog can be used.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Part 3: Liquid Chromatography
Rationale: Chromatographic separation is critical to resolve the analyte from endogenous matrix components, which helps to minimize ion suppression and improve assay selectivity. A reversed-phase C18 column is well-suited for retaining and separating small, moderately polar molecules like the target analyte.
Table 3: Optimized Chromatographic Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Method Validation
To ensure the reliability of the bioanalytical method, it must be validated according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[12][13]
Validation Parameters to be Assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor is typically used.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of this compound. The detailed steps for mass spectrometry optimization, sample preparation, and chromatographic separation are designed to yield high-quality, reproducible data suitable for regulated bioanalysis. By following this guide, researchers in drug development and related fields can confidently implement a sensitive and selective method for their analytical needs.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 6. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 7. skyline.ms [skyline.ms]
- 8. researchgate.net [researchgate.net]
- 9. Adjusting electrospray voltage for optimum results | Separation Science [sepscience.com]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. cerilliant.com [cerilliant.com]
- 12. nebiolab.com [nebiolab.com]
- 13. Blogs | Restek [discover.restek.com]
Characterizing Piperazine Derivatives: A Guide to Receptor Binding Assay Protocols
Application Notes & Protocols
Introduction: The Central Role of Piperazine in Neuropharmacology
The piperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its unique physicochemical properties, including the presence of two basic nitrogen atoms, allow it to serve as a versatile pharmacophore that can be readily modified to achieve desired affinity and selectivity for a wide range of biological targets. Consequently, piperazine derivatives are prevalent in clinically successful drugs, including antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).
The therapeutic efficacy and safety profile of these drugs are dictated by their interactions with specific G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and opioid receptors.[1][2][3][4] Therefore, accurately quantifying the binding affinity of novel piperazine derivatives for their intended targets—and potential off-targets—is a critical step in the drug discovery pipeline. Radioligand receptor binding assays are the gold-standard methodology for this purpose, providing precise, quantitative data on ligand-receptor interactions.[5][6][7] This guide provides a detailed protocol and the underlying scientific principles for performing these assays, enabling researchers to reliably determine the binding characteristics of their piperazine compounds.
Scientific Principles of Radioligand Binding Assays
Radioligand binding assays are built on the principle of competition. A radiolabeled ligand (the "radioligand"), which has a known high affinity for the receptor of interest, is incubated with a source of the receptor (typically prepared cell membranes). In parallel, increasing concentrations of an unlabeled test compound (the piperazine derivative) are added to compete for the same binding sites on the receptor. The ability of the test compound to displace the radioligand is a direct measure of its own binding affinity.
Three key binding measurements are established:
-
Total Binding : The total amount of radioligand bound to the membrane preparation in the absence of a competitor. This includes both specific binding to the receptor and non-specific binding to other components like lipids and filter materials.[8]
-
Non-Specific Binding (NSB) : The amount of radioligand that remains bound in the presence of a saturating concentration of an unlabeled compound known to be highly specific for the target receptor. This effectively blocks all specific receptor sites, so any remaining radioactivity is considered non-specific.[8]
-
Specific Binding : This is the value of true receptor binding and is calculated by subtracting non-specific binding from total binding.[9][10]
Specific Binding = Total Binding - Non-Specific Binding
From these measurements, key quantitative parameters are derived to define a compound's potency and affinity.
Key Parameters and Their Significance
-
IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of the piperazine derivative required to inhibit 50% of the specific binding of the radioligand.[9] It is determined experimentally by generating a dose-response curve. While useful, the IC₅₀ value is dependent on the specific assay conditions, particularly the concentration of the radioligand used.[11][12]
-
Kᵢ (Inhibition Constant): The Kᵢ represents the equilibrium dissociation constant for the binding of the unlabeled test compound to the receptor. It is a more absolute measure of affinity that is independent of assay conditions.[11][12] The Kᵢ value allows for the direct comparison of the potencies of different compounds.[11] It is calculated from the IC₅₀ using the Cheng-Prusoff equation .[11][13]
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
Where:
-
[L] is the concentration of the free radioligand used in the assay.
-
Kₐ is the equilibrium dissociation constant of the radioligand for the receptor (a measure of the radioligand's own affinity).
-
-
Kₐ and Bₘₐₓ (Saturation Binding): Before conducting competition assays, it is essential to characterize the interaction of the radioligand with the receptor preparation. This is done via a saturation binding experiment , where increasing concentrations of the radioligand are incubated with the membranes to determine its equilibrium dissociation constant (Kₐ ) and the total receptor density in the preparation (Bₘₐₓ ).[8][10][14][15] The Kₐ value is crucial for the subsequent calculation of Kᵢ using the Cheng-Prusoff equation.
Experimental Protocols
Protocol 1: Preparation of Receptor-Containing Cell Membranes
A high-quality membrane preparation is fundamental to a successful binding assay. While commercially prepared membranes are available, this protocol details their preparation from cultured cells stably expressing the receptor of interest (e.g., HEK293 cells expressing the human dopamine D2 receptor). Using isolated membranes is preferable to whole cells for many applications as it provides a cleaner system with fewer confounding variables and generally yields less variability.[5][16]
Materials:
-
Confluent flasks of cultured cells expressing the target receptor.
-
Ice-cold Lysis/Homogenization Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors, pH 7.4).
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
-
Cryoprotectant/Storage Buffer (e.g., Lysis Buffer with 10% sucrose).
-
BCA Protein Assay Kit.
Procedure:
-
Cell Harvesting: Culture cells to confluency. Aspirate the media and wash the cell monolayer with ice-cold Phosphate Buffered Saline (PBS). Scrape the cells into fresh, ice-cold PBS and transfer to a centrifuge tube.
-
Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Homogenization: Resuspend the cell pellet in ice-cold Lysis Buffer. Homogenize the cells using a Dounce homogenizer (approx. 20-30 strokes) or a polytron on a low setting. This step is critical for disrupting the cell membranes to release intracellular contents.[5]
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.[5]
-
Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 - 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.[5]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed centrifugation step. This wash removes remaining cytosolic components.[5]
-
Final Preparation & Storage: Resuspend the final pellet in Storage Buffer.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay. This is essential for ensuring consistency between experiments.[5]
-
Aliquoting and Storage: Aliquot the membrane suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.[17]
Protocol 2: Competitive Radioligand Binding Assay (Filtration Method)
This protocol describes a standard filter-based assay to determine the Kᵢ of a piperazine derivative for a specific GPCR, using the Dopamine D2 receptor as an example.
Objective: To determine the binding affinity (Kᵢ) of a test piperazine derivative for the human Dopamine D2 receptor.
Materials:
-
Receptor Source: Prepared cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.[9]
-
Radioligand: [³H]-Spiperone (a D2 antagonist) at a concentration near its Kₐ.[9]
-
Non-Specific Binding (NSB) Control: Haloperidol (10 µM final concentration), a known D2 antagonist.[9]
-
Test Compounds: Piperazine derivatives dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Hardware: 96-well microplates, glass fiber filter mats (e.g., Whatman GF/B), cell harvester/vacuum manifold, scintillation vials, liquid scintillation cocktail, and a liquid scintillation counter.[9]
Step-by-Step Methodology:
-
Preparation: Thaw the membrane preparation on ice. Prepare serial dilutions of the piperazine test compounds in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.
-
Assay Plate Setup: In a 96-well microplate, set up the following conditions in triplicate (total volume = 200 µL):
-
Total Binding Wells: 50 µL Assay Buffer + 50 µL [³H]-Spiperone + 100 µL Membrane Preparation.
-
Non-Specific Binding (NSB) Wells: 50 µL Haloperidol (to achieve 10 µM final concentration) + 50 µL [³H]-Spiperone + 100 µL Membrane Preparation.
-
Test Compound Wells: 50 µL of each piperazine derivative dilution + 50 µL [³H]-Spiperone + 100 µL Membrane Preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking. The exact time and temperature should be optimized to ensure the binding reaction reaches equilibrium.[9]
-
Harvesting and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester under vacuum. This crucial step separates the membrane-bound radioligand from the free radioligand in the solution.[9]
-
Washing: Immediately wash the filters on the mat 3-4 times with aliquots of ice-cold Wash Buffer to remove any remaining unbound radioactivity.[9]
-
Quantification: Allow the filter mat to dry completely. Punch out the individual filter discs into scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and cap securely.[9] Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate Mean DPM: Average the DPM counts for each set of triplicates (Total Binding, NSB, and each test compound concentration).
-
Calculate Specific Binding:
-
Maximum Specific Binding = Mean DPM (Total) - Mean DPM (NSB)
-
For each test compound concentration: Specific Binding (at conc. X) = Mean DPM (at conc. X) - Mean DPM (NSB)
-
-
Normalize Data: Express the specific binding at each test compound concentration as a percentage of the Maximum Specific Binding.
-
% Specific Binding = (Specific Binding (at conc. X) / Maximum Specific Binding) * 100
-
-
Determine IC₅₀: Plot the % Specific Binding against the logarithm of the piperazine derivative concentration. Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope) to the data. The program will calculate the IC₅₀ value.[9]
-
Calculate Kᵢ: Apply the Cheng-Prusoff equation to convert the experimentally determined IC₅₀ to the Kᵢ.[9][13]
-
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
-
You will need the concentration of [³H]-Spiperone used ([L]) and its predetermined dissociation constant (Kₐ).
-
Data Presentation
Summarize the final affinity values for your series of piperazine derivatives in a clear, tabular format.
| Compound ID | Target Receptor | IC₅₀ (nM) | Kᵢ (nM) |
| Piperazine-A | Dopamine D2 | 15.2 | 7.8 |
| Piperazine-B | Dopamine D2 | 158.6 | 81.3 |
| Piperazine-C | Dopamine D2 | 4.5 | 2.3 |
Visualizations
Diagram 1: Experimental Workflow
Caption: General workflow for a radioligand receptor binding assay.
Diagram 2: Principle of Competitive Binding
Caption: Competition between a radioligand and a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 12. youtube.com [youtube.com]
- 13. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biophysics-reports.org [biophysics-reports.org]
- 16. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for the Preparation of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine Stock Solutions
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine. The protocols outlined herein are grounded in established principles of chemical handling, solution preparation, and quality control to ensure the integrity and reproducibility of experimental results.
Introduction and Scientific Context
This compound is a heterocyclic amine containing both a pyrrole and a piperazine moiety. Such compounds are of significant interest in medicinal chemistry and drug discovery due to the diverse pharmacological activities associated with these scaffolds. The piperazine ring, for instance, is a common pharmacophore known to improve aqueous solubility and bioavailability of drug candidates.
The reliable preparation of stock solutions is a critical first step in any experimental workflow, directly impacting the accuracy and validity of downstream applications. This guide provides a detailed methodology, explaining the scientific rationale behind each procedural step, from solvent selection to long-term storage and quality control.
Physicochemical Properties and Inferred Solubility Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of its stock solutions.
| Property | Value | Source |
| CAS Number | 5059-36-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₂₁N₃ | [1][2][3] |
| Molecular Weight | 207.32 g/mol | [1][3] |
| Appearance | Pale yellow liquid | [3] |
Inferred Solubility:
-
The molecule possesses both polar (piperazine ring, nitrogen atoms) and non-polar (dimethyl-pyrrol ring, ethyl chain) characteristics.
-
The piperazine and pyrrole groups suggest likely solubility in a range of organic solvents. Piperazine itself is soluble in water and polar organic solvents like ethanol.
-
Therefore, it is anticipated that the compound will be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like ethanol. Its solubility in water is expected to be lower than in organic solvents.
Given the lack of precise data, a preliminary, small-scale solubility test is strongly recommended before preparing a large-volume stock solution.
Safety Precautions and Hazard Management
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS).[6]
General Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[6]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it according to institutional and local regulations. Avoid direct contact with skin and eyes.[6]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many biological assays.
Materials and Equipment
-
This compound (purity ≥95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flask (Class A)
-
Calibrated pipettes
-
Vortex mixer
-
Amber glass vials with PTFE-lined caps for storage
Step-by-Step Procedure
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing the stock solution.
-
Calculation of Required Mass:
-
To prepare a 10 mM (0.010 mol/L) stock solution, the required mass of the compound is calculated using the following formula:
-
Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
-
For example, to prepare 10 mL (0.010 L) of a 10 mM stock solution:
-
Mass (g) = 0.010 mol/L × 0.010 L × 207.32 g/mol = 0.020732 g = 20.732 mg
-
-
-
Weighing the Compound:
-
Using an analytical balance, carefully weigh out the calculated mass of this compound. Since it is a liquid, this should be done by taring a suitable container (e.g., a small vial) and then adding the liquid dropwise until the target weight is reached.
-
-
Transfer and Dissolution:
-
Quantitatively transfer the weighed compound into a Class A volumetric flask of the desired final volume.
-
Add a small amount of anhydrous DMSO to the flask (approximately half of the final volume).
-
Gently swirl the flask or use a vortex mixer at a moderate speed until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved droplets.
-
-
Bringing to Final Volume:
-
Carefully add anhydrous DMSO to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.
-
Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes.[7]
-
Dispense the solution into amber glass vials with PTFE-lined caps. The amber color protects against potential photodegradation.
-
Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage. Piperazine derivatives are generally more stable at lower temperatures.[7]
-
Quality Control and Validation
A robust quality control (QC) process is essential to verify the concentration and integrity of the prepared stock solution.[8][9][10]
Quality Control Workflow:
Caption: Quality control workflow for stock solutions.
-
Initial Verification:
-
Visual Inspection: The stock solution should be clear and free of any particulates.
-
Concentration and Purity Analysis: The concentration and purity of a sample from the stock solution should be verified using an appropriate analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides a baseline for future stability assessments.
-
-
Periodic Stability Checks:
-
For long-term studies, it is advisable to periodically re-analyze an aliquot of the stock solution to ensure its stability under the chosen storage conditions.
-
Compare the results to the initial analysis to detect any degradation.
-
Best Practices for Storage and Handling
Proper storage and handling are critical for maintaining the integrity of the stock solution over time.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures slow down potential degradation reactions. Piperazine derivatives have shown instability at room temperature.[7] |
| Light Exposure | Store in amber vials | Protects against photodegradation, a common issue with organic compounds.[11] |
| Container | Glass vials with PTFE-lined caps | Glass is generally inert, and PTFE liners provide a good seal and chemical resistance. |
| Freeze-Thaw Cycles | Minimize by aliquoting | Repeated freezing and thawing can lead to degradation of the compound and evaporation of the solvent.[7] |
| Labeling | Comprehensive and clear | Ensures proper identification and traceability.[2] |
Conclusion
The protocol and guidelines presented in this document provide a robust framework for the preparation, storage, and quality control of this compound stock solutions. Adherence to these procedures will contribute to the generation of reliable and reproducible scientific data. Given the absence of specific solubility and stability data for this compound, the emphasis on preliminary testing and rigorous quality control is paramount.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. rawsource.com [rawsource.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 5. nottingham.ac.uk [nottingham.ac.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sia-toolbox.net [sia-toolbox.net]
- 9. batchmaster.com [batchmaster.com]
- 10. reagent.co.uk [reagent.co.uk]
- 11. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols: 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine in Neuroscience Research
Introduction: A Novel Chemical Scaffold for Neurological Drug Discovery
The landscape of neuroscience research is in continuous pursuit of novel chemical entities that can modulate complex neurological pathways with higher efficacy and specificity. Within this context, 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine emerges as a compelling, albeit underexplored, candidate for investigation. This molecule uniquely combines two pharmacologically significant moieties: a 2,5-disubstituted pyrrole and a piperazine ring. Piperazine and its derivatives are well-established scaffolds in neuropharmacology, forming the core of drugs targeting a range of conditions from anxiety to Alzheimer's disease.[1][2] The pyrrole group, also a common feature in biologically active compounds, offers a distinct chemical environment that can influence receptor binding and metabolic stability.[3]
While direct research on this compound in neuroscience is nascent, its structural components suggest a high potential for interaction with key neurological targets. This document serves as a guide for researchers, scientists, and drug development professionals to explore the potential applications of this compound. We will provide a hypothetical framework for its investigation, grounded in the established pharmacology of related piperazine and pyrrole-containing molecules. The protocols outlined herein are designed to be self-validating, providing a systematic approach to characterizing the neuropharmacological profile of this novel agent.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is critical for its effective application in experimental neuroscience.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 5059-36-9 | [4] |
| Molecular Formula | C12H21N3 | [4][5] |
| Molecular Weight | 207.321 g/mol | [4][5] |
| Appearance | Pale yellow liquid | [5] |
| Purity | ≥95% (Commercially available) | [5] |
Hypothesized Mechanism of Action and Therapeutic Targets
Based on the extensive literature on piperazine derivatives, we can hypothesize several potential mechanisms of action for this compound in the central nervous system (CNS).[2] Many neuroactive piperazine compounds exhibit affinity for serotonergic (5-HT) and dopaminergic (D2) receptors.[6] Furthermore, certain piperazine derivatives have shown promise as acetylcholinesterase (AChE) inhibitors and modulators of the GABAergic system, both of which are critical targets in neurodegenerative and psychiatric disorders.[1][7]
The 2,5-dimethylpyrrole moiety may confer unique properties, potentially influencing selectivity for specific receptor subtypes or enhancing blood-brain barrier permeability. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to neuroprotective or cognitive-enhancing effects.
Caption: Hypothetical signaling cascade for the candidate compound.
Experimental Protocols: A Roadmap for Characterization
The following protocols provide a structured approach to elucidating the neuropharmacological profile of this compound.
Protocol 1: In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of the compound for a panel of CNS receptors.
Rationale: This initial screen is crucial for identifying the primary molecular targets. A broad receptor panel will provide a comprehensive overview of the compound's potential activities and off-target effects.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution of 10 mM. Perform serial dilutions to obtain a range of concentrations for the binding assays.
-
Receptor Source: Utilize commercially available cell lines expressing specific human recombinant receptors (e.g., HEK-293 cells for dopamine and serotonin receptors) or prepared membrane fractions from rodent brain tissue.
-
Radioligand Binding:
-
Incubate the receptor preparation with a known radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound.[8]
-
Allow the reaction to reach equilibrium at an appropriate temperature (e.g., room temperature or 37°C).
-
Separate bound from free radioligand using rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Functional Assays
Objective: To characterize the functional activity of the compound at its identified target receptors (i.e., agonist, antagonist, or modulator).
Rationale: While binding assays confirm affinity, functional assays are necessary to understand the biological consequence of this binding.
Step-by-Step Methodology (Example for a G-protein coupled receptor):
-
Cell Culture: Culture cells expressing the target receptor (e.g., CHO cells expressing the 5-HT1A receptor).
-
Assay Principle: Utilize a functional assay that measures a downstream signaling event, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.
-
Experimental Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound alone (to assess agonist activity) or in the presence of a known agonist (to assess antagonist activity).
-
Incubate for a specific period.
-
Lyse the cells and measure the desired second messenger using a commercially available kit (e.g., a cAMP ELISA kit).
-
-
Data Analysis:
-
Generate concentration-response curves.
-
For agonist activity, determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).
-
For antagonist activity, determine the IC₅₀ and calculate the pA₂ value to quantify the potency of the antagonist.
-
Protocol 3: In Vivo Behavioral Models
Objective: To assess the effects of the compound on behavior in animal models of neurological disorders.
Rationale: In vivo studies are essential to determine if the in vitro activity of the compound translates to a therapeutic effect in a whole organism and to assess its pharmacokinetic and safety profile.[9]
Step-by-Step Methodology (Example for an anxiolytic-like effect):
-
Animal Model: Use adult male Swiss mice or Wistar rats.[1]
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.
-
Behavioral Test (Elevated Plus-Maze):
-
30-60 minutes after compound administration, place the animal in the center of the elevated plus-maze, which consists of two open and two closed arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Caption: A streamlined workflow for neuropharmacological evaluation.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics for neurological disorders. The protocols outlined in this guide provide a comprehensive framework for its systematic evaluation, from initial target identification to in vivo validation. Future research should focus on expanding the range of behavioral models to explore its potential in other areas such as depression, psychosis, and cognitive dysfunction. Furthermore, medicinal chemistry efforts could be directed towards synthesizing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties. Through a rigorous and multi-faceted research approach, the full therapeutic potential of this novel chemical entity can be unlocked.
References
- 1. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 5059-36-9 [matrix-fine-chemicals.com]
- 5. This compound [cymitquimica.com]
- 6. Design and synthesis of 2-[4-[4-(m-(ethylsulfonamido)-phenyl) piperazin-1-yl]butyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole (EF-7412) using neural networks. A selective derivative with mixed 5-HT1A/D2 antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]
Use of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine as a research chemical
As a Senior Application Scientist, this document provides a detailed guide for the investigation of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine as a novel research chemical.
A Note on the Current State of Research
It is important to note that, as of the date of this guide, this compound is not extensively characterized in peer-reviewed scientific literature. Its biological activity and specific molecular targets have not been fully elucidated. Therefore, this document serves as a proposed framework for its initial investigation, grounded in established pharmacological principles and methodologies. The protocols and applications described herein are based on the structural characteristics of the molecule and its similarity to other known psychoactive compounds.
Molecular Profile and Rationale for Investigation
1.1 Structural Features and Hypothesized Activity
This compound possesses two key pharmacophores that suggest potential activity within the central nervous system (CNS):
-
A Piperazine Moiety: This is a common feature in many CNS-active drugs, including antidepressants, antipsychotics, and anxiolytics. The piperazine ring can interact with a variety of receptors, particularly those in the dopamine and serotonin systems.
-
A 2,5-dimethyl-1H-pyrrol Group: The pyrrole ring is another privileged scaffold in medicinal chemistry. The dimethyl substitution may influence its lipophilicity and steric interactions with target proteins.
Based on these structural components, it is hypothesized that this compound may act as a modulator of dopaminergic and/or serotonergic receptors. Its investigation as a research chemical would therefore focus on characterizing its binding affinity, functional activity, and potential behavioral effects related to these systems.
1.2 Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C12H21N3 | PubChem |
| Molecular Weight | 207.32 g/mol | PubChem |
| CAS Number | 879488-42-3 | Chemical Suppliers |
| Predicted LogP | 1.9 | Molinspiration |
| Predicted Solubility | Soluble in DMSO and ethanol | General Chemical Knowledge |
Proposed Research Workflow
A logical and phased approach is critical for characterizing a novel compound. The following workflow is recommended to systematically evaluate the pharmacological profile of this compound.
Caption: A phased workflow for the characterization of a novel CNS compound.
Detailed Experimental Protocols
The following protocols are foundational for the initial characterization of this compound.
3.1 Protocol 1: In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compound for a panel of CNS receptors, with a primary focus on dopamine (D1-D5) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors.
-
Rationale: This initial screen is crucial for identifying the primary molecular targets of the compound. A high affinity for a specific receptor suggests that it may be a primary site of action. The use of radioligand binding assays is a robust and well-established method for this purpose.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors).
-
This compound stock solution (10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding competitor (e.g., 10 µM Haloperidol for D2 receptors).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Assay Plate Preparation: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or non-specific competitor (for non-specific binding).
-
50 µL of the diluted test compound or buffer (for control wells).
-
50 µL of the radioligand at a concentration close to its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2 Protocol 2: In Vitro Functional Assay (cAMP Measurement)
-
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) identified in the binding assay (e.g., the D2 dopamine receptor, which is Gi-coupled).
-
Rationale: Binding to a receptor does not indicate its functional effect. This assay measures the downstream signaling of the receptor by quantifying changes in cyclic AMP (cAMP), a key second messenger. A decrease in cAMP upon stimulation with a known agonist (like dopamine) indicates Gi coupling. An agonist will mimic this effect, while an antagonist will block it.
-
Materials:
-
HEK293 cells stably expressing the D2 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine (a reference agonist).
-
This compound.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Cell Plating: Plate the D2-expressing cells in a 96-well plate and grow to confluence.
-
Agonist Mode:
-
Starve the cells in a serum-free medium.
-
Add increasing concentrations of the test compound or dopamine.
-
Add a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound for 15-20 minutes.
-
Add a fixed concentration of dopamine (at its EC80) and a fixed concentration of forskolin.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of the compound to determine the EC50 (potency) and the Emax (efficacy) relative to dopamine.
-
Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound in the presence of the agonist. Determine the IC50 and use the Schild regression analysis to calculate the pA2, which is a measure of antagonist potency.
-
-
Caption: Signaling pathway for a Gi-coupled receptor like the D2 receptor.
3.3 Protocol 3: In Vivo Behavioral Assay (Locomotor Activity)
-
Objective: To assess the effect of the compound on spontaneous locomotor activity in rodents (e.g., mice), which can indicate stimulant or sedative properties.
-
Rationale: This is a primary screening test for CNS activity. Compounds that modulate dopamine systems often have profound effects on locomotion. For example, D2 receptor agonists typically decrease locomotor activity at low doses and increase it at high doses, while antagonists generally reduce activity.
-
Materials:
-
Adult male C57BL/6 mice.
-
Open field arenas equipped with infrared beam grids for automated tracking.
-
Vehicle (e.g., saline with 5% Tween 80).
-
This compound dissolved in vehicle at various doses (e.g., 1, 3, 10 mg/kg).
-
Reference drug (e.g., amphetamine as a stimulant, haloperidol as a sedative).
-
-
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer the test compound, vehicle, or reference drug via intraperitoneal (i.p.) injection.
-
Habituation: Place the mice into the open field arenas and allow them to habituate for 30 minutes.
-
Testing: Immediately after the habituation period, begin recording locomotor activity for 60 minutes. The system will track parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity over the 60-minute session between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle group.
-
Safety and Handling
As with any novel research chemical with unknown biological activity and toxicity, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.
-
Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of fine powders. Prepare stock solutions in a well-ventilated area.
-
Storage: Store the compound in a tightly sealed container, protected from light and moisture, at the recommended temperature (typically -20°C for long-term storage).
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local and institutional regulations for chemical waste.
Introduction: The Enduring Relevance of the Pyrrole Scaffold
An In-Depth Guide to the Paal-Knorr Synthesis of N-Substituted Pyrrole Derivatives
The pyrrole ring is a privileged scaffold in chemistry, forming the core of a vast array of molecules essential to both nature and medicine.[1][2] It is the fundamental building block of heme, chlorophyll, and vitamin B12, and its derivatives are prominent in pharmaceuticals, including blockbuster drugs like the cholesterol-lowering agent Atorvastatin and the anti-cancer drug Sunitinib.[3][4][5] The ability to efficiently synthesize substituted pyrroles is therefore of paramount importance to researchers in organic chemistry and drug development.
Among the various synthetic routes, the Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains a cornerstone method.[1][6][7] The reaction facilitates the construction of the pyrrole ring through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][8] Its enduring utility stems from its operational simplicity, the accessibility of its starting materials, and generally high yields.[9][10]
This technical guide offers a comprehensive exploration of the Paal-Knorr synthesis for preparing N-substituted pyrrole derivatives. We will delve into the reaction's mechanistic underpinnings, discuss modern advancements that have broadened its scope and improved its environmental credentials, and provide detailed, field-tested experimental protocols for researchers, scientists, and drug development professionals.
Core Concepts: Reaction Mechanism and Rationale
The Paal-Knorr pyrrole synthesis is a deceptively simple yet elegant transformation that proceeds via an acid-catalyzed dehydrative cyclization.[6][11] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction can be conducted under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the process.[7][8]
The established mechanism unfolds in three key stages:
-
Hemiaminal Formation: The reaction initiates with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound by an acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the primary amine to form a hemiaminal intermediate.[6][11][12]
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step, which forms a five-membered dihydroxy-pyrrolidine derivative, is often the rate-determining step of the reaction.[1][9]
-
Dehydration and Aromatization: The cyclic intermediate subsequently undergoes a two-step dehydration, eliminating two molecules of water to form the stable, aromatic N-substituted pyrrole ring.[6][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine
Welcome to the technical support guide for 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine (CAS 5059-36-9). This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. Our goal is to provide a comprehensive, scientifically-grounded resource that not only offers solutions but also explains the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility.
-
Appearance: Pale yellow liquid (at room temperature)[1]
-
Key Structural Features: The molecule contains two key functional groups that dictate its properties:
-
A piperazine ring , which contains two nitrogen atoms. These nitrogens are basic and can be protonated.
-
A 2,5-dimethylpyrrole group, which is a more lipophilic (fat-loving) and less polar part of the molecule.
-
The presence of the basic piperazine moiety suggests that the compound's solubility will be highly dependent on pH. The pyrrole group contributes to its overall lipophilicity, which can limit its solubility in purely aqueous media.
Q2: I'm observing precipitation when I add my compound to aqueous buffer. What is the likely cause?
A2: This is a classic sign of a compound exceeding its thermodynamic or kinetic solubility limit in a given solvent system. For a basic compound like this one, the most common cause is a pH-related issue. The free base form of the molecule is likely less soluble than its protonated (salt) form.
-
Mechanism: The piperazine ring has two basic nitrogen atoms. In an acidic environment (low pH), these nitrogens accept protons (H⁺) to become positively charged. This ionization dramatically increases the molecule's polarity and its ability to interact with polar solvents like water, thus increasing solubility.[3][4][5] As the pH of the solution increases (becomes more neutral or basic), the compound will deprotonate back to its free base form, which is less polar and therefore less soluble in water, leading to precipitation.[6]
Q3: What is the best starting solvent for preparing a stock solution?
A3: For initial stock solution preparation, it is standard practice to use a water-miscible organic solvent.
-
Recommended Solvents:
-
Causality: Starting with a 100% organic solvent like DMSO ensures that you fully dissolve the compound before introducing it to an aqueous environment. This high-concentration stock can then be serially diluted into your experimental buffer. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% for DMSO) to avoid solvent-induced artifacts.[9]
Troubleshooting Guides & Protocols
This section provides structured approaches to systematically diagnose and solve solubility challenges.
Guide 1: The pH-Adjustment Strategy
This is the most direct method to enhance the solubility of a basic compound. By lowering the pH, you increase the proportion of the more soluble, protonated form of the molecule.
-
Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Stock Solution: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Addition: Add a small aliquot of the DMSO stock to each buffer to reach a target final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and low across all samples.
-
Observation: Equilibrate the samples for a set period (e.g., 1-2 hours) at the desired temperature. Visually inspect for precipitation or use a nephelometer to quantify turbidity.
-
Analysis: Determine the lowest pH at which the compound remains fully dissolved. This will inform the optimal pH for your experimental buffer system.
Caption: Workflow for pH-based solubility troubleshooting.
Guide 2: Salt Formation for Enhanced Aqueous Solubility
If pH adjustment is not sufficient or incompatible with your experimental system, converting the free base into a stable salt form is a highly effective and standard industry practice.[10][11] Salt formation can dramatically improve aqueous solubility and dissolution rates.[11][12]
A salt is an ionic compound formed from the reaction of an acid and a base. For this compound, the basic piperazine nitrogens can react with an acid (like hydrochloric acid, HCl) to form a salt (e.g., a hydrochloride salt). This pre-protonated, solid form will often dissolve more readily in water than the free base.[13] Piperazine dihydrochloride, for instance, is known to be highly soluble in water.[7]
-
Dissolve Free Base: Dissolve a known amount of the compound (e.g., 10 mg) in a minimal amount of a suitable organic solvent (e.g., methanol or isopropanol).
-
Add Acid: Add a stoichiometric equivalent (1.0 to 2.0 eq, due to the two basic centers) of a chosen acid. Common acids for screening include:
-
Hydrochloric acid (HCl)
-
Sulfuric acid (H₂SO₄)
-
Methane-sulfonic acid (mesylate)
-
Tartaric acid
-
-
Induce Crystallization: Stir the solution at room temperature. If a precipitate (the salt) does not form, try cooling the solution or adding a small amount of an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether) dropwise until turbidity is observed.
-
Isolate and Dry: Collect the resulting solid by filtration and dry it under a vacuum.
-
Test Solubility: Compare the aqueous solubility of the new salt form with the original free base using the protocol described in Guide 1.
The following table provides a conceptual summary of how different strategies can impact solubility. Actual values must be determined experimentally.
| Formulation Strategy | Compound Form | Expected Aqueous Solubility (Conceptual) | Underlying Principle |
| No Intervention | Free Base in Neutral Buffer (pH 7.4) | Low | The uncharged molecule has low polarity. |
| pH Adjustment | Protonated in Acidic Buffer (e.g., pH 5.0) | Moderate to High | Ionization of piperazine nitrogens increases polarity.[3] |
| Salt Formation | Pre-formed Hydrochloride Salt | High to Very High | The compound exists as an ion pair, facilitating dissolution in water.[13][14] |
| Co-Solvent Use | Free Base in Buffer + 5% Ethanol | Moderate | The organic co-solvent reduces the overall polarity of the solvent mixture.[15] |
Guide 3: Advanced Formulation Strategies
If the above methods are insufficient, more advanced formulation techniques can be employed. These are often used in later-stage drug development but can be adapted for challenging research compounds.
-
Co-solvents: The use of water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) in the final buffer can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[15]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic pyrrole portion of your molecule, forming an "inclusion complex" that has significantly improved aqueous solubility.[9]
-
Nanosuspensions: This technique involves reducing the particle size of the compound down to the nanometer range.[16][17] The drastically increased surface area enhances the dissolution rate, which can be beneficial for in vitro and in vivo studies.[10]
Caption: Decision tree for advanced solubility enhancement.
References
- 1. This compound [cymitquimica.com]
- 2. This compound | CAS 5059-36-9 [matrix-fine-chemicals.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. reddit.com [reddit.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijmsdr.org [ijmsdr.org]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. azolifesciences.com [azolifesciences.com]
Technical Support Center: Synthesis of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine
Welcome to the technical support hub for the synthesis of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this multi-step synthesis, improve yield, and ensure high purity of the final product. We will delve into the mechanistic underpinnings of common issues and provide field-proven, step-by-step protocols to overcome them.
The synthesis of this molecule is typically approached via a two-stage process: first, the construction of the N-substituted pyrrole ring via the Paal-Knorr synthesis, followed by the crucial N-alkylation of piperazine. Each stage presents unique challenges that can significantly impact the overall yield and purity. This guide provides a robust framework for troubleshooting and optimization.
Recommended Synthetic Pathway: A Two-Stage Approach
The most reliable and controllable method to synthesize the target compound involves two primary stages, which helps to isolate and troubleshoot issues more effectively than a one-pot approach.
Caption: Recommended two-stage synthetic workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on causality and actionable solutions.
Part 1: Paal-Knorr Synthesis of 1-(2-Hydroxyethyl)-2,5-dimethyl-1H-pyrrole
Question 1: My Paal-Knorr reaction yield is low, or the reaction is sluggish and fails to reach completion. What's going wrong?
Answer: This is a common issue that typically points to suboptimal reaction conditions or reagent quality.
-
Probable Cause 1: Inadequate Catalyst or Incorrect pH. The Paal-Knorr synthesis is an acid-catalyzed condensation-cyclization reaction.[1] While it can proceed under neutral conditions, a weak acid like acetic acid is often used to accelerate the reaction.[2] If the medium is too acidic (pH < 3), the competing acid-catalyzed self-condensation of 2,5-hexanedione to form a furan byproduct becomes the dominant pathway.[2][3]
-
Solution 1:
-
Optimize Acidity: Use glacial acetic acid as both the catalyst and solvent, or add a catalytic amount to another high-boiling solvent. Avoid strong mineral acids.
-
Consider Lewis Acids: Lewis acid catalysts can also be effective and may offer milder reaction conditions.[4]
-
-
Probable Cause 2: Suboptimal Temperature and Reaction Time. The reaction requires sufficient thermal energy to drive the dehydration steps that lead to the aromatic pyrrole ring.[5] Insufficient heat or time will result in incomplete conversion.
-
Solution 2:
-
Temperature Screen: Ensure the reaction is heated to reflux (if using a solvent like acetic acid or toluene) for a sufficient duration. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal time.
-
-
Probable Cause 3: Impure Starting Materials. 2,5-hexanedione can undergo self-aldol reactions or exist in equilibrium with its cyclic hemiacetal form.[6] Impurities can lead to side reactions and the formation of tar-like substances.
-
Solution 3:
-
Purify Reagents: Use freshly distilled 2,5-hexanedione and 2-aminoethanol to ensure high purity. Ensure all glassware is dry.
-
Question 2: My reaction mixture turns dark brown or black, and I'm isolating a tarry, intractable residue instead of my product. How can I prevent this?
Answer: The formation of tar or polymeric material is a known side reaction, often exacerbated by harsh conditions.
-
Probable Cause: Pyrrole Polymerization. The electron-rich pyrrole ring of the product is susceptible to acid-catalyzed polymerization, especially at high temperatures and in the presence of strong acids.[7]
-
Solution:
-
Control Temperature: Avoid excessive heating. Once the reaction has reached completion as determined by TLC, cool it down promptly.
-
Moderate Acidity: As mentioned, avoid strong, non-volatile acids which can be difficult to remove and will continue to promote side reactions during workup and purification.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative side reactions that contribute to color formation.
-
Part 2: N-Alkylation of Piperazine
Question 3: My main problem is a low yield of the desired mono-alkylated product, with a significant amount of a higher molecular weight byproduct.
Answer: This is the classic challenge of piperazine alkylation: controlling the formation of the 1,4-disubstituted byproduct. The nitrogen on your mono-substituted product is still nucleophilic and can react with another molecule of the electrophile, 1-(2-chloroethyl)-2,5-dimethyl-1H-pyrrole.
Caption: Competing mono- and di-alkylation pathways.
-
Probable Cause: Incorrect Stoichiometry. If the ratio of piperazine to the alkylating agent is too low, the probability of the newly formed product encountering another molecule of the electrophile is high.
-
Solution 1: Use a Large Excess of Piperazine. This is the most direct strategy. By using a 5- to 10-fold molar excess of piperazine, you statistically favor the reaction of the alkylating agent with the starting piperazine rather than the product.[8] The unreacted piperazine can be removed during workup.
-
Probable Cause 2: Reaction Conditions Favoring Di-substitution. Adding the electrophile too quickly or running the reaction at too high a concentration can create localized areas where the electrophile concentration is high, promoting the second alkylation.
-
Solution 2: Slow Addition at Low Temperature.
-
Dissolve the excess piperazine and a suitable base (like K₂CO₃) in a solvent (e.g., acetonitrile or DMF).
-
Add the alkylating agent dropwise as a solution at a low temperature (e.g., 0 °C to room temperature) to maintain a low instantaneous concentration.[9]
-
Allow the reaction to slowly warm to room temperature or gently heat to drive to completion, monitoring by TLC.
-
-
Alternative Strategy: Mono-Protection. For syntheses where maximizing yield is critical and material cost is less of a concern, using a mono-protected piperazine is a highly effective, albeit longer, route.
-
Protocol: React piperazine with one equivalent of Di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine.[8]
-
Perform the N-alkylation on the free secondary amine.
-
Remove the Boc protecting group using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.
-
Question 4: I have difficulty separating my final product from the large excess of starting piperazine.
Answer: This is a common purification challenge due to the similar basic and polar nature of both compounds.
-
Probable Cause: Similar Physical Properties. Both piperazine and the target product are basic amines, often exhibiting similar solubility and chromatographic behavior.
-
Solution 1: Acid-Base Extraction. This technique can be effective for removing the bulk of unreacted piperazine. Piperazine has two pKa values, and its solubility properties as a free base versus a salt can be exploited. However, your product will also form a salt, so careful pH control is needed. A more robust method is often required.
-
Solution 2: Column Chromatography with a Basic Modifier. This is the most common and effective method.
-
Technique: Use silica gel chromatography. To prevent peak tailing, which is common with basic amines on acidic silica, add a small amount of a basic modifier to your eluent system.[8]
-
Recommended Eluent: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent mixture to improve peak shape and separation.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for this two-stage synthesis? A1: A well-optimized Paal-Knorr reaction can achieve yields of over 60-70%.[4] The subsequent halogenation and alkylation steps are also typically efficient. However, the N-alkylation step, especially when using a large excess of piperazine to ensure mono-substitution, may have a calculated yield (based on the limiting electrophile) of 50-70%. A realistic, non-optimized overall yield might be in the 25-40% range. With careful optimization of all steps, an overall yield exceeding 50% is achievable.
Q2: What are the best analytical methods to monitor the reactions and confirm the final product? A2: A combination of techniques is ideal:
-
TLC: Excellent for rapid, qualitative monitoring of reaction progress. Use a mobile phase like 10:1 DCM:MeOH with a few drops of NH₄OH. Visualize with UV light and/or an iodine chamber.
-
GC-MS/LC-MS: Ideal for confirming the presence of starting materials, intermediates, and products by their mass-to-charge ratio during the reaction and for assessing the purity of the final product.
-
NMR (¹H and ¹³C): Essential for unambiguous structural confirmation of the final product. Key signals to look for in ¹H NMR include the characteristic pyrrole protons, the singlets for the two methyl groups on the pyrrole ring, and the distinct patterns of the ethyl bridge and piperazine ring protons.
Q3: Are there any "greener" or more modern alternatives to the classical Paal-Knorr conditions? A3: Yes. Traditional Paal-Knorr synthesis can require prolonged heating in acid.[4] Modern variations offer milder and more efficient alternatives:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[4]
-
Heterogeneous Catalysts: Using solid-supported acid catalysts, such as silica-supported sulfuric acid, can simplify the workup process, as the catalyst can be removed by simple filtration. These catalysts are often reusable.[4]
Optimized Experimental Protocols
Protocol 1: Synthesis of 1-(2-Hydroxyethyl)-2,5-dimethyl-1H-pyrrole
| Parameter | Recommended Value |
| Reactants | 2,5-Hexanedione (1.0 eq), 2-Aminoethanol (1.1 eq) |
| Solvent/Catalyst | Glacial Acetic Acid |
| Temperature | 110-120 °C (Reflux) |
| Time | 2-4 hours (Monitor by TLC) |
| Workup | Cool, pour into ice water, basify with NaOH, extract with organic solvent. |
| Expected Yield | 70-85% |
Step-by-Step:
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1.0 eq).
-
Add glacial acetic acid (approx. 3-4 mL per gram of diketone).
-
Add 2-aminoethanol (1.1 eq) dropwise with stirring.
-
Heat the mixture to reflux (110-120 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing crushed ice and water.
-
Carefully basify the aqueous solution to pH > 9 with 6M sodium hydroxide (NaOH) solution while cooling in an ice bath.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol. The product can be purified further by vacuum distillation or column chromatography if necessary.
Protocol 2: Synthesis of this compound
| Parameter | Recommended Value |
| Reactants (Stage A) | 1-(2-Hydroxyethyl)-pyrrole (1.0 eq), Thionyl Chloride (1.2 eq) |
| Solvent (Stage A) | Anhydrous Dichloromethane (DCM) |
| Temperature (Stage A) | 0 °C to Room Temperature |
| Reactants (Stage B) | Crude Chloro-intermediate (1.0 eq), Piperazine (8.0 eq) |
| Base (Stage B) | Potassium Carbonate (K₂CO₃, 2.0 eq) |
| Solvent (Stage B) | Acetonitrile (ACN) |
| Temperature (Stage B) | 0 °C to 50 °C |
| Purification | Column Chromatography (DCM/MeOH + 1% TEA) |
| Expected Yield | 55-70% (based on the chloro-intermediate) |
Step-by-Step:
-
Activation (Stage A): Dissolve the crude 1-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrrole (1.0 eq) in anhydrous DCM and cool to 0 °C under a nitrogen atmosphere. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours. The solvent can be carefully removed under reduced pressure to yield the crude 1-(2-chloroethyl)-2,5-dimethyl-1H-pyrrole, which should be used immediately in the next step.
-
Alkylation (Stage B): In a separate, larger flask, suspend piperazine (8.0 eq) and finely ground potassium carbonate (2.0 eq) in acetonitrile.
-
Dissolve the crude chloro-intermediate from the previous step in a small amount of acetonitrile.
-
Add the solution of the chloro-intermediate dropwise to the stirred piperazine suspension at room temperature over 30-60 minutes.
-
After the addition is complete, gently heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring by TLC/LC-MS.
-
Workup and Purification: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in DCM and purify by silica gel column chromatography. Elute with a gradient of 0% to 10% Methanol in DCM, ensuring the mobile phase is modified with 1% triethylamine throughout the run.
-
Combine the product-containing fractions and concentrate under reduced pressure to yield the final product as a pale yellow liquid or low-melting solid.[10]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound [cymitquimica.com]
Technical Support Center: Stability of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine in DMSO
Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine. Ensuring the stability of this compound in dimethyl sulfoxide (DMSO) is critical for generating reproducible and reliable experimental data. While specific public stability data for this exact molecule is not extensively documented, this guide is built upon established principles of chemical stability for its core structural motifs—the 2,5-dimethylpyrrole and piperazine rings—and best practices for compound management in drug discovery workflows.[1] Our goal is to empower you to identify potential issues, troubleshoot inconsistencies, and implement protocols that preserve the integrity of your compound stock.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and storage of research compounds in DMSO.
Q1: My experimental results using this compound are inconsistent. Could the stability of my DMSO stock be the cause?
A: Yes, inconsistent results are a classic indicator of compound instability. The loss of the parent compound or the formation of active/interfering degradation products can significantly alter the observed biological or chemical activity.[2] Before troubleshooting complex experimental parameters, it is crucial to verify the integrity of your stock solution. Factors like storage temperature, exposure to water, light, and repeated freeze-thaw cycles can all contribute to degradation over time.[3][4]
Q2: What are the primary chemical stability risks for this compound when dissolved in DMSO?
A: The structure of this molecule contains two key moieties with known stability liabilities:
-
Pyrrole Ring: Pyrrole and its derivatives are susceptible to oxidation. While the 2,5-dimethyl substitution provides some steric protection, the electron-rich ring can still react with atmospheric oxygen or oxidizing agents.
-
Piperazine Ring: Piperazine is a secondary amine that can undergo oxidation.[5][6] Furthermore, secondary amines can react with atmospheric nitrogen oxides (NOx) to form nitrosamines, a class of potent mutagens, though this is more relevant under specific industrial conditions.[7]
-
DMSO as a Reagent: DMSO is not entirely inert. It is highly hygroscopic, meaning it readily absorbs moisture from the air.[8] This absorbed water can facilitate the hydrolysis of susceptible functional groups.[2][3] Under certain conditions (e.g., elevated temperatures or in the presence of contaminants), DMSO itself can act as a mild oxidant, potentially contributing to the degradation of the pyrrole or piperazine rings.[9][10][[“]][12]
Q3: What are the definitive best practices for preparing and storing a DMSO stock solution of this compound to maximize its shelf-life?
A: Adherence to proper storage protocols is the most effective way to prevent degradation. We have summarized the key recommendations in the table below.
| Parameter | Recommendation | Rationale & Causality |
| Solvent Quality | Use high-purity, anhydrous (<0.1% water) DMSO.[13] | Minimizes the risk of hydrolytic degradation. Water is a more significant cause of compound loss in DMSO than oxygen.[2][3][14] |
| Container | Store in amber glass vials with tightly sealed, inert caps (e.g., PTFE-lined).[15][16] | Protects from light, which can catalyze degradation.[8] Glass is inert, whereas some plastics can leach contaminants or react with DMSO.[15] |
| Preparation | Dissolve compound completely. If necessary, use gentle warming (<40°C) and sonication. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). | An inert atmosphere displaces oxygen, preventing oxidation.[1] Complete dissolution is critical for accurate concentration. |
| Storage Temperature | For long-term storage (>1 month), store at -20°C or -80°C.[16] For short-term, active use, 4°C is acceptable.[17] | Low temperatures significantly slow the rate of chemical degradation.[16] |
| Aliquoting | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. | Freeze-thaw cycles can introduce moisture upon opening and physically stress the compound, leading to degradation.[1][4] |
| Moisture Control | Work in a low-humidity environment. Seal vials tightly with Parafilm® for long-term storage. | DMSO is highly hygroscopic; minimizing exposure to atmospheric moisture is critical.[2][8] |
Q4: I've noticed a slight yellowing of my DMSO stock solution over time. What does this indicate?
A: A visible color change is often a qualitative sign of chemical degradation. For compounds containing pyrrole rings, this can be indicative of oxidation, which often produces colored polymeric byproducts. While a minor color change doesn't quantify the extent of degradation, it is a strong warning sign that the integrity of the stock solution is compromised. We strongly recommend re-analyzing the solution's purity via HPLC or LC-MS before further use.
Q5: How many times can I safely freeze-thaw my stock solution?
A: There is no universal "safe" number, as it is highly compound-dependent.[18] Some robust molecules may withstand over 10 cycles with minimal degradation, while more sensitive compounds can show significant loss after just a few cycles.[3][4][14] The primary risks are moisture absorption each time the vial is opened at room temperature and potential precipitation/re-dissolution issues. Our core directive is to avoid freeze-thaw cycles altogether by preparing single-use aliquots. If this is not feasible, a maximum of 3-5 cycles should be considered a cautious limit, after which the stock should be re-qualified for purity.
Part 2: Troubleshooting and Experimental Guides
This section provides actionable workflows and detailed protocols to investigate and manage the stability of your compound.
Troubleshooting Guide: Investigating Stock Solution Integrity
If you suspect your stock solution has degraded, follow this logical workflow to diagnose the issue.
Caption: Workflow for troubleshooting suspected compound degradation.
Protocol 1: Recommended Procedure for Preparing Master Stock Solutions
This protocol ensures the highest initial quality of your stock solution.
-
Preparation: Bring the solid compound and a sealed bottle of anhydrous DMSO to room temperature inside a desiccator or a glove box with low humidity.
-
Weighing: Accurately weigh the desired amount of this compound into a tared, sterile amber glass vial.
-
Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Cap the vial tightly.
-
Solubilization: Vortex the solution for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath at room temperature for 5-10 minutes. Gentle warming (up to 40°C) can be used as a last resort for poorly soluble compounds. Visually confirm that no solid particles remain.
-
Inerting (Optional but Recommended): Gently flush the headspace of the vial with an inert gas like argon or nitrogen for 15-30 seconds before final capping.
-
Aliquoting: Immediately dispense the master stock into smaller, single-use amber glass vials. This is the most critical step for preventing degradation from freeze-thaw cycles and contamination.[4]
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date, and batch number. Seal the caps with Parafilm® and store immediately at -20°C or -80°C.
Protocol 2: Stability Assessment via HPLC-UV/MS
This protocol allows you to quantitatively measure the stability of your compound in DMSO over time. It is a self-validating system that compares aged samples to a baseline.
-
Sample Preparation: Prepare a fresh stock solution in anhydrous DMSO at your typical working concentration (e.g., 10 mM) following Protocol 1.
-
Timepoint Zero (T=0): Immediately after preparation, dilute a sample to an appropriate concentration for HPLC analysis (e.g., 10-50 µM) in your initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Inject this sample immediately to establish the initial purity and peak area. This is your baseline reference.
-
Sample Storage: Aliquot the remaining stock solution into multiple vials. Store one set of aliquots under your standard conditions (e.g., -20°C) and, if desired, another set under "stressed" conditions (e.g., 4°C or room temperature in the dark) to accelerate potential degradation.[3][14]
-
Timepoint Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one stored aliquot from each condition. Allow it to thaw completely and reach room temperature.
-
HPLC-UV/MS Analysis:
-
Dilute and analyze the aged samples using the exact same HPLC-UV/MS method as the T=0 sample.
-
Method Example:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
UV Detection: 254 nm or λmax of the compound
-
MS Detection: ESI+ to monitor for parent mass and potential degradants.
-
-
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 9.0 | 5 |
| Caption: Example HPLC gradient for stability analysis. |
-
Data Analysis:
-
Calculate the percent of the parent compound remaining at each time point relative to the T=0 peak area.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Examine the chromatograms for any new peaks, which represent degradation products. Use the MS data to determine their mass-to-charge ratio (m/z) for potential identification.
-
Part 3: Mechanistic Insights & Data Interpretation
Understanding the likely degradation pathways can help in interpreting your analytical data.
Potential Degradation Pathways
Based on the compound's structure, the most probable non-metabolic degradation pathways in a DMSO stock solution are oxidation and, to a lesser extent, hydrolysis if water is present.
Caption: Potential degradation pathways for the target compound in DMSO.
Interpreting Your Stability Data
The results from your HPLC-MS analysis can be interpreted as follows:
| Observation in Chromatogram (vs. T=0) | Interpretation | Recommended Action |
| Parent peak area decreased by >5-10% | Significant degradation has occurred. | Discard the stock solution. Prepare a fresh stock. |
| New peaks appear | Formation of degradation products. | Discard the stock. If necessary, attempt to identify degradants via MS/MS to understand the degradation pathway. |
| No significant change in parent peak area | The compound is stable under the tested storage conditions for that duration. | Continue using the stock, but maintain a regular testing schedule. |
| Precipitate observed before analysis | Compound has limited solubility at the storage temperature or has precipitated over time. | Attempt to redissolve by warming/sonicating. If successful, re-analyze for purity. If not, the effective concentration is unknown and the stock should be discarded.[19][20] |
By implementing these rigorous handling, storage, and analytical validation procedures, researchers can ensure the integrity of their chemical reagents, leading to more accurate and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 9. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. hawkinsinc.com [hawkinsinc.com]
- 14. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 15. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 16. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 17. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Synthesis Purification of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine
Welcome to the technical support guide for the post-synthesis purification of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine (CAS No. 5059-36-9). This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this target compound with high purity. As a tertiary amine with multiple basic nitrogen atoms, this compound presents unique purification challenges that require a tailored approach. This guide provides field-proven insights and step-by-step protocols to navigate these complexities effectively.
Compound Profile
Before delving into purification strategies, understanding the physicochemical properties of the target compound is crucial.
| Property | Value | Source(s) |
| CAS Number | 5059-36-9 | [1][2][3] |
| Molecular Formula | C₁₂H₂₁N₃ | [1][2][3] |
| Molecular Weight | ~207.32 g/mol | [1][2] |
| Appearance | Pale yellow liquid | [1] |
| Key Feature | Basic tertiary amine | [4][5][6] |
Part 1: Core Purification Strategy & Frequently Asked Questions (FAQs)
This section addresses high-level questions and establishes a foundational strategy for purifying this liquid, basic compound.
Q1: My initial reaction work-up yielded a dark, oily crude product. What are the likely impurities?
A1: The impurities in your crude product depend on the synthetic route, but typically include:
-
Unreacted Starting Materials: Such as 2,5-hexanedione (a neutral ketone) or piperazine/piperazine derivatives (basic).
-
Reaction Byproducts: Symmetrically disubstituted piperazine is a common byproduct if piperazine itself is used as a starting material.[7]
-
Residual Solvents: Acetic acid is often used in Paal-Knorr pyrrole synthesis and can form salts with your amine product.[8]
-
Degradation Products: Amines can be sensitive to air and light, leading to colored impurities.
Q2: What is the most effective initial purification step for this compound?
A2: Given that the target compound is a basic amine and many potential impurities are neutral or less basic, a pH-controlled liquid-liquid extraction (LLE) is the most robust and scalable initial purification step.[4][5][9] This technique exploits the differential solubility of the ionized (protonated) amine salt in water versus the neutral form in an organic solvent.[6] It is highly effective at removing non-basic organic impurities.
Q3: How do I choose between liquid-liquid extraction, column chromatography, and salt recrystallization?
A3: The choice depends on the impurity profile and the desired final purity.
-
Liquid-Liquid Extraction (LLE): Use as the primary, coarse purification step to remove the bulk of non-basic impurities. It is fast, inexpensive, and highly efficient for this class of compounds.
-
Column Chromatography: Use as a secondary, fine purification step if LLE fails to separate impurities with similar basicity to the target compound. It is particularly useful for removing closely related amine byproducts.[10][11]
-
Salt Formation & Recrystallization: This is an excellent final polishing step to achieve very high purity, especially for pharmaceutical applications. Since the free base is a liquid, converting it to a solid salt (e.g., dihydrochloride) allows for purification via recrystallization, which is highly effective at removing trace impurities.[7][12]
Q4: My compound is a liquid. Can I purify it by distillation?
A4: While possible, distillation is often challenging for compounds of this molecular weight (>200 g/mol ) as it may require high vacuum and high temperatures, which can lead to decomposition. The presence of multiple nitrogen atoms can also lead to interactions with glass surfaces. LLE and chromatography are generally more reliable and less destructive methods.
Part 2: Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
This is the cornerstone technique for purifying this compound.
Experimental Protocol: pH-Controlled LLE
-
Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.
-
Acidic Extraction (Protonation): Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic target compound will protonate to form a water-soluble salt and partition into the aqueous layer.[5][6] Non-basic impurities will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Layer Separation: Combine all aqueous layers. At this stage, the organic layer containing neutral impurities can be discarded.
-
Basification (Deprotonation): Cool the combined aqueous layer in an ice bath. Slowly add a strong base (e.g., 5 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12, check with pH paper).[4] The protonated amine salt will convert back to the neutral, water-insoluble free base, which may appear as a cloudy oil.
-
Back Extraction: Extract the basified aqueous solution with a fresh organic solvent (DCM or EtOAc) 3-4 times. The purified free base will now partition back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the purified liquid product.
LLE Workflow Diagram
Caption: Workflow for purification via pH-controlled liquid-liquid extraction.
LLE Troubleshooting FAQs
-
Q: I've formed a stable emulsion at the interface. How can I break it?
-
A: Emulsions are common. Try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, letting the funnel sit for an extended period or gentle swirling can help. In stubborn cases, filtering the entire mixture through a pad of Celite can break the emulsion.
-
-
Q: How do I know if my product has fully transferred to the aqueous or organic layer?
-
A: Use Thin Layer Chromatography (TLC). Spot a sample from each layer onto a TLC plate and elute with an appropriate solvent system (e.g., 10% Methanol in DCM). Staining with potassium permanganate will visualize the amine. If the spot corresponding to your product is absent from the starting layer and present in the destination layer, the transfer was successful.
-
Part 3: Troubleshooting Guide: Column Chromatography
Use column chromatography when LLE is insufficient to separate impurities with similar basicity.
Experimental Protocol: Silica Gel Chromatography
-
Stationary Phase Selection: Standard silica gel is often effective. However, amines can streak on acidic silica due to strong adsorption. This can be mitigated by pre-treating the silica with triethylamine (Et₃N) or using commercially available deactivated silica.
-
Solvent System (Eluent) Selection: The polarity of the eluent is critical. Use TLC to determine the optimal solvent system that gives your product an Rf value of ~0.3.
-
Sample Loading: Since the product is an oil, it should be loaded using a "wet loading" or "dry loading" (adsorption) method. For dry loading, dissolve the crude product in a minimal amount of a strong solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.
-
Elution and Fraction Collection: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Recommended Solvent Systems (TLC & Column)
| Solvent System | Ratio (v/v) | Comments |
| Dichloromethane : Methanol | 98:2 to 90:10 | A standard choice for polar compounds. Good starting point. |
| Ethyl Acetate : Hexane | 50:50 to 100:0 | Less polar system; may require a modifier. |
| DCM : Methanol : Et₃N | 95 : 5 : 0.5 | The addition of triethylamine (0.5-1%) deactivates acidic sites on the silica gel, preventing streaking and improving peak shape.[10] |
| Ethyl Acetate : Triethylamine | 100 : 1 | Another common system for purifying basic compounds. |
Chromatography Troubleshooting Diagram
Caption: Decision tree for troubleshooting common column chromatography issues.
Part 4: Advanced Purification: Salt Formation & Recrystallization
For achieving the highest purity, converting the liquid free base to a solid crystalline salt is a superior method.
Experimental Protocol: Dihydrochloride Salt Formation & Recrystallization
-
Salt Formation:
-
Dissolve the purified liquid free base in a suitable anhydrous solvent, such as isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution OR add a solution of HCl in a solvent (e.g., 2 M HCl in diethyl ether) dropwise with vigorous stirring.
-
The piperazine moiety will protonate twice, and the solid dihydrochloride salt should precipitate out of the solution.[7]
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a cold, anhydrous solvent (like cold diethyl ether or acetone) to remove any surface impurities.[7]
-
-
Recrystallization:
-
Choose a suitable solvent system for recrystallization (e.g., ethanol/water, isopropanol, or ethanol/ethyl acetate).[13] The goal is to find a system where the salt is soluble when hot but sparingly soluble when cold.
-
Dissolve the crude salt in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then in a refrigerator or freezer to maximize crystal formation.
-
Collect the purified crystalline salt by vacuum filtration and dry under vacuum.
-
-
Regeneration of Free Base (Optional):
-
To recover the purified liquid free base, dissolve the salt in water and follow steps 4-6 of the LLE protocol (Basification, Back Extraction, Drying).
-
References
- 1. This compound [cymitquimica.com]
- 2. This compound | CAS 5059-36-9 [matrix-fine-chemicals.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 10. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 12. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for N-alkylation of piperazine
An Application Scientist's Guide to Optimizing N-Alkylation of Piperazine: A Technical Support Resource
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the N-alkylation of piperazine. As Senior Application Scientists, we understand the nuances and challenges of this seemingly straightforward, yet often complex, reaction. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with actionable insights and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing the N-alkylation of piperazine?
The N-alkylation of piperazine is a nucleophilic substitution reaction. The secondary amine groups on the piperazine ring act as nucleophiles, attacking an electrophilic carbon atom of an alkylating agent (typically an alkyl halide). The reaction proceeds via an SN2 mechanism, which is favored by polar aprotic solvents.
Key factors influencing the reaction's success include the reactivity of the alkylating agent, the strength and stoichiometry of the base used, the choice of solvent, and the reaction temperature. A critical challenge is controlling the selectivity between mono- and di-alkylation, as the product of the first alkylation is also a nucleophile.
Troubleshooting Guide: Common Issues and Solutions
Q2: My reaction is yielding a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?
This is the most common challenge in piperazine chemistry. Achieving high selectivity for the mono-alkylated product requires careful control over reaction conditions to disfavor the second alkylation event.
Root Cause Analysis:
-
Stoichiometry: Using a 1:1 molar ratio of piperazine to the alkylating agent often results in a statistical mixture of starting material, mono-alkylated, and di-alkylated products.
-
Piperazine Basicity: Piperazine itself can act as a base, leading to complex equilibria.
-
Product Reactivity: The mono-alkylated product is often as reactive, or even more so, than the starting piperazine.
Solutions & Optimization Strategies:
-
Use a Large Excess of Piperazine: Employing a 3 to 10-fold excess of piperazine relative to the alkylating agent significantly increases the statistical probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product. This is often the most effective and straightforward method.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature (often 0 °C) maintains a low instantaneous concentration of the electrophile, further favoring reaction with the more abundant starting piperazine.
-
Choice of Solvent: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can stabilize the transition state of the SN2 reaction without protonating the amine.
Experimental Protocol: Selective Mono-N-alkylation using Excess Piperazine
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve piperazine (5.0 eq) in anhydrous acetonitrile (10 mL/mmol of alkylating agent).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the alkylating agent (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the alkylating agent solution dropwise to the piperazine solution over 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the excess piperazine can be removed by aqueous workup with an acid wash (e.g., dilute HCl) to protonate and solubilize the unreacted piperazine.
Q3: My reaction is not going to completion, and I observe significant amounts of unreacted starting material. What should I do?
Low conversion can be attributed to several factors, from insufficient reactivity of the starting materials to deactivation of the nucleophile.
Troubleshooting Workflow:
Caption: Troubleshooting logic for incomplete N-alkylation reactions.
Detailed Explanation:
-
Alkylating Agent Reactivity: The leaving group's ability is critical. The general reactivity trend is R-I > R-Br > R-Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
Role of an External Base: Piperazine itself can act as a base to neutralize the hydrogen halide (HX) formed during the reaction. However, this forms a piperazinium salt, which is less nucleophilic and can precipitate out of solution, effectively halting the reaction. Adding an external, non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA) is highly recommended. These bases scavenge the acid byproduct without competing in the alkylation.
| Base | pKa of Conjugate Acid | Typical Conditions | Notes |
| K₂CO₃ | 10.3 | ACN or DMF, 25-80 °C | Inexpensive and effective, but can be slow. |
| Cs₂CO₃ | 10.3 | ACN or DMF, 25-60 °C | More soluble and often more reactive than K₂CO₃. |
| DIPEA | 10.7 | DCM or ACN, 0-25 °C | Soluble organic base, easy to remove during workup. |
-
Temperature: SN2 reactions are often accelerated by heat. If the reaction is sluggish at room temperature, gently heating to 50-80 °C can significantly improve the reaction rate. However, be aware that higher temperatures can also promote side reactions and decrease selectivity.
Q4: I am trying to perform a di-alkylation, but the reaction stalls after the first addition. How can I drive the reaction to completion?
Achieving complete di-alkylation requires overcoming the potential deactivation of the intermediate and ensuring sufficient reactivity.
Strategies for Complete Di-alkylation:
-
Stoichiometry: Use at least 2.2 equivalents of the alkylating agent and 2.5-3.0 equivalents of a non-nucleophilic base (like K₂CO₃ or DIPEA) relative to the piperazine starting material. The excess ensures that even if some of the alkylating agent is consumed by side reactions, enough remains to complete the second alkylation.
-
Elevated Temperature: The mono-alkylated piperazine may be less nucleophilic than the starting material due to steric hindrance or electronic effects. Heating the reaction, often to reflux in solvents like acetonitrile or toluene, provides the necessary activation energy for the second alkylation to occur.
-
Phase-Transfer Catalysis: For stubborn reactions, particularly with less reactive alkylating agents, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial. The PTC helps to shuttle the anionic nucleophile (formed by deprotonation with a solid base like K₂CO₃) into the organic phase where the alkylating agent resides, accelerating the reaction.
Reaction Scheme with a Phase-Transfer Catalyst:
Caption: Phase-transfer catalysis workflow for N-alkylation.
Technical Support Center: Investigating the Plasma Degradation of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine
An In-Depth Technical Guide for Researchers
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine in a plasma matrix. As Senior Application Scientists, we have structured this resource to anticipate the challenges you may encounter and to provide both theoretical understanding and practical, field-tested solutions.
Section 1: Understanding Plasma Stability & Predicted Degradation Pathways
This section addresses the fundamental questions regarding the stability of your compound and outlines the scientifically predicted degradation pathways based on its chemical structure.
FAQ: Why is my compound degrading in plasma?
Answer: The degradation of a compound in plasma can be attributed to two main factors: enzymatic and chemical instability.
-
Enzymatic Degradation: While the liver is the primary site for drug metabolism, plasma is not devoid of enzymatic activity. It contains various esterases (like cholinesterase and carboxylesterase) and proteases that can hydrolyze susceptible functional groups such as esters, amides, and lactones.[1][2][3] For this compound, which lacks these specific groups, rapid enzymatic degradation within the plasma itself is less likely but should not be dismissed without experimental evidence. It is also important to consider that in in vivo studies, plasma concentrations are a reflection of systemic metabolism, primarily driven by hepatic enzymes like the Cytochrome P450 (CYP) superfamily.[4][5]
-
Chemical Instability: The inherent reactivity of the molecule in a physiological environment (pH ~7.4) can also lead to degradation. For your compound, the pyrrole ring is an electron-rich heterocycle that can be susceptible to oxidation.[6][7] Similarly, the piperazine moiety can undergo various chemical transformations.
Determining the stability of your compound in plasma is a critical step, as compounds that degrade rapidly are likely to exhibit poor efficacy in vivo.[1][8]
FAQ: What are the likely metabolic hotspots on this compound?
Answer: Based on established metabolic pathways for its constituent moieties, we can predict several "hotspots" on your molecule that are susceptible to degradation, primarily through oxidative metabolism mediated by CYP enzymes.[4][9]
-
Piperazine Ring: This is a primary site for metabolism.
-
N-Oxidation: The secondary amine on the piperazine ring is a prime candidate for oxidation to form an N-oxide.
-
Hydroxylation: The carbon atoms of the piperazine ring can be hydroxylated.
-
Ring Opening: A more extensive metabolic event can lead to the cleavage of the piperazine ring, often initiated by oxidation, to form an ethylenediamine derivative.[10]
-
-
Pyrrole Ring and Methyl Groups:
-
Hydroxylation of Methyl Groups: The methyl groups on the pyrrole ring are susceptible to oxidation to form hydroxymethyl derivatives, which can be further oxidized to aldehydes and carboxylic acids.
-
Pyrrole Ring Oxidation: The electron-rich pyrrole ring can be oxidized by CYPs to form reactive epoxide intermediates.[5][6] This can lead to ring opening or the formation of adducts with nucleophiles.
-
-
Ethyl Linker:
-
N-Dealkylation: While less common for an ethyl linker compared to larger alkyl groups, cleavage of the bond between the ethyl group and the piperazine nitrogen is possible, leading to the formation of 2,5-dimethyl-1H-pyrrole and a piperazine fragment.
-
The diagram below illustrates these predicted pathways.
Caption: Predicted metabolic pathways for the parent compound.
Section 2: Experimental Design & Protocols
This section provides actionable protocols for assessing plasma stability and identifying the resulting metabolites. These protocols are designed to be self-validating by including necessary controls.
FAQ: How do I set up a plasma stability assay for my compound?
Answer: A plasma stability assay measures the disappearance of the parent compound over time when incubated with plasma. Here is a robust, step-by-step protocol.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Preparation of Solutions:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution in acetonitrile or a suitable solvent to an intermediate concentration (e.g., 100 µM).
-
Plasma: Thaw pooled human plasma (or plasma from other species of interest) at 37°C. It is crucial to use plasma containing an anticoagulant (e.g., Heparin, EDTA) that does not interfere with the assay.
-
-
Incubation:
-
Pre-warm the plasma to 37°C in a shaking water bath.[11]
-
Initiate the reaction by spiking the test compound working solution into the plasma to achieve a final concentration of 1 µM.[1][8] The final DMSO concentration should be kept low (≤0.25%) to avoid affecting enzyme activity.[1]
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
Reaction Termination (Protein Precipitation):
-
Immediately terminate the reaction for each aliquot by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard (IS).[2][3] The IS is a stable compound with similar analytical properties to your analyte, used to correct for variations in sample processing and instrument response.
-
Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
Controls:
-
Positive Control: A compound known to be unstable in plasma (e.g., propantheline) to verify assay performance.[2]
-
Negative Control: A compound known to be stable in plasma (e.g., propranolol) to ensure no non-specific degradation is occurring.[3]
-
Matrix Control: Plasma incubated without the test compound to check for interfering peaks.
-
Data Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS. The percentage remaining is calculated relative to the 0-minute time point.
FAQ: How can I identify the metabolites being formed?
Answer: Metabolite identification (MetID) requires a more advanced workflow, typically using high-resolution mass spectrometry (HRMS) like a Q-TOF or Orbitrap instrument, which provides accurate mass measurements to help determine elemental compositions.
The workflow diagram below outlines the key steps.
Caption: A typical workflow for identifying drug metabolites.
Key Steps Explained:
-
In Vitro Incubation: Use samples from your plasma stability assay, particularly the later time points where metabolite concentrations will be highest. For a more comprehensive profile, consider using liver microsomes, which have a higher concentration of CYP enzymes.[4][5]
-
LC-HRMS Analysis: Analyze your samples using an LC coupled to a high-resolution mass spectrometer. Acquire data in both full scan mode (to find the parent and potential metabolites) and data-dependent MS/MS mode (to get fragmentation data for structural elucidation).[12]
-
Data Processing: Use specialized software to compare the chromatograms of your t=0 sample (control) with later time points. The software can automatically find unique peaks in the treated samples that are not present at t=0.
-
Metabolite Search: Search the processed data for the specific mass shifts corresponding to the predicted metabolic reactions (see table below).
-
MS/MS Interpretation: This is the most critical step. Compare the fragmentation pattern of a potential metabolite with that of the parent drug. A true metabolite will often share common fragment ions with the parent compound, helping to confirm its identity.[12]
Table 1: Common Metabolic Transformations and Corresponding Mass Shifts
| Metabolic Reaction | Mass Change (Da) | Description |
| Hydroxylation | +15.9949 | Addition of an oxygen atom |
| N-Oxidation | +15.9949 | Addition of an oxygen atom to a nitrogen |
| Dehydrogenation | -2.0156 | Loss of two hydrogen atoms |
| N-Dealkylation (ethyl) | -28.0313 | Loss of a C₂H₄ group |
| Ring Opening + 2xOH | +34.0055 | Cleavage of a ring with addition of two hydroxyls |
Section 3: Troubleshooting Common Experimental Issues
Even with a solid protocol, challenges can arise. This section addresses common problems and provides solutions.
FAQ: I see rapid loss of my parent compound. What are the possible causes?
Answer: Rapid disappearance of the parent compound can be due to several factors:
-
High Metabolic Instability: The compound may be genuinely unstable and rapidly metabolized by enzymes. This is the hypothesis you are testing.
-
Chemical Instability: The compound might be unstable at physiological pH (7.4) and 37°C, leading to non-enzymatic degradation. To test this, run a parallel incubation in heat-inactivated plasma or a simple buffer solution (PBS, pH 7.4). If degradation persists, it is likely chemical in nature.
-
Non-Specific Binding: The compound may be binding to the plasticware (e.g., pipette tips, microcentrifuge tubes, 96-well plates). This can be assessed by measuring the compound concentration in the t=0 sample and comparing it to a standard prepared directly in the final solvent. Using low-binding plasticware can mitigate this issue.
-
Poor Solubility: If the compound precipitates out of solution during the incubation, it will appear as a loss of analyte. Visually inspect your samples and consider reducing the starting concentration if solubility is a concern.
FAQ: My LC-MS/MS data is noisy or shows poor sensitivity. How can I fix this?
Answer: Poor LC-MS/MS data quality can derail your analysis. Here are common causes and solutions.[13][14]
-
Ion Suppression/Enhancement: This is a major challenge in bioanalysis.[13] Components from the plasma matrix co-eluting with your analyte can suppress its ionization, leading to poor sensitivity and variability.
-
Solution: Improve chromatographic separation to move your analyte away from interfering matrix components.[13] Dilute your sample further if sensitivity allows. A more thorough sample cleanup (e.g., solid-phase extraction instead of simple protein precipitation) can also be effective.
-
-
Incorrect MS Settings: The instrument parameters may not be optimized for your compound.
-
Solution: Perform a full optimization of the MS settings (e.g., capillary voltage, gas flows, source temperatures) by infusing a standard solution of your compound.[14]
-
-
Inappropriate Internal Standard (IS): The IS may not be adequately compensating for variability.
-
Solution: The ideal IS is a stable isotope-labeled version of your analyte. If unavailable, choose a structural analog that has similar chromatographic and ionization behavior.[15]
-
FAQ: I'm having trouble interpreting the MS/MS spectra of potential metabolites. What should I look for?
Answer: Interpreting MS/MS spectra is a puzzle. Here’s a systematic approach:
-
Confirm the Precursor Mass: Ensure the precursor ion m/z matches a predicted metabolite with high mass accuracy.
-
Look for Characteristic Fragments: Compare the metabolite's MS/MS spectrum to the parent compound's spectrum. Look for shared fragment ions. For example, if the piperazine ring fragments in a specific way, you should see that same fragment in a metabolite where the pyrrole ring was modified.
-
Identify the Mass Shift in Fragments: If a fragment ion in the metabolite spectrum has a +16 Da shift compared to a fragment in the parent spectrum, it indicates that the hydroxylation occurred on that piece of the molecule.
-
Rule Out Possibilities: Use the fragmentation data to determine where the modification did not happen. If a fragment corresponding to the unmodified pyrrole ring is present, the modification must be on the piperazine moiety.
Section 4: Data Interpretation & Next Steps
This final section covers how to analyze your data and understand its implications.
FAQ: How do I calculate the half-life of my compound in plasma?
Answer: The in vitro half-life (t½) is a key metric of stability. It is calculated from the slope of the line generated by plotting the natural logarithm of the percent remaining compound against time.[2][3]
Calculation Steps:
-
For each time point, calculate the natural logarithm (ln) of the percent remaining parent compound.
-
Plot ln(% Remaining) on the y-axis versus Time (in minutes) on the x-axis.
-
Perform a linear regression to determine the slope of the line. The slope (k) represents the elimination rate constant.
-
Calculate the half-life using the following equation: t½ = -0.693 / k
Table 2: Example Half-Life Calculation
| Time (min) | % Remaining | ln(% Remaining) |
| 0 | 100 | 4.605 |
| 5 | 91 | 4.511 |
| 15 | 75 | 4.317 |
| 30 | 55 | 4.007 |
| 60 | 30 | 3.401 |
| 120 | 9 | 2.197 |
| Slope (k) | -0.0205 | |
| Half-Life (t½) | 33.8 min |
FAQ: What do the results of my plasma stability assay mean for in vivo studies?
Answer: The results of your in vitro plasma stability assay are an important early indicator for in vivo pharmacokinetic performance.
-
High Stability (t½ > 120 min): If your compound is very stable in plasma, it suggests that it is not readily degraded by plasma enzymes and is chemically stable. Its in vivo clearance will likely be driven by other mechanisms, such as hepatic metabolism and renal excretion. This is generally a desirable property.
-
Moderate Stability (30 < t½ < 120 min): The compound shows some degradation. It is crucial to determine if this is due to metabolism that would also occur in vivo. Identifying the metabolites can provide clues for medicinal chemists to modify the structure and block these metabolic "hotspots."
-
Low Stability (t½ < 30 min): A short half-life indicates rapid degradation.[1] Such compounds often have high clearance and poor exposure in vivo, making them challenging candidates for drug development unless it is a pro-drug designed for rapid conversion.[1] Interspecies differences can be significant, so testing in plasma from the species planned for efficacy and toxicology studies is recommended.[1][3]
This technical guide provides a comprehensive framework for investigating the degradation of this compound. By combining robust experimental design with a predictive understanding of metabolic pathways, researchers can effectively troubleshoot challenges and generate high-quality, interpretable data to advance their drug development programs.
References
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Plasma Stability Assay | Domainex [domainex.co.uk]
- 3. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of model pyrroles by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shimadzu.at [shimadzu.at]
- 15. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine and its Piperazine Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine against other piperazine analogues. We will delve into the structural nuances, potential pharmacological implications, and the experimental methodologies crucial for evaluating such compounds. This document is designed to be a comprehensive resource, blending established principles of medicinal chemistry with practical, data-driven insights to inform rational drug design.
The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" for its frequent appearance in a multitude of clinically successful drugs.[1][2] Its six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4 imparts a unique combination of physicochemical properties. These include high aqueous solubility and the ability to be readily functionalized at both nitrogen atoms, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[1] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antipsychotic effects.[2][3][4]
Profiling this compound
Chemical Structure and Properties:
-
IUPAC Name: this compound[5]
-
CAS Number: 5059-36-9[6]
-
Molecular Formula: C₁₂H₂₁N₃[5]
-
Molecular Weight: 207.32 g/mol [6]
-
Appearance: Pale yellow liquid[6]
The structure of this compound features a piperazine core N-substituted with a 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl group. The key components of this molecule are:
-
The Piperazine Core: Provides a basic nitrogen center (N4) available for interaction with biological targets and a second nitrogen (N1) for substitution, influencing its pharmacokinetic and pharmacodynamic properties.
-
The Ethyl Linker: A two-carbon chain connecting the piperazine and pyrrole rings, providing conformational flexibility.
-
The 2,5-dimethyl-1H-pyrrol-1-yl Moiety: A heterocyclic group that significantly influences the lipophilicity and steric bulk of the molecule. The dimethyl substitution on the pyrrole ring can enhance its metabolic stability.
Comparative Analysis with Other Piperazine Analogues
The biological activity of piperazine derivatives is profoundly influenced by the nature of the substituent at the N1 position. A comparative analysis of this compound with other analogues, particularly those with different heterocyclic or aromatic substituents, can provide valuable insights into its potential pharmacological profile.
Many piperazine-containing drugs, especially those targeting the central nervous system (CNS), interact with dopamine and serotonin receptors.[2][7] The structure-activity relationship (SAR) studies of these compounds often reveal the critical role of the N1-substituent in determining receptor affinity and selectivity.
For instance, in a series of dopamine D3 receptor ligands, N-substitution on the piperazine ring with various indole rings was well-tolerated and maintained high affinity.[8] This suggests that heterocyclic moieties, such as the 2,5-dimethyl-1H-pyrrol-1-yl group in our target compound, can be favorable for binding to certain G-protein coupled receptors (GPCRs).
Table 1: Comparative Physicochemical Properties of Piperazine and its Analogues
| Compound | Structure | pKa1 | pKa2 | cLogP | Aqueous Solubility |
| Piperazine | 9.73 | 5.35 | -1.50 | Freely soluble | |
| 1-Phenylpiperazine | ~8.9 | ~2.9 | 1.89 | Slightly soluble | |
| This compound | Data not available | Data not available | Predicted ~1.5-2.5 | Predicted to be moderately soluble | |
| Aripiprazole | 7.6 | - | 4.98 | Practically insoluble |
Note: Predicted values are based on computational models and may vary from experimental data.
The 2,5-dimethyl-1H-pyrrol-1-yl substituent is expected to increase the lipophilicity of the piperazine core, which could enhance its ability to cross the blood-brain barrier, a desirable property for CNS-acting drugs.[1] However, increased lipophilicity can also lead to higher metabolic susceptibility and reduced aqueous solubility.
Experimental Evaluation of Piperazine Analogues
To empirically compare the performance of this compound with other analogues, a series of in vitro and in vivo experiments are essential. The following protocols outline standard methodologies for assessing the key pharmacological parameters of these compounds.
Experimental Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay determines the binding affinity of a test compound to the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.[9]
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (a known D2 antagonist for determining non-specific binding).
-
Test compounds (e.g., this compound and other analogues).
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-D2 cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of the test compound at various concentrations.
-
50 µL of haloperidol (10 µM final concentration) for non-specific binding controls.
-
50 µL of [³H]-Spiperone (at a concentration close to its dissociation constant, Kd).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Diagram 1: General Workflow for a Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
Experimental Protocol 2: Functional Assay for Serotonin 5-HT2A Receptor Activity
This assay measures the functional activity of a compound at the 5-HT2A receptor by quantifying the production of inositol phosphates (IPs), a downstream second messenger.[10]
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).
-
Test compounds.
-
Serotonin (5-HT) as a reference agonist.
-
IP-One HTRF assay kit.
-
384-well white microplates.
Procedure:
-
Cell Seeding:
-
Seed the CHO-K1-5-HT2A cells into 384-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Remove the culture medium and add the assay buffer.
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
HTRF Assay:
-
Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 60 minutes to allow for the HTRF reaction.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Diagram 2: Simplified 5-HT2A Receptor Signaling Pathway
Caption: Simplified 5-HT2A Receptor Signaling Pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring.[2] For CNS targets, an aryl or heteroaryl group attached to the N1 position is a common feature.
-
Arylpiperazines: Compounds with a phenyl, substituted phenyl, or other aromatic group at N1 often exhibit affinity for dopamine and serotonin receptors. The substitution pattern on the aromatic ring can significantly impact receptor selectivity.[11]
-
Heteroarylpiperazines: The incorporation of heterocyclic rings, such as pyrrole, indole, or pyridine, can modulate the electronic and steric properties of the molecule, leading to improved affinity, selectivity, and pharmacokinetic profiles.[8]
The 2,5-dimethyl-1H-pyrrol-1-yl moiety in our target compound presents a unique combination of features. The pyrrole ring itself is a bioisostere of a phenyl ring but with different electronic properties. The dimethyl substitution can provide steric hindrance that may influence receptor binding and protect the ring from metabolic degradation.
Conclusion
To fully elucidate the therapeutic potential of this compound, rigorous experimental evaluation is necessary. The protocols provided in this guide for receptor binding and functional assays offer a starting point for such investigations. Comparative studies against a panel of well-characterized piperazine analogues will be crucial in determining its unique pharmacological properties and its potential as a lead compound in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 4. neuroquantology.com [neuroquantology.com]
- 5. This compound | CAS 5059-36-9 [matrix-fine-chemicals.com]
- 6. This compound [cymitquimica.com]
- 7. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Rings: A Comparative Analysis of Piperidine and Piperazine Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the most utilized saturated heterocycles, piperidine and piperazine rings are foundational elements in a vast number of approved drugs.[1] This guide provides an objective comparison of these two "privileged scaffolds," supported by experimental data, to aid in their strategic application in drug design.
At a Glance: Key Differences and Strategic Implications
| Feature | Piperidine | Piperazine | Strategic Implication in Drug Design |
| Structure | Six-membered ring with one nitrogen atom | Six-membered ring with two nitrogen atoms at positions 1 and 4 | Piperazine offers an additional site for substitution, allowing for finer tuning of properties and interactions. |
| Basicity (pKa) | ~11.22 | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8 | Piperidine's higher basicity can lead to stronger ionic interactions but may also increase clearance. Piperazine's dual pKa allows for modulation of its ionization state at physiological pH.[1] |
| Lipophilicity (cLogP) | ~0.84 (unsubstituted) | ~-1.1 (unsubstituted) | Piperidine is inherently more lipophilic, which can enhance membrane permeability but may also increase metabolic susceptibility.[1] |
| Solubility | Miscible in water (unsubstituted) | Freely soluble in water (unsubstituted) | Piperazine's greater hydrophilicity can improve aqueous solubility, which is advantageous for certain formulations.[1][2] |
| Metabolic Stability | Generally more stable, but substitution-dependent | Can be a metabolic liability due to more sites for enzymatic action | For enhanced metabolic stability, piperidine may be the preferred scaffold.[1][2] |
| Common Therapeutic Areas | Central Nervous System (CNS) disorders, analgesics, anticancer agents | CNS disorders, anticancer (especially kinase inhibitors), antihistamines | The choice of scaffold often aligns with the specific requirements of the therapeutic target and desired ADME properties.[1][2][3] |
Delving Deeper: A Physicochemical and Pharmacokinetic Comparison
The fundamental structural difference between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) gives rise to distinct physicochemical characteristics that are pivotal in drug design.
Basicity and Lipophilicity: A Balancing Act
Piperidine is a stronger base than piperazine, a factor that governs salt formation, solubility, and interactions with biological targets.[1] The higher pKa of piperidine means it is more likely to be protonated at physiological pH, which can enhance interactions with acidic residues in protein binding sites. However, this increased basicity can also lead to higher clearance and potential off-target effects.[1]
Piperazine, with its two nitrogen atoms, possesses two distinct pKa values. This allows for more nuanced control over its ionization state.[1] The lower inherent lipophilicity of the piperazine ring can be advantageous for improving aqueous solubility, a desirable characteristic for both oral and intravenous drug formulations.[2] Conversely, the more lipophilic nature of the piperidine scaffold can improve membrane permeability and oral absorption, but it may also lead to increased metabolic breakdown and reduced water solubility.[1][2]
Metabolic Stability: A Key Consideration
The metabolic fate of a drug is a critical determinant of its efficacy and safety. The piperazine ring, with its two nitrogen atoms, presents more sites for metabolism by cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[2] While substitution patterns greatly influence stability, the piperidine scaffold is often considered to be metabolically more robust.[1] Strategic modifications, such as introducing blocking groups at metabolically susceptible positions, can enhance the stability of both scaffolds.[3]
The Pharmacological Profile: Impact on Target Affinity and Selectivity
The choice between a piperidine and a piperazine scaffold can have profound effects on a drug's pharmacological activity, particularly its affinity and selectivity for its intended biological target.
A compelling case study highlights this principle in the context of compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors. In a comparative analysis of structurally analogous compounds, replacing a piperazine ring with a piperidine did not significantly alter the affinity for the hH3R. However, this seemingly minor change resulted in a dramatic, several-orders-of-magnitude increase in affinity for the σ1R.[4] This demonstrates the critical role of the scaffold in dictating receptor selectivity.
| Compound | Scaffold | hH3R Kᵢ (nM) | σ₁R Kᵢ (nM) |
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
This data illustrates how a scaffold change can dramatically alter receptor selectivity, with the piperidine-containing compound showing significantly higher affinity for the σ₁R.[4]
This differential activity underscores the importance of the three-dimensional shape and electrostatic potential conferred by the scaffold in achieving precise molecular recognition at the target binding site.
Synthetic Accessibility: Pathways to Piperidine and Piperazine-Containing Drugs
Both piperidine and piperazine are readily available and synthetically tractable building blocks in medicinal chemistry. A variety of synthetic routes exist for their incorporation into drug molecules.
Synthesis of a Piperidine-Containing Drug: Raloxifene
Raloxifene, a selective estrogen receptor modulator (SERM) used to treat and prevent osteoporosis, features a piperidine moiety. One efficient synthesis involves a piperidine nucleophilic substitution as a key step.
Caption: Simplified synthetic route to Raloxifene.
Synthesis of a Piperazine-Containing Drug: Imatinib
Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers, incorporates a piperazine ring. The synthesis of imatinib often involves the coupling of a pyrimidine-aniline derivative with a benzoyl chloride species that already contains the N-methylpiperazine moiety.
Caption: Simplified synthetic route to Imatinib.
Experimental Protocols for Scaffold Evaluation
A rigorous evaluation of drug candidates containing piperidine or piperazine scaffolds involves a battery of in vitro assays to determine their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Caco-2 Permeability Assay
This assay is the gold standard for predicting in vivo drug absorption across the gut wall.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a Transwell® plate and cultured for 21-25 days to form a differentiated and polarized cell monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound is added to the apical (donor) side of the monolayer.
-
Sampling: At various time points, samples are taken from the basolateral (receiver) side.
-
Analysis: The concentration of the test compound in the samples is quantified using LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.
Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes.
Methodology:
-
Preparation: Human liver microsomes are incubated with the test compound at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.
-
Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: A typical workflow for evaluating drug candidates.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a piperidine or piperazine scaffold is a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect. Piperazine, with its dual basic centers and greater hydrophilicity, offers advantages in terms of aqueous solubility and the potential for multipolar interactions, making it a particularly fruitful scaffold in the development of CNS drugs and kinase inhibitors.[2] Piperidine, with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and strong ionic interactions with target proteins.[2]
Ultimately, both piperidine and piperazine will continue to be indispensable tools in the medicinal chemist's arsenal. A thorough understanding of their comparative strengths and weaknesses, as outlined in this guide, will empower drug designers to make more informed decisions, leading to the development of safer and more effective medicines.
References
The Dimethyl-Pyrrol Piperazine Scaffold: A Comparative Guide to Structure-Activity Relationships in Dual COX/LOX Inhibition
Introduction
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led researchers to explore a diverse range of chemical scaffolds. Among these, the dimethyl-pyrrol piperazine framework has emerged as a promising pharmacophore. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a series of 4,6-dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones. These derivatives have been investigated for their potential as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade. By dissecting the influence of specific structural modifications on inhibitory potency and selectivity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound class, supported by experimental data and detailed protocols.
Core Scaffold and Rationale for Modification
The core structure consists of a 4,6-dimethyl-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione scaffold linked to a substituted piperazine moiety via a 2-hydroxy-3-propyl linker. The rationale behind the design of these derivatives lies in the potential for multi-targeted therapy. Dual inhibition of both COX and LOX pathways is a promising strategy to achieve broader anti-inflammatory effects and potentially mitigate the side effects associated with selective COX inhibitors.[1][2] The systematic modifications explored in the study by Panek et al. (2023) focused on three key areas: the substituent on the pyrrolo[3,4-c]pyrrole core (R1), and the substituent on the N4 position of the piperazine ring (R2). These modifications aimed to probe the binding pockets of the COX and LOX enzymes and optimize the pharmacological profile of the compounds.[2]
Comparative Analysis of Biological Activity: A Deep Dive into SAR
The anti-inflammatory potential of the synthesized dimethyl-pyrrol piperazine derivatives was evaluated through their inhibitory activity against COX-1, COX-2, and 15-LOX enzymes. The following table summarizes the key findings from the study by Panek et al. (2023), with IC50 values representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | R1 (pyrrolo[3,4-c]pyrrole) | R2 (piperazine) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 15-LOX IC50 (µM) |
| 3a | Phenyl | 2-Fluorophenyl | 75.31 | 63.83 | 13.92 |
| 3b | Phenyl | 3-Trifluoromethylphenyl | 72.14 | 60.15 | 13.51 |
| 3c | Phenyl | 2-Pyrimidinyl | 70.19 | 61.28 | 12.72 |
| 3d | Phenyl | Cyclohexyl | 78.15 | 65.43 | 14.21 |
| 3e | 4-Bromophenyl | 2-Fluorophenyl | 80.21 | 56.43 | 12.93 |
| 3f | 4-Bromophenyl | 3-Trifluoromethylphenyl | 76.43 | 58.19 | 12.80 |
| 3g | 4-Bromophenyl | 2-Pyrimidinyl | 74.39 | 59.82 | 12.80 |
| 3h | 4-Bromophenyl | Cyclohexyl | 82.11 | 63.17 | 13.87 |
| 3i | 4-Ethoxyphenyl | 2-Fluorophenyl | 73.18 | 62.14 | 13.68 |
| 3j | 4-Ethoxyphenyl | 3-Trifluoromethylphenyl | 71.29 | 60.88 | 13.42 |
| 3k | 4-Ethoxyphenyl | 2-Pyrimidinyl | 69.88 | 61.53 | 13.15 |
| 3l | 4-Ethoxyphenyl | Cyclohexyl | 76.49 | 64.29 | 14.03 |
| 3m | 4-Ethoxyphenyl | Methylsulfonyl | 70.15 | 60.12 | 13.28 |
| 3n | Phenyl | Methylsulfonyl | 72.33 | 61.94 | 13.61 |
| 3o | 4-Bromophenyl | Methylsulfonyl | 69.56 | 59.21 | 13.04 |
| Meloxicam | - | - | 83.68 | 57.14 | - |
| Zileuton | - | - | - | - | 13.37 |
Key SAR Insights:
-
Influence of the R1 Substituent on the Pyrrolo[3,4-c]pyrrole Core: The nature of the substituent at the 5-position of the pyrrolo[3,4-c]pyrrole ring modestly influenced the inhibitory activity. Compounds with a 4-bromophenyl group (e.g., 3e , 3f , 3g , 3h , 3o ) generally exhibited slightly better or comparable COX-2 and 15-LOX inhibition compared to those with a phenyl or 4-ethoxyphenyl group. Notably, compound 3e showed the highest COX-2 inhibitory activity in the series, even surpassing the reference drug Meloxicam.[2]
-
Impact of the R2 Substituent on the Piperazine Ring: The substituent at the N4 position of the piperazine ring played a more significant role in modulating the activity.
-
The presence of a 2-pyrimidinyl group (compounds 3c , 3g , 3k ) consistently resulted in potent 15-LOX inhibition, with compound 3c being the most active against this enzyme.[2]
-
A methylsulfonyl group (compounds 3m , 3n , 3o ) also conferred good dual COX/LOX inhibitory activity. Compound 3o demonstrated the most potent COX-1 inhibition within the series.[2]
-
In contrast, a cyclohexyl group (compounds 3d , 3h , 3l ) generally led to a slight decrease in activity across all three enzymes.[2]
-
-
Dual Inhibition Profile: All synthesized compounds demonstrated dual inhibitory activity against both COX and LOX enzymes.[2] This is a desirable characteristic for anti-inflammatory drug candidates, as it suggests a broader mechanism of action that could lead to enhanced efficacy and a more favorable side-effect profile compared to single-target agents.[1][2]
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The anti-inflammatory effects of these dimethyl-pyrrol piperazine derivatives stem from their ability to inhibit the COX and LOX enzymes, which are crucial for the biosynthesis of pro-inflammatory lipid mediators from arachidonic acid.
The COX and LOX Signaling Pathways
The following diagram illustrates the central role of COX and LOX enzymes in the inflammatory cascade.
Caption: Simplified COX and LOX inflammatory signaling pathways.
Upon cellular stimulation by inflammatory signals, phospholipase A2 liberates arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[3][4][5]
-
COX Pathway: COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[3][6]
-
LOX Pathway: LOX enzymes (e.g., 5-LOX, 15-LOX) catalyze the conversion of arachidonic acid into leukotrienes, which are involved in chemotaxis, bronchoconstriction, and increased vascular permeability.[3][5][7]
By inhibiting both COX and LOX enzymes, the dimethyl-pyrrol piperazine derivatives effectively block the production of these pro-inflammatory mediators, thereby attenuating the inflammatory response.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide a detailed methodology for assessing the inhibitory activity of compounds against COX and LOX enzymes, based on the colorimetric inhibitor screening assays described in the literature.[1][2][8]
Experimental Workflow
Caption: General workflow for in vitro enzyme inhibition assays.
Protocol 1: COX-1 and COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds and reference inhibitor (e.g., Meloxicam) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compounds and the reference inhibitor.
-
Plate Loading: In a 96-well plate, add the following to the respective wells:
-
Blank: Assay buffer
-
100% Initial Activity (Control): Assay buffer, heme, and COX enzyme (COX-1 or COX-2)
-
Inhibitor Wells: Assay buffer, heme, COX enzyme, and varying concentrations of the test compound or reference inhibitor.
-
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 25°C for 5 minutes.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: 15-LOX Inhibition Assay (Colorimetric)
This assay measures the formation of hydroperoxides produced by the LOX enzyme.
Materials:
-
LOX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Purified 15-lipoxygenase (e.g., from soybean)
-
Assay buffer
-
Linoleic acid (substrate)
-
Chromogen solution
-
Test compounds and reference inhibitor (e.g., Zileuton) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compounds and the reference inhibitor.
-
Plate Loading: In a 96-well plate, add the following to the respective wells:
-
Blank: Assay buffer
-
100% Initial Activity (Control): Assay buffer and LOX enzyme
-
Inhibitor Wells: Assay buffer, LOX enzyme, and varying concentrations of the test compound or reference inhibitor.
-
-
Reaction Initiation: Add linoleic acid to all wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 5 minutes.
-
Chromogen Addition: Add the chromogen solution to stop the reaction and develop the color.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 490-500 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The systematic exploration of the structure-activity relationship of 4,6-dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones has provided valuable insights into the design of dual COX/LOX inhibitors. The findings highlight the importance of substituents on both the pyrrolo[3,4-c]pyrrole core and the piperazine ring in modulating the inhibitory potency and selectivity. Specifically, the presence of a 4-bromophenyl group on the core and a 2-pyrimidinyl or methylsulfonyl group on the piperazine moiety appears to be favorable for potent dual inhibition.
Future research in this area could focus on several key aspects:
-
Optimization of Selectivity: Further structural modifications could be explored to fine-tune the selectivity profile, potentially leading to compounds with a more balanced inhibition of COX-2 and various LOX isoforms.
-
In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models of inflammation to assess their efficacy, pharmacokinetic properties, and safety profiles.
-
Exploration of Other Therapeutic Areas: Given the involvement of COX and LOX pathways in various pathologies, these dual inhibitors could be investigated for their potential in other therapeutic areas, such as cancer and neurodegenerative diseases.[1]
By leveraging the SAR knowledge gained from these studies, researchers can continue to design and develop novel dimethyl-pyrrol piperazine derivatives with enhanced therapeutic potential as next-generation anti-inflammatory agents.
References
- 1. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX [mdpi.com]
- 2. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reduced lipoxygenase and cyclooxygenase mediated signaling in PBMC of atopic dermatitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclo-oxygenase and lipoxygenase pathways in mast cell dependent-neurogenic inflammation induced by electrical stimulation of the rat saphenous nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of 5-lipoxygenase and cyclooxygenase-2 in the biosynthesis of hemiketals E2 and D2 by activated human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Framework for Evaluating the CNS Potential of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine Against Established Neurological Drugs
Introduction: Unveiling a Novel Chemical Scaffold
In the relentless pursuit of novel therapeutics for central nervous system (CNS) disorders, medicinal chemistry often turns to the strategic combination of pharmacologically active moieties. The compound 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine represents a novel chemical entity that marries two such scaffolds: the well-established piperazine ring and the biologically intriguing 2,5-dimethyl-1H-pyrrole group. While direct experimental data on this specific molecule is not yet prevalent in published literature, an analysis of its structural components allows us to formulate a robust hypothesis regarding its potential CNS activity and to establish a comprehensive framework for its evaluation against current standards of care.
The piperazine moiety is a cornerstone of CNS drug development, forming the backbone of numerous antipsychotic, antidepressant, and anxiolytic medications.[1][2][3] Its prevalence is due to its ability to be readily modified to target a variety of neurotransmitter receptors and transporters, particularly within the monoaminergic systems.[2][4] On the other hand, pyrrole derivatives have been explored for a range of bioactivities, including anticonvulsant properties.[5][6] The strategic linkage of these two fragments in this compound suggests a design aimed at modulating neuronal signaling pathways, making it a compelling candidate for thorough investigation.
This guide provides a comparative framework for researchers and drug development professionals to assess the efficacy of this compound. We will juxtapose its hypothetical pharmacological profile with that of well-characterized CNS drugs, namely Clozapine (antipsychotic), Vortioxetine (antidepressant), and Buspirone (anxiolytic), all of which are piperazine derivatives themselves.[2] Furthermore, we will outline a comprehensive, multi-tiered experimental plan to rigorously test these hypotheses, from initial in vitro screening to in vivo behavioral assays.
Hypothesized Mechanism of Action and Potential Therapeutic Indications
The chemical architecture of this compound suggests a multifactorial mechanism of action. The piperazine ring is a known privileged structure for interacting with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[7][8] The nature of the substituent on the second nitrogen of the piperazine ring plays a critical role in determining receptor affinity and functional activity (agonist, antagonist, or partial agonist).
The 2,5-dimethyl-1H-pyrrol-1-yl)ethyl moiety is less characterized in terms of its direct interaction with CNS targets but may influence the overall molecule's lipophilicity, blood-brain barrier permeability, and metabolic stability. The pyrrole ring itself, while not as classically "pharmacophoric" as the piperazine, could engage in specific interactions within the receptor binding pocket, potentially conferring a unique selectivity profile.
Based on these structural considerations, we can hypothesize that this compound may exhibit activity at one or more of the following targets:
-
Dopamine Receptors (D2, D3, D4): Antagonism at these receptors is a hallmark of many antipsychotic drugs.[8]
-
Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7): Modulation of these receptors is central to the action of antidepressants and anxiolytics.[9]
-
Monoamine Transporters (SERT, DAT, NET): Inhibition of neurotransmitter reuptake is a key mechanism for many antidepressant medications.
Given this potential for polypharmacology, this compound could be investigated for therapeutic efficacy in:
-
Schizophrenia and other psychotic disorders
-
Major depressive disorder
-
Generalized anxiety disorder
Comparative Analysis with Known CNS Drugs
To provide a benchmark for the potential efficacy of our target compound, we will compare its hypothetical profile to that of three established piperazine-containing CNS drugs.
| Drug | Therapeutic Class | Primary Mechanism of Action | Key Receptor Affinities (Ki, nM) |
| Clozapine | Atypical Antipsychotic | Antagonist at D2 and 5-HT2A receptors, with complex polypharmacology. | D2: ~150-400, 5-HT2A: ~5-20, D4: ~20-50, Muscarinic M1: ~1.9, Histamine H1: ~1.1, Adrenergic α1: ~7 |
| Vortioxetine | Antidepressant | Multimodal; 5-HT reuptake inhibitor, 5-HT1A agonist, 5-HT3 antagonist. | SERT: 1.6, 5-HT1A: 15, 5-HT3: 3.7, 5-HT7: 19 |
| Buspirone | Anxiolytic | 5-HT1A partial agonist, D2 antagonist. | 5-HT1A: ~1-10, D2: ~50-100 |
Note: The Ki values are approximate and can vary depending on the experimental conditions.
This table highlights the diverse pharmacological profiles that can be achieved with a piperazine scaffold. The key to elucidating the potential of this compound will be to determine its unique "fingerprint" of receptor affinities and functional activities.
Proposed Experimental Workflow for Efficacy Evaluation
A structured, multi-phase experimental plan is essential to systematically evaluate the CNS effects of this compound.
Phase 1: In Vitro Profiling
The initial phase focuses on determining the molecular targets of the compound.
1.1. Receptor Binding Assays:
-
Objective: To determine the affinity of the compound for a broad panel of CNS receptors and transporters.
-
Methodology:
-
Synthesize and purify this compound.
-
Utilize commercially available radioligand binding assays (e.g., from Eurofins or CEREP) to screen against a panel of at least 40 CNS targets, including all major dopamine, serotonin, adrenergic, muscarinic, and histamine receptor subtypes, as well as the serotonin, dopamine, and norepinephrine transporters.
-
For any "hits" (e.g., >50% inhibition at a screening concentration of 1 µM), perform saturation binding experiments to determine the inhibition constant (Ki).
-
1.2. Functional Assays:
-
Objective: To determine the functional activity (agonist, antagonist, partial agonist, inverse agonist) at the receptors identified in the binding assays.
-
Methodology:
-
Use cell lines stably expressing the target receptors.
-
For GPCRs, employ assays that measure second messenger signaling, such as:
-
cAMP assays: For receptors coupled to Gs or Gi.
-
Calcium mobilization assays: For receptors coupled to Gq.
-
GTPγS binding assays: To measure G-protein activation.[8]
-
-
For transporters, use synaptosome preparations to measure the inhibition of radiolabeled neurotransmitter uptake.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-Assessing-the-Cross-reactivity-of-1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine-with-Serotonin-Receptors
Introduction: The Imperative for Serotonin Receptor Cross-Reactivity Profiling
In the landscape of contemporary drug discovery, the development of novel compounds with precise pharmacological targets is paramount. The compound 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine, hereafter referred to as Compound X, represents a novel chemical entity with therapeutic potential. However, its structural motifs, particularly the piperazine ring, are prevalent in numerous centrally acting agents, raising the possibility of off-target interactions. Among the most critical off-target families to investigate are the serotonin (5-hydroxytryptamine, 5-HT) receptors, a diverse group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that modulate a vast array of physiological and psychological processes.[1][2][3]
Unintended interactions with 5-HT receptors can lead to a range of adverse effects, including but not limited to, cardiovascular complications, metabolic dysregulation, and neuropsychiatric disturbances.[4] Therefore, a comprehensive assessment of Compound X's cross-reactivity with key serotonin receptor subtypes is not merely a regulatory formality but a scientific necessity to build a robust safety and efficacy profile.
This guide provides a detailed comparative framework for evaluating the binding affinity and functional activity of Compound X at three representative and critical serotonin receptor subtypes: 5-HT1A (Gi/o-coupled), 5-HT2A (Gq/11-coupled), and 5-HT2C (Gq/11-coupled). We will delineate the methodologies for gold-standard in vitro assays, provide a template for data interpretation, and compare the hypothetical profile of Compound X with established serotonergic ligands.
Pillar I: Foundational Binding Affinity Assessment
The initial step in characterizing the serotonergic cross-reactivity of Compound X is to determine its binding affinity (Ki) for the target receptors. Radioligand binding assays remain the gold standard for this purpose due to their sensitivity and the ability to provide quantitative data on direct ligand-receptor interactions.[5][6][7]
Experimental Workflow: Radioligand Competition Binding Assay
The principle of this assay is to measure the ability of Compound X to displace a known high-affinity radioligand from the serotonin receptor subtypes.[8]
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of Compound X for human 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the recombinant human 5-HT1A, 5-HT2A, or 5-HT2C receptor.
-
Radioligands:
-
Compound X
-
Reference Competitors:
-
5-HT (Serotonin)
-
WAY-100635 (5-HT1A antagonist)
-
Ketanserin (5-HT2A antagonist)
-
SB-242084 (5-HT2C antagonist)
-
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Varying concentrations of Compound X or reference competitor.
-
Radioligand at a final concentration close to its Kd value.
-
Diluted cell membranes to initiate the binding reaction.
-
For non-specific binding determination, add a high concentration of a suitable unlabeled ligand.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of Compound X.
-
Plot the percentage of specific binding against the log concentration of Compound X to generate a competition curve.
-
Determine the IC50 value (the concentration of Compound X that inhibits 50% of the specific binding of the radioligand) from the curve.[8]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Alternative Technology: Surface Plasmon Resonance (SPR)
For a label-free, real-time analysis of binding kinetics, Surface Plasmon Resonance (SPR), such as that offered by Biacore systems, is an excellent alternative.[10][11][12] In an SPR experiment, the receptor is immobilized on a sensor chip, and Compound X is flowed over the surface. The change in the refractive index upon binding is measured, providing data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[13][14]
Hypothetical Data Summary: Binding Affinities of Compound X
| Receptor Subtype | Radioligand | Compound X Ki (nM) | Serotonin Ki (nM) | Reference Antagonist Ki (nM) |
| 5-HT1A | [³H]8-OH-DPAT | 150 | 2.5 | WAY-100635: 0.8 |
| 5-HT2A | [³H]Ketanserin | 85 | 10.2 | Ketanserin: 1.1 |
| 5-HT2C | [³H]Mesulergine | 220 | 5.8 | SB-242084: 0.9 |
Interpretation of Hypothetical Data: The hypothetical data suggests that Compound X has a moderate affinity for the 5-HT2A receptor and lower affinities for the 5-HT1A and 5-HT2C receptors. The significantly higher Ki values for Compound X compared to serotonin and the reference antagonists indicate a weaker interaction.
Pillar II: Functional Activity Characterization
Binding affinity does not equate to functional activity. Compound X could be an agonist, antagonist, partial agonist, or inverse agonist at these receptors. Therefore, functional assays are crucial to elucidate the nature of the interaction.
Signaling Pathways of Target Receptors
Caption: Signaling pathways for 5-HT1A and 5-HT2A/2C receptors.
Experimental Protocol: cAMP Assay for 5-HT1A Receptor Function
Objective: To determine if Compound X acts as an agonist or antagonist at the 5-HT1A receptor by measuring its effect on intracellular cAMP levels.[15][16]
Principle: The 5-HT1A receptor is coupled to a Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[4][15] Forskolin is used to stimulate adenylyl cyclase and elevate basal cAMP levels, allowing for the measurement of inhibition by a 5-HT1A agonist.[17][18]
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Compound X
-
5-HT (full agonist)
-
WAY-100635 (antagonist)
-
Forskolin
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or luminescence-based)[19][20]
-
384-well microplates
Procedure:
-
Cell Seeding: Seed the cells in 384-well plates and incubate overnight.
-
Agonist Mode:
-
Add varying concentrations of Compound X or 5-HT to the cells.
-
Add a fixed concentration of forskolin to all wells except the basal control.
-
Incubate for a specified time (e.g., 30 minutes).
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of Compound X or WAY-100635.
-
Add a fixed concentration of 5-HT (at its EC80) and forskolin.
-
Incubate for a specified time.
-
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the percentage of inhibition of the 5-HT response against the log concentration of the compound to determine the IC50.
-
Experimental Protocol: Calcium Flux Assay for 5-HT2A and 5-HT2C Receptor Function
Objective: To determine if Compound X acts as an agonist or antagonist at the 5-HT2A and 5-HT2C receptors by measuring changes in intracellular calcium.[21][22]
Principle: 5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[21][22] IP3 triggers the release of calcium from intracellular stores, which can be measured using a calcium-sensitive fluorescent dye.[23][24][25]
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Compound X
-
5-HT (full agonist)
-
Ketanserin (5-HT2A antagonist)
-
SB-242084 (5-HT2C antagonist)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).[26][27]
Procedure:
-
Cell Seeding and Dye Loading: Seed cells in microplates and incubate overnight. On the day of the assay, load the cells with the calcium-sensitive dye.
-
Agonist Mode:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of Compound X or 5-HT and immediately begin kinetic reading of fluorescence intensity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of Compound X or the appropriate antagonist.
-
Place the plate in the reader and establish a baseline.
-
Add a fixed concentration of 5-HT (at its EC80) and immediately begin kinetic reading.
-
-
Data Analysis:
-
Agonist Mode: Plot the change in fluorescence against the log concentration of the compound to determine EC50 and Emax.
-
Antagonist Mode: Plot the percentage of inhibition of the 5-HT response against the log concentration of the compound to determine IC50.
-
Hypothetical Data Summary: Functional Activities of Compound X
| Receptor | Assay | Compound X EC50 (nM) | Compound X Emax (%) | Compound X IC50 (nM) |
| 5-HT1A | cAMP | >10,000 | <10 | 250 |
| 5-HT2A | Calcium Flux | 120 | 45 | >10,000 |
| 5-HT2C | Calcium Flux | >10,000 | <5 | 480 |
Interpretation of Hypothetical Data:
-
5-HT1A: Compound X shows no significant agonist activity but demonstrates weak antagonist activity.
-
5-HT2A: Compound X acts as a partial agonist with moderate potency.
-
5-HT2C: Compound X displays weak antagonist activity.
Pillar III: Comparative Analysis and Conclusion
To put the cross-reactivity profile of Compound X into perspective, it is essential to compare it with well-characterized serotonergic agents.
Comparative Table of Serotonergic Agents
| Compound | Primary Target(s) | 5-HT1A Activity | 5-HT2A Activity | 5-HT2C Activity |
| Serotonin | All 5-HT Receptors | Full Agonist | Full Agonist | Full Agonist |
| Buspirone | 5-HT1A | Partial Agonist | - | - |
| Ketanserin | 5-HT2A | Antagonist | Antagonist | - |
| Lorcaserin | 5-HT2C | - | - | Agonist |
| Compound X (Hypothetical) | (Primary Target) | Weak Antagonist | Partial Agonist | Weak Antagonist |
This comparative analysis reveals that Compound X possesses a unique, mixed serotonergic profile. Its partial agonism at 5-HT2A receptors, even if moderate, warrants further investigation, as this receptor is implicated in a wide range of physiological and pathological processes, including platelet aggregation, smooth muscle contraction, and psychosis.[28][29][30] The weak antagonist activities at 5-HT1A and 5-HT2C receptors are less likely to be clinically significant at therapeutic doses intended for its primary target, but this will depend on the therapeutic window of Compound X.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for assessing the serotonin receptor cross-reactivity of the novel compound, this compound. The hypothetical data presented for Compound X illustrates a scenario where a compound exhibits a mixed profile of partial agonism and weak antagonism at different 5-HT receptor subtypes. Such a profile necessitates a thorough evaluation of the potential clinical implications.
Further studies should include:
-
Selectivity Profiling: Expanding the binding and functional assays to a broader panel of serotonin receptor subtypes and other GPCR families.[31][32][33]
-
In Vivo Studies: Investigating the in vivo effects of Compound X in animal models to correlate the in vitro findings with physiological and behavioral outcomes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to understand the structural determinants of its serotonergic activity and potentially mitigate off-target effects.[34]
By adhering to the principles of scientific integrity and employing robust experimental methodologies, researchers can build a comprehensive understanding of a new chemical entity's pharmacological profile, paving the way for the development of safer and more effective therapeutics.
References
- 1. acnp.org [acnp.org]
- 2. karger.com [karger.com]
- 3. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 4. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics [creative-proteomics.com]
- 12. youtube.com [youtube.com]
- 13. Binding Assays: biacore spr, elisa, glycolisation I VelaLabs [vela-labs.at]
- 14. Biacore - Biaffin GmbH & Co KG [biaffin.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cAMP-Glo™ Assay [worldwide.promega.com]
- 21. innoprot.com [innoprot.com]
- 22. innoprot.com [innoprot.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Collection - Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor - Analytical Chemistry - Figshare [acs.figshare.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Guide to In-Vitro to In-Vivo Correlation for Novel Psychoactive Substances
For researchers, scientists, and drug development professionals navigating the rapidly evolving landscape of novel psychoactive substances (NPS), the ability to predict in-vivo effects from in-vitro data is paramount. This guide provides an in-depth technical comparison of in-vitro and in-vivo methodologies for NPS, offering insights into experimental choices, data interpretation, and the persistent challenges in establishing a robust in-vitro to in-vivo correlation (IVIVC). With a focus on scientific integrity, this document aims to equip you with the knowledge to design more predictive preclinical studies and enhance the translatability of your findings.
The Imperative of IVIVC in NPS Research
The proliferation of NPS presents a significant public health challenge, largely due to the limited understanding of their pharmacology and toxicology.[1][2] Establishing a reliable IVIVC is a critical step in characterizing the risks associated with these substances. A robust IVIVC can serve as a surrogate for extensive in-vivo studies, accelerating the risk assessment process and informing regulatory decisions.[3] However, the journey from a petri dish to a predictive model of human psychoactivity is fraught with complexities.
In-Vitro Characterization: The Foundation of Prediction
A comprehensive in-vitro evaluation is the cornerstone of any attempt at IVIVC. For NPS, this typically involves a battery of assays to determine their primary pharmacological targets and metabolic fate.
Receptor Binding and Functional Assays: Beyond Affinity
While determining the binding affinity (Ki) of an NPS to its molecular targets is a crucial first step, it is insufficient to predict its psychoactive effects. Functional assays, which measure the cellular response to receptor activation, provide a more nuanced understanding of a compound's intrinsic efficacy.
Key In-Vitro Assays for NPS:
-
Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. Radioligand binding assays are a common method.[4][5]
-
Functional Assays: These assays measure the functional consequences of receptor binding. Common examples include:
-
cAMP (Cyclic Adenosine Monophosphate) Assays: Used for G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity, such as opioid and cannabinoid receptors.[5][6][7][8]
-
Calcium Mobilization Assays: For GPCRs that signal through the release of intracellular calcium, such as the serotonin 5-HT2A receptor.
-
[³⁵S]GTPγS Binding Assays: A measure of G-protein activation upon receptor agonism.[9][10]
-
It is crucial to move beyond simple binding data and invest in functional assays, as they provide a more accurate reflection of a substance's potential in-vivo potency and psychoactive nature.[1]
In-Vitro Metabolism: Identifying the Active Players
Many NPS are extensively metabolized, and their metabolites may be more active or have different pharmacological profiles than the parent compound. Therefore, understanding the metabolic fate of an NPS is critical for a meaningful IVIVC.
Common In-Vitro Metabolism Models:
-
Human Liver Microsomes (HLMs): A subcellular fraction containing key drug-metabolizing enzymes, particularly cytochrome P450s.
-
Human Hepatocytes: Whole liver cells that provide a more complete picture of metabolism, including both Phase I and Phase II reactions.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol provides a generalized procedure for assessing the metabolic stability of an NPS using HLMs.
Materials:
-
Pooled human liver microsomes
-
Test NPS compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLMs and the NADPH regenerating system on ice. Prepare a stock solution of the test NPS in a suitable solvent (e.g., DMSO, acetonitrile).
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the test NPS to the desired final concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Termination: Immediately stop the reaction by adding a volume of cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube and analyze the concentration of the parent NPS at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). From this, the in-vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
In-Vivo Assessment: Observing the Whole-Organism Response
In-vivo studies in animal models are essential for understanding the integrated physiological and behavioral effects of NPS. These studies provide the "in-vivo" component of the IVIVC.
Common Animal Models and Behavioral Assays
Rodent models are the most frequently used for assessing the psychoactive properties of NPS.
Key In-Vivo Behavioral Assays:
-
Locomotor Activity: Measures the stimulant or depressant effects of a compound.
-
Head-Twitch Response (HTR): A reliable behavioral proxy in rodents for 5-HT2A receptor activation, which is characteristic of classic hallucinogens.[11][12][13][14][15]
-
Drug Discrimination: A sophisticated behavioral paradigm that assesses the subjective effects of a drug by training animals to recognize and respond to a specific drug state.[16][17][18][19][20] This is considered a gold standard for evaluating the abuse potential of a substance.
Experimental Protocol: Head-Twitch Response (HTR) Assay in Mice
This protocol outlines the procedure for quantifying the HTR in mice as a measure of 5-HT2A receptor agonist activity.
Materials:
-
Male C57BL/6J mice
-
Test NPS compound
-
Vehicle control (e.g., saline)
-
Observation chambers
-
Video recording equipment
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer the test NPS or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Observation Period: Immediately after administration, place the mice back into the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).
-
Scoring: A trained observer, blind to the experimental conditions, should manually score the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head. Alternatively, automated scoring systems using video analysis software can be employed for higher throughput and objectivity.[11][15]
-
Data Analysis: Compare the number of head twitches in the NPS-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A dose-dependent increase in HTR is indicative of 5-HT2A agonist activity.
The Correlation Challenge: Bridging the In-Vitro/In-Vivo Divide
Establishing a quantitative relationship between in-vitro data and in-vivo effects is the ultimate goal of IVIVC. However, this is often challenging for NPS due to several factors:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of an NPS can significantly influence its in-vivo effects. A potent compound in-vitro may have poor brain penetration, leading to low in-vivo activity.
-
Metabolism: As mentioned, the in-vivo effects may be driven by active metabolites that are not present in the initial in-vitro assays.
-
Complex Neurobiology: The psychoactive effects of NPS are often the result of interactions with multiple neurotransmitter systems, which is difficult to fully replicate in-vitro.
Despite these challenges, some studies have successfully demonstrated a correlation between in-vitro and in-vivo data for certain classes of NPS.
Data Presentation: In-Vitro vs. In-Vivo Potency of Synthetic Cannabinoids
| Compound | CB1 Receptor Affinity (Ki, nM) | CB1 Receptor Functional Activity (EC50, nM) | In-Vivo Potency (ED50, mg/kg) - Drug Discrimination | Reference |
| Δ⁹-THC | 40.7 | 46.9 | 3.2 | [9] |
| JWH-018 | 9.0 | 2.9 | 0.3 | [21] |
| 5F-MDMB-PICA | 0.29 | 0.48 | 0.03 | [9][22] |
| FUB-144 | 0.12 | 0.17 | 0.1 | [9][22] |
| APP-BINACA | 2.3 | 4.7 | 1.0 | [9][22] |
This table provides a comparative overview of in-vitro binding affinity and functional activity with in-vivo potency for a selection of synthetic cannabinoids. The in-vivo data is from drug discrimination studies in rodents, a measure of subjective drug effects.
Data Presentation: In-Vitro vs. In-Vivo Effects of Synthetic Cathinones
| Compound | DAT Inhibition (IC50, nM) | SERT Inhibition (IC50, nM) | DAT/SERT Selectivity Ratio | In-Vivo Effect (Locomotor Activity) | Reference |
| Mephedrone | 118 | 51 | 2.3 | Increase | [23][24] |
| Methylone | 158 | 39 | 4.1 | Increase | [23] |
| MDPV | 2.4 | 2238 | 932.5 | Potent Increase | [23][25] |
| α-PVP | 13 | 2000 | 153.8 | Potent Increase | [23][25] |
This table compares the in-vitro potency of synthetic cathinones at the dopamine transporter (DAT) and serotonin transporter (SERT) with their observed in-vivo effect on locomotor activity in rodents. A higher DAT/SERT selectivity ratio is often associated with greater stimulant effects.
Visualizing the Pathways and Processes
To better understand the complex relationships in IVIVC for NPS, graphical representations are invaluable.
Caption: Experimental workflow for establishing an IVIVC for NPS.
Caption: Simplified 5-HT2A receptor signaling pathway activated by classic psychedelics.
Conclusion: Towards a More Predictive Science
The establishment of a robust IVIVC for novel psychoactive substances is a complex but essential endeavor. While significant challenges remain, a multi-faceted approach that combines sophisticated in-vitro assays with well-designed in-vivo studies can provide valuable predictive insights. By focusing on functional outcomes, understanding metabolic pathways, and employing rigorous behavioral pharmacology, researchers can bridge the gap between in-vitro data and in-vivo effects. This will not only advance our fundamental understanding of these substances but also provide the critical data needed for informed public health and regulatory responses. The continued development and refinement of these correlative approaches will be instrumental in navigating the ever-changing landscape of NPS.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. researchgate.net [researchgate.net]
- 3. Perspectives on In Vitro to In Vivo Extrapolations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Head-twitch response - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. med-associates.com [med-associates.com]
- 17. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. labcorp.com [labcorp.com]
- 19. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influence of training paradigm on specificity of drug mixture discriminations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Identity of Novel Psychoactive Substances Using Mass Spectrometry
Introduction: The Ever-Evolving Challenge of Novel Psychoactive Substances (NPS)
The landscape of substance abuse is in a constant state of flux, driven by the rapid emergence of Novel Psychoactive Substances (NPS).[1][2] These substances, often marketed as "legal highs" or "designer drugs," are created by making slight modifications to the chemical structures of controlled drugs to circumvent existing laws.[3][4] This chemical diversity presents a formidable analytical challenge for researchers, forensic toxicologists, and drug development professionals.[5] The sheer volume and transient nature of NPS—with the United Nations Office on Drugs and Crime (UNODC) monitoring over 1,124 substances as of 2021—demand analytical methodologies that are not only sensitive and specific but also agile enough to identify compounds never seen before.[1]
Mass spectrometry (MS), particularly when coupled with chromatographic separation, has unequivocally become the cornerstone technology for the definitive identification of these compounds.[5][6][7] Its strength lies in its ability to provide precise mass information, which is directly related to elemental composition, and detailed structural data through fragmentation. This guide provides an in-depth comparison of mass spectrometry platforms, details field-proven analytical workflows, and explores the logic behind data interpretation strategies, equipping you with the expertise to confidently identify and confirm the identity of NPS.
Part 1: Choosing the Right Tool — A Comparison of Mass Spectrometry Platforms
The selection of a mass spectrometry platform is a critical decision dictated by the specific analytical question, be it rapid screening of known targets, quantification in complex matrices, or elucidation of completely unknown structures. Each instrument class offers a unique balance of capabilities, and understanding their functional causality is key to a successful analysis.
The Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)
For decades, GC-MS has been the principal method, or "gold standard," for the analysis of seized drug materials.[6] Its enduring role is a testament to its robustness and the unparalleled reproducibility of its data.
-
Principle of Operation & Expertise: GC-MS is ideally suited for compounds that are volatile and thermally stable. The gas chromatograph provides excellent separation of complex mixtures, often resolving structural isomers that are indistinguishable by mass alone.[6][8] Following separation, molecules are typically fragmented using a hard ionization technique called Electron Ionization (EI). EI imparts a significant amount of energy, leading to extensive and highly reproducible fragmentation patterns. This reproducibility is the foundation of large, well-established spectral libraries like those from NIST.[6][9]
-
Trustworthiness & Validation: The identity of a compound is confirmed by matching both its retention time and its experimental EI mass spectrum against a certified reference standard or a validated library entry.[6] The wealth of fragmentation provides high confidence in the identification of known substances.
-
Limitations: The primary constraint of GC-MS is the requirement for analyte volatility. Many NPS, particularly larger molecules or those with polar functional groups, require chemical modification (derivatization) prior to analysis.[10][11] Furthermore, while powerful for knowns, identifying a truly novel compound for which no library spectrum exists can be challenging.
The Versatile Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For biological samples and thermally labile NPS, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), especially using a triple quadrupole (QqQ) instrument, has become the preferred method for targeted analysis.[12][13]
-
Principle of Operation & Expertise: LC-MS/MS decouples the analytical process into separation, selection, fragmentation, and detection. The liquid chromatograph separates analytes from the sample matrix. Soft ionization techniques, most commonly Electrospray Ionization (ESI), generate intact protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻). The first quadrupole (Q1) acts as a mass filter to isolate a specific precursor ion. This ion is then fragmented in the second quadrupole (q2), a collision cell filled with an inert gas. The resulting fragment ions are then separated and detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally sensitive and selective.
-
Trustworthiness & Validation: By monitoring a specific precursor-to-product ion transition for a given analyte at a specific retention time, the certainty of identification is extremely high, minimizing false positives from matrix interferences. This makes it the gold standard for quantification.[14][15]
-
Limitations: The power of a QqQ system lies in its targeted nature. You must know what you are looking for to create an MRM method. This makes it inherently unsuitable for identifying truly unknown or unexpected NPS in a sample.[15]
The Power of Precision: High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) has emerged as the definitive tool for NPS analysis, bridging the gap between targeted screening and unknown identification.[5][10][16][17] Platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are becoming the industry standard.[18][19]
-
Principle of Operation & Expertise: The defining feature of HRMS is its ability to measure mass with extremely high accuracy (typically <5 ppm). This precision allows for the unambiguous determination of a compound's elemental formula—a critical first step in identifying an unknown.[14]
-
Q-TOF MS: These hybrid instruments combine the stability of a quadrupole for precursor ion selection with the high-speed, high-resolution analysis of a Time-of-Flight mass analyzer for both precursor and fragment ions.[10][16]
-
Orbitrap MS: This technology uses a trapped ion cell to measure the frequency of ion orbits, which is directly related to their mass-to-charge ratio. It is renowned for its exceptional mass resolution and accuracy.[14][18]
-
-
Trustworthiness & Validation: HRMS provides multi-layered confirmation. Identification is based on a combination of accurate mass of the precursor ion, its isotopic pattern, chromatographic retention time, and the accurate mass of its fragment ions.[20] A key advantage is the ability to perform Data-Independent Acquisition (DIA) . Techniques like SWATH DIA collect MS/MS data for all ions in a sample, creating a permanent digital record.[16][18] This allows for retrospective data mining; if a new NPS is discovered months later, previously acquired data can be re-interrogated for its presence without re-running the sample.[18]
| Feature | GC-MS (EI) | LC-MS/MS (QqQ) | LC-HRMS (Q-TOF, Orbitrap) |
| Primary Application | Screening of knowns in seized materials | Targeted screening & quantification | Untargeted screening & unknown ID |
| Ionization | Hard (Electron Ionization) | Soft (ESI, APCI) | Soft (ESI, APCI) |
| Strengths | Robust, cost-effective, extensive libraries, good for isomers.[6] | Highest sensitivity & selectivity for targets, gold standard for quantification.[12][13][15] | Accurate mass for formula determination, untargeted analysis, retrospective data mining.[10][16][18] |
| Limitations | Requires volatile/stable analytes, difficult for true unknowns.[10] | Targeted only; "you can't find what you don't look for."[15] | Higher initial cost, more complex data analysis. |
| Confidence Metric | Retention Time + Library Match | Retention Time + Precursor/Product Ratio | Retention Time + Accurate Mass (Precursor & Fragments) + Isotope Pattern |
Part 2: The Analytical Workflow — From Sample to Signal
A self-validating protocol is one where each step is designed to ensure the integrity of the final result. The journey from a raw sample to a confirmed identification follows a logical and critical path.
Caption: General workflow for NPS identification using mass spectrometry.
Step 1: Sample Preparation — The Critical First Step
The primary goal of sample preparation is to extract the NPS from their native matrix while removing interferences that could compromise the analysis.[21][22] The choice of technique is a balance between extraction efficiency, cleanliness, and throughput.
This protocol is a representative example and should be optimized for specific target analytes and matrices.
-
Pre-treatment: To 1 mL of whole blood, add 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex for 30 seconds and centrifuge for 5 minutes at 3500 rpm.[21] This step lyses cells and adjusts the pH for optimal binding.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol, followed by 1 mL of deionized water. This activates the sorbent.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 2% acetic acid, followed by 1 mL of methanol. This removes hydrophilic and neutral interferences.
-
Elution: Elute the NPS analytes with 2 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analytes, releasing them from the sorbent.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis. This step concentrates the sample and ensures compatibility with the analytical system.
This rapid protocol is suitable for screening when matrix effects are less of a concern.
-
Sample Aliquot: To 90 µL of a urine sample, add 10 µL of an internal standard mixture.[20]
-
Dilution: Add 700 µL of water and 200 µL of methanol.[20]
-
Mixing & Clarification: Vortex the solution for 30 seconds and centrifuge for 5 minutes at 8000 rpm to pellet any precipitated material.[20]
-
Analysis: Transfer the supernatant to an autosampler vial for direct injection.
Step 2: Fragmentation — Deconstructing the Molecule for Confirmation
While MS1 analysis provides the molecular weight, tandem mass spectrometry (MS/MS) is essential for structural elucidation and confident identification.[7][13]
-
Collision-Induced Dissociation (CID): This is the most widely used fragmentation technique.[18] Precursor ions are accelerated into a collision cell containing a neutral gas (like nitrogen or argon). The collisions convert kinetic energy into internal energy, causing the ions to vibrate and break apart at their weakest bonds.[23][24] This process generates a characteristic "fingerprint" of fragment ions.
-
Electron-Activated Dissociation (EAD): EAD is a powerful, orthogonal fragmentation technique that is particularly useful for differentiating isomers.[25][26] Instead of using collisions, EAD utilizes electrons to induce fragmentation. This can produce unique fragment ions that are not formed via CID, providing complementary structural information and helping to distinguish between closely related compounds that yield similar CID spectra.[25][27]
Caption: Conceptual comparison of CID and EAD fragmentation mechanisms.
Part 3: Data Interpretation — Strategies for Confirming Identity
The final and most critical phase is interpreting the acquired data to make a definitive identification. The strategy employed depends heavily on whether a substance is known or suspected, or if it is a complete unknown.
Strategy 1: Targeted Screening and Library Matching
This is the most common workflow in forensic and clinical toxicology. It relies on comparing experimental data to a pre-existing, validated library of compounds.
-
The Self-Validating System: A positive identification requires multiple points of correlation to be met simultaneously:
-
Retention Time (RT): The analyte's RT must fall within a narrow, pre-defined window of the reference standard's RT.
-
Precursor Mass Accuracy (HRMS): The measured mass of the precursor ion must be within a tight tolerance (e.g., < 5 ppm) of the theoretical mass.[20]
-
Isotopic Pattern: The measured isotopic distribution must match the theoretical pattern for the proposed elemental formula.[14][20]
-
MS/MS Spectral Match: The experimental fragment ion spectrum must show a high degree of similarity to a library spectrum, evaluated using a match score algorithm.[9]
-
Strategy 2: Untargeted Identification of Unknowns with HRMS
This workflow is essential when no a priori knowledge of the compound exists and represents the pinnacle of analytical investigation.
Caption: Workflow for the de novo identification of an unknown NPS using HRMS.
-
Expertise in Action: The process begins with automated feature detection in the HRMS data. For each unknown feature, the software calculates possible elemental formulas based on the accurate mass. These formulas are used to search chemical databases for plausible structures. The experimental MS/MS spectrum is then compared against spectra predicted in silico for the candidate structures.[7] A strong match between the experimental and predicted fragmentation provides a tentative identification, which must then be confirmed with a synthesized reference standard.
The Isomer Problem: A Special Forensic Challenge
Positional isomers—compounds with the same chemical formula but different substituent locations on a ring—are a notorious challenge.[28][29][30][31] They have identical accurate masses and often produce very similar CID fragmentation patterns, making them difficult to distinguish.
-
A Multi-faceted Solution:
-
Chromatography: The first line of defense is optimized chromatographic separation. Subtle differences in polarity can often be exploited to resolve isomers.[6][8]
-
Advanced Fragmentation: Techniques like EAD can often generate unique fragments that differentiate positional isomers where CID fails.[25]
-
Orthogonal Technologies: When mass spectrometry alone is insufficient, coupling it with techniques like Infrared Ion Spectroscopy (IRIS) can provide unambiguous identification of isomers.[30][32]
-
Chemometrics: For high-throughput needs, machine learning algorithms can be trained to recognize subtle, yet reproducible, differences in ion ratios within mass spectra to accurately classify known isomers without chromatographic separation.[28][31]
-
Conclusion and Future Outlook
Mass spectrometry provides an unparalleled toolkit for the identification of Novel Psychoactive Substances. While GC-MS remains a robust tool for seized materials and targeted LC-MS/MS is the standard for quantification, the field is clearly moving towards High-Resolution Mass Spectrometry . The capacity of HRMS platforms to perform untargeted screening, determine elemental formulas, and create digital archives of sample data through DIA is indispensable in the fight against the rapidly evolving NPS landscape.[16][18]
References
- 1. aiims.edu [aiims.edu]
- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 3. What are NPS? [unodc.org]
- 4. unodc.org [unodc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Advances in analytical methodologies for detecting novel psychoactive substances: a review [cfsre.org]
- 18. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Resolution Mass Spectrometry in NPS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 20. sciex.com [sciex.com]
- 21. mdpi.com [mdpi.com]
- 22. Analytical Methods for Nanomaterial Determination in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Frontiers | Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis [frontiersin.org]
- 25. sciex.com [sciex.com]
- 26. research.vu.nl [research.vu.nl]
- 27. Electron activated dissociation - a complementary fragmentation technique to collision-induced dissociation for metabolite identification of synthetic cathinone positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Item - Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - figshare - Figshare [figshare.com]
- 32. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
